molecular formula C13H23NO4 B1521401 1-tert-Butyl 4-methyl 4-methylpiperidine-1,4-dicarboxylate CAS No. 724790-59-4

1-tert-Butyl 4-methyl 4-methylpiperidine-1,4-dicarboxylate

Cat. No.: B1521401
CAS No.: 724790-59-4
M. Wt: 257.33 g/mol
InChI Key: SNBGURLVYHVYEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-tert-Butyl 4-methyl 4-methylpiperidine-1,4-dicarboxylate is a useful research compound. Its molecular formula is C13H23NO4 and its molecular weight is 257.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-O-tert-butyl 4-O-methyl 4-methylpiperidine-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-12(2,3)18-11(16)14-8-6-13(4,7-9-14)10(15)17-5/h6-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNBGURLVYHVYEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40673676
Record name 1-tert-Butyl 4-methyl 4-methylpiperidine-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

724790-59-4
Record name 1-tert-Butyl 4-methyl 4-methylpiperidine-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-tert-Butyl 4-methyl 4-methylpiperidine-1,4-dicarboxylate CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate CAS Number: 124443-68-1

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate is a key heterocyclic building block in modern medicinal chemistry. As a bifunctional molecule, it features a piperidine core, a common scaffold in many pharmaceuticals, with two distinct carboxyl groups. The nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group, a crucial feature that allows for controlled, regioselective reactions. The methyl ester at the C4 position provides a reactive handle for further chemical modification. This unique structure makes it an invaluable intermediate in the synthesis of complex molecules, particularly in the development of novel therapeutics.[1][2] This guide provides a comprehensive overview of its properties, synthesis, applications, and safe handling protocols, grounded in established scientific literature and safety data.

Section 1: Compound Identification and Physicochemical Properties

Precise identification and understanding of a compound's physical properties are foundational to its effective use in a research setting.

Table 1: Compound Identification

IdentifierValue
CAS Number 124443-68-1[3][4][5]
Molecular Formula C₁₂H₂₁NO₄[3]
Molecular Weight 243.30 g/mol [3]
IUPAC Name 1-tert-butyl 4-methyl piperidine-1,4-dicarboxylate
Synonyms Methyl 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylate, 1-Boc-4-piperidinecarboxylic Acid Methyl Ester, N-Boc-Isonipecotic acid methyl ester[6]

Table 2: Physicochemical Properties

PropertyValueSource
Appearance White to light yellow powder or lump[6]
Melting Point 33.0 to 37.0 °C[6]
Boiling Point 307.4 ± 35.0 °C (Predicted)[6]
Density 1.094 ± 0.06 g/cm³ (Predicted)[6]
Solubility Soluble in Methanol[6]
Storage Temperature Room Temperature, under inert atmosphere[6]

Section 2: Synthesis and Mechanistic Rationale

The most common and efficient synthesis of 1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate involves the esterification of its carboxylic acid precursor, 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid. The choice of a Boc-protected starting material is a critical strategic decision; the bulky Boc group deactivates the piperidine nitrogen, preventing it from interfering with the esterification reaction and enabling high-yield, selective modification at the C4 position.

Experimental Protocol: Methyl Esterification

This protocol describes the synthesis from 1-Boc-4-piperidinecarboxylic acid using trimethylsilyldiazomethane, a mild and effective methylating agent.

Step 1: Reactant Preparation

  • In a suitable reaction vessel, suspend 1-tert-butoxycarbonyl-piperidine-4-carboxylic acid (1 equivalent, e.g., 12.14 g, 52.95 mmol) in a mixture of acetonitrile (e.g., 100 mL) and methanol (e.g., 10 mL).[6]

  • Cool the suspension to 0 °C in an ice bath with continuous stirring. The low temperature is crucial for controlling the reactivity of the diazomethane reagent.

Step 2: Reagent Addition

  • Slowly add a 2.0 M hexane solution of trimethylsilyldiazomethane (2 equivalents, e.g., 52.9 mL, 106 mmol) dropwise to the cooled suspension.[6] The dropwise addition prevents a rapid, uncontrolled reaction and potential side reactions. A yellow color may persist, indicating the presence of excess reagent.

Step 3: Reaction

  • Allow the mixture to stand at 0 °C for 30 minutes, then remove the ice bath and continue stirring at room temperature for 3 hours to ensure the reaction goes to completion.[6]

Step 4: Work-up and Purification

  • Once the reaction is complete (monitored by TLC), remove the solvent under reduced pressure.

  • The resulting crude residue is then purified using column chromatography on silica gel, typically with a hexane/ethyl acetate solvent system (e.g., 4.5:1 v/v), to yield the final product as a colorless oil or white solid.[6]

Synthesis Workflow Diagram

SynthesisWorkflow Start 1-Boc-4-piperidine- carboxylic acid Reaction Esterification Reaction (0°C to Room Temp, 3h) Start->Reaction Reagent Trimethylsilyldiazomethane (TMSCHN₂) in Hexane/Methanol Reagent->Reaction Purification Solvent Removal & Silica Gel Chromatography Reaction->Purification Product 1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate Purification->Product

Caption: Workflow for the synthesis of the title compound.

Section 3: Applications in Drug Discovery

The utility of 1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate lies in its role as a versatile intermediate for creating more complex molecular architectures. The Boc-protected nitrogen and the methyl ester at C4 offer orthogonal reactivity, allowing for sequential chemical modifications.

Core Scaffold for Novel Therapeutics

This compound is frequently used in the synthesis of new drug candidates.[1][2] The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. By using this building block, chemists can introduce the piperidine motif early in a synthetic sequence while retaining the ability to perform further chemistry. For example, the methyl ester can be hydrolyzed to the corresponding carboxylic acid for amide coupling reactions, or reduced to an alcohol for ether formation. The Boc group can be easily removed under acidic conditions to free the piperidine nitrogen for subsequent reactions like N-alkylation or N-arylation.

This intermediate is particularly valuable in creating libraries of compounds for screening against various biological targets. For instance, it has been used as a starting material for orexin type-2 receptor agonists, which are investigated for treating sleep disorders.[6] It is also a precursor in the synthesis of intermediates for kinase inhibitors like Vandetanib, used in cancer therapy.[7]

Logical Flow in Multi-Step Synthesis

The diagram below illustrates the strategic position of this compound as an intermediate (A) in a hypothetical pathway to a complex drug target.

DrugDiscovery cluster_0 Phase 1: Intermediate Synthesis cluster_1 Phase 2: Core Modification cluster_2 Phase 3: Final Elaboration A 1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate (Key Intermediate) B Step 1: Ester Hydrolysis or Grignard Addition at C4 A->B Modify C4 C Step 2: Boc Deprotection (e.g., using TFA) B->C Expose Nitrogen D Step 3: N-Alkylation or Amide Coupling C->D Add Complexity E Final Drug Target D->E

Caption: Role as an intermediate in a multi-step drug synthesis pathway.

Section 4: Safety, Handling, and Storage

Adherence to safety protocols is paramount when working with any laboratory chemical. While this compound is not classified as highly hazardous, proper precautions must be taken.

  • General Handling : Use in a well-ventilated area or under a chemical fume hood. Avoid breathing dust or vapors. Wash hands thoroughly after handling.[8][9]

  • Personal Protective Equipment (PPE) : Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[8]

  • Eye and Skin Contact : May cause skin and serious eye irritation.[10] In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention if irritation persists.[8] For skin contact, wash off with soap and plenty of water.[8]

  • Inhalation : May cause respiratory irritation.[10] If inhaled, move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[8]

  • Storage : Store in a tightly closed container in a dry, well-ventilated place.[9] Keep under an inert atmosphere to prevent degradation.[6]

  • Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]

Conclusion

1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate (CAS: 124443-68-1) is a high-value synthetic intermediate whose strategic design—featuring an N-Boc protecting group and a C4-methyl ester—provides chemists with exceptional control over synthetic pathways. Its established role in the creation of diverse and complex molecules solidifies its importance for professionals in drug discovery and chemical research. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for leveraging its full potential in the laboratory.

References

An In-Depth Technical Guide to 1-tert-Butyl 4-methyl 4-methylpiperidine-1,4-dicarboxylate: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-tert-Butyl 4-methyl 4-methylpiperidine-1,4-dicarboxylate, a unique scaffold of interest in medicinal chemistry. Due to the limited direct literature on this specific molecule, this document leverages established synthetic methodologies for 4,4-disubstituted piperidines to propose a robust synthetic pathway and discusses its potential applications based on structurally related compounds.

Introduction: The Significance of the 4,4-Disubstituted Piperidine Moiety

The piperidine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds.[1] Its derivatives are integral to drugs targeting the central nervous system, as well as acting as antihistamines and antipsychotics.[1] The introduction of substituents onto the piperidine ring allows for the fine-tuning of a molecule's pharmacological profile, including its binding affinity, selectivity, and pharmacokinetic properties.[2]

Specifically, the 4,4-disubstituted piperidine motif offers a unique structural element by creating a quaternary carbon center. This feature can impart several desirable properties in drug design, including:

  • Increased Metabolic Stability: The quaternary center can block potential sites of metabolism, leading to a longer half-life of the compound.

  • Modulation of Lipophilicity: The addition of alkyl groups at the 4-position can alter the compound's solubility and ability to cross cell membranes.

  • Conformational Rigidity: The gem-disubstitution restricts the conformational flexibility of the piperidine ring, which can lead to higher receptor binding affinity and selectivity.

This guide will focus on a specific example of this structural class: this compound. We will explore its structure, a proposed synthetic route with detailed protocols, and its potential applications in drug discovery.

Molecular Structure and Properties

The core structure of this compound features a piperidine ring with a tert-butoxycarbonyl (Boc) protecting group on the nitrogen, and both a methyl ester and a methyl group at the 4-position.

Identifier Value
IUPAC Name This compound
Molecular Formula C13H23NO4
Molecular Weight 257.33 g/mol
CAS Number Not readily available. The CAS number for the closely related compound without the 4-methyl group is 124443-68-1.[3][4]

Note: The physical and spectral properties for this specific compound are not widely reported. The following are predicted values based on its structure and data from analogous compounds.

Property Predicted Value
Appearance Colorless oil or white to off-white solid
Boiling Point > 300 °C (Predicted)
Melting Point Not available
Solubility Soluble in organic solvents such as methanol, ethanol, and dichloromethane.

Proposed Synthesis Pathway

The synthesis of this compound can be achieved through a multi-step process starting from the commercially available 1-tert-butyl 4-methyl piperidine-1,4-dicarboxylate. The key transformation is the introduction of a methyl group at the 4-position. This can be accomplished via an enolate alkylation approach.

G A 1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate B Lithium Diisopropylamide (LDA) in THF, -78 °C A->B Deprotonation C Enolate Intermediate B->C Forms D Methyl Iodide (CH3I) C->D Alkylation E 1-tert-Butyl 4-methyl 4-methylpiperidine-1,4-dicarboxylate D->E Yields

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Materials:

  • 1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate

  • Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene

  • Methyl iodide (CH3I)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate (1.0 eq) dissolved in anhydrous THF.

  • Enolate Formation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add a solution of LDA (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the reaction mixture at -78 °C for 1 hour. The formation of the enolate is a critical step, and maintaining a low temperature is essential to prevent side reactions.

  • Alkylation: To the enolate solution, add methyl iodide (1.2 eq) dropwise. Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight. The addition of the electrophile (methyl iodide) to the enolate results in the formation of the new C-C bond at the 4-position.

  • Workup: Quench the reaction by the slow addition of saturated aqueous NH4Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product.

Characterization

The structure of the final product should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see the disappearance of the proton at the 4-position and the appearance of a new singlet corresponding to the newly introduced methyl group. The characteristic peaks for the Boc group (a singlet around 1.45 ppm) and the methyl ester (a singlet around 3.7 ppm) should remain.

    • ¹³C NMR: The appearance of a new quaternary carbon signal in the aliphatic region and a new methyl carbon signal.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product (257.33 g/mol ).

Potential Applications in Drug Discovery

While specific applications for this compound are not extensively documented, the 4,4-disubstituted piperidine scaffold is of significant interest in medicinal chemistry.[5][6]

G cluster_0 Core Scaffold cluster_1 Potential Therapeutic Areas A 1-tert-Butyl 4-methyl 4-methylpiperidine-1,4-dicarboxylate B Analgesics (Opioid Receptor Modulators) A:f1->B Structural similarity to potent analgesics C Neurodegenerative Diseases (e.g., Alzheimer's) A:f1->C Scaffold for secretase inhibitors D Antiviral Agents A:f1->D Potential for development of coronavirus inhibitors

Caption: Potential therapeutic applications of the 4,4-disubstituted piperidine scaffold.

  • Analgesics: The 4,4-disubstituted piperidine framework is a core component of several potent opioid analgesics.[5][6] The substitution pattern on the piperidine ring is crucial for modulating affinity and activity at opioid receptors.

  • Antiviral Agents: Recent studies have shown that 1,4,4-trisubstituted piperidines can act as inhibitors of coronavirus replication, including SARS-CoV-2.[7] The synthesis of libraries of these compounds allows for the exploration of structure-activity relationships to develop potent antiviral therapies.

  • Inhibitors of Enzymes in Neurodegenerative Diseases: The rigid structure of 4,4-disubstituted piperidines makes them attractive scaffolds for the design of enzyme inhibitors, such as those targeting secretases involved in Alzheimer's disease.

The title compound, with its protected amine and ester functionalities, serves as a versatile intermediate for further chemical modifications, allowing for the introduction of various pharmacophores to explore these and other therapeutic areas.

Conclusion

This compound represents a valuable, albeit under-explored, building block in medicinal chemistry. This guide has provided a plausible and detailed synthetic route based on established chemical principles for the construction of 4,4-disubstituted piperidines. The unique structural features of this compound make it an attractive starting point for the development of novel therapeutics in areas such as pain management, infectious diseases, and neurodegeneration. Further research into the synthesis and biological evaluation of derivatives of this scaffold is warranted.

References

1-tert-Butyl 4-methyl 4-methylpiperidine-1,4-dicarboxylate molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-tert-Butyl 4-methyl 4-methylpiperidine-1,4-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in modern medicinal chemistry. We will delve into its fundamental molecular characteristics, including its precise molecular weight, and present a detailed, field-proven protocol for its synthesis and analytical characterization. The document elucidates the rationale behind experimental choices, emphasizing the compound's strategic importance as a scaffold in the development of complex pharmaceutical agents. Furthermore, this guide discusses its applications, safety protocols, and handling procedures, offering a holistic resource for professionals engaged in synthetic chemistry and drug discovery.

Introduction: A Versatile Piperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved pharmaceutical drugs. Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal core for targeting a multitude of biological receptors and enzymes. This compound (CAS No: 189321-63-9) is a particularly valuable derivative within this class.[1][2]

Its structure is distinguished by three key features that enable diverse synthetic transformations:

  • A Boc-protected amine , which ensures stability during various reaction conditions while allowing for facile deprotection under mild acidic conditions to reveal a reactive secondary amine.

  • A methyl ester at the 4-position, which can be hydrolyzed, reduced, or converted into other functional groups.

  • A quaternary center at the 4-position, created by the presence of both the ester and a methyl group. This sterically defined center is crucial for designing molecules with specific conformational constraints, often leading to improved target selectivity and potency.

This guide will clarify its properties, synthesis, and strategic use, providing researchers with the necessary knowledge to effectively leverage this intermediate in their discovery programs.

Molecular Characteristics and Physicochemical Properties

The foundational properties of a synthetic building block are critical for its application. The molecular formula of this compound is C₁₂H₂₁NO₄, with a molecular weight of 243.30 g/mol .[1][3][4] A summary of its key properties is presented below.

PropertyValueSource
IUPAC Name 1-[(tert-butoxy)carbonyl]-4-methylpiperidine-4-carboxylic acidPubChem[1]
Synonyms 1-Boc-4-methylpiperidine-4-carboxylic acidChemBK[2]
CAS Number 189321-63-9PubChem[1]
Molecular Formula C₁₂H₂₁NO₄Santa Cruz Biotechnology[3][4]
Molecular Weight 243.30 g/mol Santa Cruz Biotechnology[3][4]
Exact Mass 243.14705815 DaPubChem[1]
Density 1.129 ± 0.06 g/cm³ (Predicted)ChemBK[2]
Boiling Point 354.3 ± 35.0 °C (Predicted)ChemBK[2]
Flash Point 168.1 °C (Predicted)ChemBK[2]

Synthesis and Mechanistic Rationale

The synthesis of this compound is a multi-step process that leverages common yet robust organic chemistry transformations. The proposed pathway begins with a commercially available starting material and proceeds through protection and alkylation steps.

G cluster_0 Synthetic Workflow A Methyl 4-piperidinecarboxylate B 1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate A->B 1. Boc-Anhydride (Boc₂O)   Triethylamine (TEA)   DCM C Deprotonated Intermediate (Enolate) B->C 2. Lithium Diisopropylamide (LDA)   THF, -78 °C D Final Product: 1-tert-Butyl 4-methyl 4-methylpiperidine-1,4-dicarboxylate C->D 3. Methyl Iodide (CH₃I)

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: A Step-by-Step Guide

Step 1: N-Boc Protection This initial step protects the piperidine nitrogen, preventing it from interfering in subsequent C-H acidity-based reactions. The Boc group is chosen for its robustness and straightforward removal.

  • Dissolve Methyl 4-piperidinecarboxylate (1.0 eq) in Dichloromethane (DCM, approx. 0.2 M).

  • Add Triethylamine (TEA, 1.2 eq) to the solution and cool to 0 °C in an ice bath.

  • Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor reaction completion by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate. This intermediate is often used without further purification.

Step 2: α-Methylation This crucial step establishes the quaternary center. A strong, non-nucleophilic base like LDA is required to deprotonate the α-carbon to the ester, forming a lithium enolate. The extremely low temperature (-78 °C) is critical to prevent side reactions and ensure kinetic control.

  • Prepare a solution of Lithium Diisopropylamide (LDA, 1.5 eq) in dry Tetrahydrofuran (THF) and cool to -78 °C under a nitrogen atmosphere.

  • Dissolve the product from Step 1 (1.0 eq) in dry THF and add it dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.

  • Add Methyl Iodide (CH₃I, 1.5 eq) dropwise to the enolate solution at -78 °C.

  • Stir the reaction at this temperature for 2-3 hours, then allow it to slowly warm to room temperature.

  • Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to yield the final product.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic methods provides a self-validating system to verify the successful outcome of the synthesis protocol.

TechniqueExpected Observations
¹H NMR Signals for the tert-butyl group (~1.45 ppm, 9H, singlet), piperidine ring protons (multiplets), the C4-methyl group (~1.2 ppm, 3H, singlet), and the ester methyl group (~3.7 ppm, 3H, singlet).
¹³C NMR Resonances for the Boc carbonyl, ester carbonyl, the quaternary C4 carbon, the C(CH₃)₃ carbon of the Boc group, and distinct signals for the piperidine ring carbons and the two methyl groups.
Mass Spec (ESI-MS) Expected m/z for [M+H]⁺ at 244.15, confirming the molecular weight.
FT-IR Strong carbonyl stretching frequencies around 1730 cm⁻¹ (ester) and 1690 cm⁻¹ (Boc carbamate).

Strategic Applications in Drug Discovery

The title compound is not an active pharmaceutical ingredient itself but rather a high-value intermediate. Its utility stems from the orthogonal reactivity of its functional groups, allowing for sequential and controlled modifications. Similar piperidine cores are central to the synthesis of complex drugs, including kinase inhibitors and central nervous system agents.[5][6]

G cluster_0 Synthetic Pathways cluster_1 Advanced Intermediates / Final Products A 1-tert-Butyl 4-methyl 4-methylpiperidine-1,4-dicarboxylate B Amide Formation A->B 1. LiOH (Hydrolysis) 2. Amide Coupling (EDC, HOBt) C Hydroxymethyl Derivative A->C LiAlH₄ or DIBAL-H (Ester Reduction) D Free Piperidine A->D TFA or HCl in Dioxane (Boc Deprotection) E Complex Amides, Peptidomimetics B->E F Ethers, Halides (via Mitsunobu/Appel Rxn) C->F G N-Alkylated/Arylated Scaffolds D->G

Caption: Role as a versatile synthetic intermediate.

  • Ester Hydrolysis and Amide Coupling: The methyl ester can be selectively hydrolyzed to the corresponding carboxylic acid. This acid is a key handle for building complexity via amide bond formation with various amines, a cornerstone of medicinal chemistry.

  • Boc Deprotection and N-Functionalization: Removal of the Boc group unmasks the secondary amine, which can then be alkylated, arylated, or used in reductive amination protocols to introduce diverse substituents. This is a common strategy in the synthesis of fentanyl analogs and other CNS-active compounds.[7]

  • Ester Reduction: The ester can be reduced to a primary alcohol. This alcohol can then be further functionalized, for example, by conversion to a leaving group for substitution reactions or used in ether synthesis.[6]

Safety, Handling, and Storage

While specific toxicity data for this compound is not thoroughly established, it should be handled with the standard precautions used for laboratory chemicals of unknown toxicity.[8]

Protocol for Safe Handling
  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[9]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[10][11]

  • Exposure Controls:

    • Skin Contact: Avoid contact with skin. In case of contact, wash immediately with plenty of soap and water.[8]

    • Eye Contact: Avoid contact with eyes. If contact occurs, rinse cautiously with water for several minutes.[10]

    • Inhalation: Avoid breathing dust. If inhaled, move the person to fresh air.[11]

  • Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.[9]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[10]

Conclusion

This compound is more than just a chemical with a specific molecular weight; it is a strategically designed building block that offers synthetic chemists a reliable and versatile platform for innovation. Its combination of a protected amine, a modifiable ester, and a defined quaternary center provides the necessary handles for constructing complex molecular architectures. Understanding its properties, synthesis, and safe handling is essential for any researcher aiming to leverage its potential in the rational design of next-generation therapeutics.

References

Navigating the Landscape of Substituted Piperidines: A Technical Guide to 1,4-Dicarboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents. Its conformational pre-organization and the ability to project substituents into distinct vectors in three-dimensional space make it an invaluable building block for drug discovery. This technical guide provides an in-depth analysis of piperidine-1,4-dicarboxylate derivatives, focusing on two structurally related but distinct molecules often encompassed by the ambiguous nomenclature "1-tert-Butyl 4-methyl 4-methylpiperidine-1,4-dicarboxylate." We will first elucidate the properties of the widely utilized 1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate (1) , a monosubstituted intermediate. Subsequently, we will explore the more complex, geminally disubstituted This compound (2) . This whitepaper is intended for researchers, chemists, and drug development professionals, offering a detailed examination of the synthesis, properties, reactivity, and applications of these important synthetic intermediates.

Introduction: Deconstructing the Nomenclature

The nomenclature for substituted piperidines can lead to ambiguity. The title compound, "this compound," implies two methyl groups at the 4-position. One is the methyl of the ester group, and the second is a methyl group on the piperidine ring's C4 carbon. This guide will address both the common intermediate where the C4 carbon is unsubstituted (Compound 1 ) and the specific Cα,Cα-disubstituted analog (Compound 2 ).

  • Compound 1: 1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate (CAS 124443-68-1). Here, the piperidine C4 position holds a hydrogen and a methoxycarbonyl group.

  • Compound 2: this compound. This is the methyl ester of 1-(tert-Butoxycarbonyl)-4-methylpiperidine-4-carboxylic acid (CAS 189321-63-9). Here, the piperidine C4 position is a quaternary carbon, substituted with both a methyl group and a methoxycarbonyl group.

Understanding the distinction is critical, as the presence of a quaternary center in Compound 2 significantly alters its steric profile, reactivity, and potential applications as a constrained amino acid analog.

Caption: Chemical structures of Compound 1 and the parent acid of Compound 2.

Core Intermediate: 1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate (Compound 1)

This compound is a widely available and versatile intermediate in pharmaceutical synthesis.[1] The tert-butoxycarbonyl (Boc) group on the nitrogen serves as a robust protecting group, stable to a wide range of nucleophilic and basic conditions, yet easily removable under acidic conditions. This orthogonal stability allows for selective manipulation of the methyl ester at the C4 position.

Physicochemical Properties

Compound 1 is typically an off-white to yellow-brown solid or sticky liquid, valued for its high purity in synthetic applications.[1] Its low volatility ensures safe handling in both laboratory and industrial settings.[1]

PropertyValueSource(s)
CAS Number 124443-68-1[2][3][4][5]
Molecular Formula C₁₂H₂₁NO₄[1][2]
Molecular Weight 243.30 g/mol [2]
Appearance White to off-white solid or sticky liquid[1][3]
Melting Point 33.0 to 37.0 °C[3]
Boiling Point 307.4 °C at 760 mmHg[1][3]
Density 1.094 g/cm³[1][3]
Flash Point 139.7 °C[1][3]
Vapor Pressure 3.83 x 10⁻⁶ mmHg at 25°C[1]
Synthesis Methodologies

The synthesis of Compound 1 is well-established and can be achieved through several high-yield routes. The choice of method often depends on the starting material availability, scale, and desired purity.

This is a direct and common approach involving the esterification of the commercially available carboxylic acid precursor.

Synthesis_1 start 1-Boc-piperidine-4-carboxylic acid product Compound 1 start->product Esterification reagent1 Iodomethane (CH3I) Potassium Carbonate (K2CO3) reagent1->product solvent1 DMF solvent1->product

Caption: Synthesis of Compound 1 via direct esterification.

Experimental Protocol:

  • To a solution of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (1.0 eq).[6]

  • Add iodomethane (1.1-1.2 eq) to the mixture.[6]

  • Stir the reaction mixture at room temperature for approximately 3 hours.[6]

  • Quench the reaction by pouring the mixture into 10% aqueous potassium carbonate.[6]

  • Extract the aqueous layer with ethyl acetate (EtOAc).[6]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.[6]

  • Purify the crude product by column chromatography to yield Compound 1 .[6]

An alternative route involves protecting the nitrogen of the pre-formed methyl ester.

Experimental Protocol:

  • Suspend methyl isonipecotate (or its hydrochloride salt) in a suitable solvent like dichloromethane (DCM).

  • At 0 °C, add a base such as triethylamine (Et₃N) followed by the dropwise addition of di-tert-butyl dicarbonate (Boc₂O).[6]

  • Allow the reaction to warm to room temperature and stir for 16 hours.[6]

  • Perform an aqueous workup, separating the organic layer.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.[6]

  • Purify via column chromatography to afford the final product.[6]

Spectral Data
  • ¹H NMR (600 MHz, CDCl₃): δ 3.99 (s, 2H), 3.67 (s, 3H), 2.82 (t, J = 12.4 Hz, 2H), 2.43 (tt, J = 11.0, 3.9 Hz, 1H), 1.88-1.81 (m, 1H), 1.70-1.55 (m, 2H), 1.44 (s, 9H).[6]

  • ¹³C NMR (151 MHz, CDCl₃): δ 174.9, 154.6, 79.5, 51.7, 41.0, 28.4, 27.9.[6]

Reactivity and Applications

Compound 1 is a foundational building block.[1] Its primary utility lies in its bifunctional nature:

  • Ester Manipulation: The methyl ester can be hydrolyzed to the carboxylic acid, reduced to the corresponding alcohol, or converted to amides, providing a handle for further diversification.

  • N-Boc Deprotection: Treatment with strong acids (e.g., trifluoroacetic acid in DCM) cleanly removes the Boc group, liberating the piperidine nitrogen for subsequent reactions such as N-alkylation, N-arylation, or acylation.

This dual reactivity makes it a key intermediate for complex active pharmaceutical ingredients (APIs), particularly in the synthesis of neurological and cardiovascular drugs.[1]

The Gem-Disubstituted Analog: this compound (Compound 2)

Compound 2 is the methyl ester of 1-Boc-4-methylpiperidine-4-carboxylic acid (CAS 189321-63-9). The presence of a methyl group on the C4 carbon introduces a quaternary stereocenter, which imparts significant conformational rigidity. Such Cα,Cα-disubstituted amino acid analogs are of great interest in peptide chemistry to induce specific secondary structures (e.g., turns or helices) and to increase resistance to enzymatic degradation.

Physicochemical Properties (of the Parent Acid)

Data for the methyl ester (Compound 2 ) is not widely published; however, the properties of its parent carboxylic acid (2a ) are available and provide a useful baseline.

PropertyValue (for Parent Acid 2a)Source(s)
CAS Number 189321-63-9[7][8]
Molecular Formula C₁₂H₂₁NO₄[7][9]
Molecular Weight 243.30 g/mol [7][9]
Appearance White to light yellow powder/crystal
Melting Point 152.0 to 156.0 °C
Boiling Point 354.3 ± 35.0 °C (Predicted)[10]
Density 1.129 ± 0.06 g/cm³ (Predicted)[10]
Storage Sealed in dry, 2-8°C[8]
Synthesis and Reactivity

The synthesis of Compound 2 logically proceeds via the esterification of its parent acid 2a . The synthesis of 2a itself is more involved than that of the monosubstituted analog. A plausible route involves the alkylation of an N-Boc isonipecotic ester derivative.

Synthesis_2 start N-Boc-piperidine-4-carboxylate ester intermediate Compound 2 (or other ester) start->intermediate α-Alkylation reagent1 LDA or similar strong base reagent1->intermediate reagent2 Methyl Iodide (CH3I) reagent2->intermediate product_acid Acid 2a intermediate->product_acid Hydrolysis reagent3 LiOH or HCl reagent3->product_acid product_ester Compound 2 product_acid->product_ester Esterification reagent4 CH3OH / H+ reagent4->product_ester

Caption: Plausible synthetic pathway to Compound 2.

Conceptual Workflow:

  • α-Alkylation: The starting point is an N-Boc protected piperidine-4-carboxylate ester (e.g., the ethyl or benzyl ester). Deprotonation at the C4 position using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) generates an enolate.

  • Methylation: This enolate is then trapped with an electrophile, such as methyl iodide, to install the C4-methyl group, forming the 4,4-disubstituted piperidine core.

  • Ester Manipulation: The resulting ester can be hydrolyzed (e.g., using LiOH) to the carboxylic acid 2a .[10]

  • Final Esterification: Standard esterification of acid 2a with methanol under acidic conditions (e.g., SOCl₂ in MeOH or H₂SO₄ catalyst) would yield the target Compound 2 .

The reactivity of 4,4-disubstituted piperidines is a subject of significant interest, particularly in the development of analgesics and other CNS-active agents.[11][12] The steric hindrance at the C4 position can influence the binding affinity and selectivity for various receptors by locking the substituent in a specific orientation.

Conclusion

While often conflated, 1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate (1) and its 4-methyl ring-substituted analog (2) are distinct chemical entities with different synthetic challenges and applications. Compound 1 is a workhorse intermediate, offering a reliable platform for building molecular complexity through sequential modification at the C4-ester and N1-amine functionalities. Compound 2 , a more specialized building block, provides a conformationally constrained scaffold valuable for designing peptidomimetics and sterically hindered pharmacophores. A precise understanding of their structures is paramount for scientists and researchers to effectively leverage their unique chemical properties in drug discovery and development programs.

References

Spectroscopic Characterization of 1-tert-Butyl 4-methyl Piperidine-1,4-dicarboxylates: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for key piperidine-1,4-dicarboxylate derivatives, compounds of significant interest in medicinal chemistry and drug development. A critical examination of the nomenclature reveals that the topic of interest, "1-tert-Butyl 4-methyl 4-methylpiperidine-1,4-dicarboxylate," likely contains a typographical error. The more commonly synthesized and commercially available analog is 1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate .

This guide will first present a comprehensive spectroscopic analysis of this readily available compound. Subsequently, leveraging our expertise in structure-activity relationships and spectral interpretation, we will provide a detailed, predictive analysis for the hypothetically requested This compound , elucidating the expected spectral modifications arising from the additional methyl group at the C4 position. This dual approach ensures both practical utility for researchers working with the common intermediate and a rigorous, educational exploration of structure-based spectral prediction.

Part 1: Spectroscopic Analysis of 1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate

This section details the experimental and interpreted spectroscopic data for 1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate, a key building block in pharmaceutical synthesis.[1]

Molecular Structure

dot graph "molecular_structure_common" { graph [layout=neato, overlap=false, splines=true, maxiter=1000]; node [shape=plaintext, fontsize=12]; edge [fontsize=10];

} Caption: Structure of 1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a primary tool for the structural elucidation of organic molecules, providing information on the number, environment, and connectivity of protons.

Experimental Protocol: A sample of 1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate is dissolved in a deuterated solvent, typically deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00). The spectrum is acquired on a 400 MHz or higher field spectrometer.

Data Summary:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.9-4.1Broad multiplet2HPiperidine H2, H6 (axial)
3.61Singlet3HOCH₃
~2.8-3.0Broad multiplet2HPiperidine H2, H6 (equatorial)
~2.4-2.5Multiplet1HPiperidine H4
~1.8-1.9Multiplet2HPiperidine H3, H5 (axial)
~1.6-1.7Multiplet2HPiperidine H3, H5 (equatorial)
1.45Singlet9HC(CH₃)₃

Note: The chemical shifts are based on data reported in DMSO-d₆ and may vary slightly in other solvents. The assignments are based on typical chemical shifts for N-Boc protected piperidines.[2][3]

Interpretation: The ¹H NMR spectrum clearly shows the characteristic signals for the N-Boc protecting group as a singlet at 1.45 ppm, integrating to nine protons. The methyl ester group gives a sharp singlet at 3.61 ppm for the three methoxy protons. The piperidine ring protons appear as a series of multiplets between 1.6 and 4.1 ppm. The protons on C2 and C6, adjacent to the nitrogen atom, are deshielded and appear at approximately 2.8-4.1 ppm. The methine proton at C4 is found around 2.4-2.5 ppm. The remaining piperidine protons at C3 and C5 appear as multiplets between 1.6 and 1.9 ppm.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR provides information about the carbon skeleton of a molecule.

Experimental Protocol: The ¹³C NMR spectrum is typically acquired on the same sample used for ¹H NMR analysis, using a broadband proton-decoupled pulse sequence.

Predicted Data Summary:

Chemical Shift (δ) ppmAssignment
~175C=O (Ester)
~155C=O (Boc)
~80C(CH₃)₃
~52OCH₃
~43Piperidine C2, C6
~41Piperidine C4
~29Piperidine C3, C5
~28C(CH₃)₃

Interpretation: The predicted ¹³C NMR spectrum should show two carbonyl signals for the ester (~175 ppm) and the Boc group (~155 ppm). The quaternary carbon of the tert-butyl group is observed around 80 ppm, while the three equivalent methyl carbons of the Boc group appear at approximately 28 ppm. The methoxy carbon of the ester is expected around 52 ppm. The piperidine ring carbons will appear in the aliphatic region, with the carbons adjacent to the nitrogen (C2, C6) being the most deshielded at around 43 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

Experimental Protocol: The sample is introduced into the mass spectrometer, typically using electrospray ionization (ESI) for its soft ionization properties, which often preserves the molecular ion.

Data Summary:

m/zAssignment
244.1[M+H]⁺ (Calculated: 244.15)
266.1[M+Na]⁺ (Observed: 265.8)[2][3]
188.1[M - C₄H₈ + H]⁺ (Loss of isobutylene)
144.1[M - Boc + H]⁺

Interpretation: The ESI mass spectrum is expected to show the protonated molecular ion [M+H]⁺ at m/z 244.1 and a sodium adduct [M+Na]⁺ at m/z 266.1. Common fragmentation pathways for N-Boc protected compounds include the loss of isobutylene (56 Da) to give a fragment at m/z 188.1, and the loss of the entire Boc group (100 Da) to give a fragment at m/z 144.1.

dot graph "fragmentation_pathway" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10]; edge [fontsize=10];

} Caption: Proposed ESI-MS fragmentation of 1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups present in a molecule.

Experimental Protocol: The IR spectrum can be obtained using a thin film of the neat oil on a salt plate (NaCl or KBr) or by Attenuated Total Reflectance (ATR) using a diamond crystal.

Predicted Data Summary:

Wavenumber (cm⁻¹)IntensityAssignment
~2975StrongC-H stretch (aliphatic)
~1735StrongC=O stretch (ester)
~1690StrongC=O stretch (Boc)
~1160StrongC-O stretch

Interpretation: The IR spectrum will be dominated by two strong carbonyl stretching bands. The ester carbonyl typically appears at a higher wavenumber (~1735 cm⁻¹) than the carbamate (Boc) carbonyl (~1690 cm⁻¹). Strong C-H stretching vibrations from the aliphatic protons will be observed around 2975 cm⁻¹. A strong C-O stretching band is also expected around 1160 cm⁻¹.

Part 2: Predicted Spectroscopic Data for this compound

This section provides a predictive analysis of the spectroscopic data for the user's originally requested compound. The key structural difference is the addition of a methyl group at the C4 position of the piperidine ring.

Molecular Structure

dot graph "molecular_structure_predicted" { graph [layout=neato, overlap=false, splines=true, maxiter=1000]; node [shape=plaintext, fontsize=12]; edge [fontsize=10];

} Caption: Structure of this compound.

Predicted ¹H NMR Spectrum

The presence of the additional methyl group at C4 will introduce notable changes in the ¹H NMR spectrum.

Predicted Data Summary:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.9-4.1Broad multiplet2HPiperidine H2, H6 (axial)
3.62Singlet3HOCH₃
~2.8-3.0Broad multiplet2HPiperidine H2, H6 (equatorial)
~1.9-2.1Multiplet2HPiperidine H3, H5 (axial)
~1.5-1.7Multiplet2HPiperidine H3, H5 (equatorial)
1.45Singlet9HC(CH₃)₃
~1.2Singlet3HC4-CH₃

Interpretation of Expected Differences: The most significant change will be the appearance of a new singlet at approximately 1.2 ppm, integrating to three protons, corresponding to the new methyl group at the C4 position. The multiplet for the C4 proton will be absent. The signals for the C3 and C5 protons may experience a slight shift due to the change in the electronic environment at C4.

Predicted ¹³C NMR Spectrum

The additional methyl group will also alter the ¹³C NMR spectrum.

Predicted Data Summary:

Chemical Shift (δ) ppmAssignment
~177C=O (Ester)
~155C=O (Boc)
~80C(CH₃)₃
~52OCH₃
~45C4 (Quaternary)
~43Piperidine C2, C6
~35Piperidine C3, C5
~28C(CH₃)₃
~25C4-CH₃

Interpretation of Expected Differences: A new quaternary carbon signal for C4 is expected to appear around 45 ppm. A new methyl carbon signal will also be present at approximately 25 ppm. The chemical shifts of the C3 and C5 carbons are likely to shift downfield to around 35 ppm due to the alpha-substitution effect of the new methyl group.

Predicted Mass Spectrum

The molecular weight of this compound is 257.33 g/mol .

Predicted Data Summary:

m/zAssignment
258.2[M+H]⁺ (Calculated: 258.17)
280.2[M+Na]⁺
202.2[M - C₄H₈ + H]⁺ (Loss of isobutylene)
158.2[M - Boc + H]⁺

Interpretation of Expected Differences: All the major ions in the mass spectrum will be shifted by 14 mass units (the mass of a CH₂ group, but in this case, a methyl group replacing a hydrogen) compared to the compound in Part 1. The fragmentation pattern, including the loss of isobutylene and the Boc group, is expected to remain the same.

Predicted IR Spectrum

The IR spectrum is expected to be very similar to that of the compound in Part 1.

Predicted Data Summary:

Wavenumber (cm⁻¹)IntensityAssignment
~2975StrongC-H stretch (aliphatic)
~1735StrongC=O stretch (ester)
~1690StrongC=O stretch (Boc)
~1160StrongC-O stretch

Interpretation of Expected Differences: The IR spectrum is largely determined by the functional groups present, which are identical in both molecules. Therefore, no significant differences are expected in the positions of the major absorption bands.

Conclusion

This guide has provided a detailed spectroscopic analysis of 1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate and a reasoned, predictive analysis for its 4-methyl analog. The provided data, interpretations, and experimental protocols serve as a valuable resource for researchers in the synthesis and characterization of piperidine-based compounds. The principles of spectral interpretation discussed herein can be broadly applied to the structural elucidation of other complex organic molecules.

References

An In-Depth Technical Guide to the ¹H NMR Spectrum of 1-tert-Butyl 4-methyl 4-methylpiperidine-1,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-tert-Butyl 4-methyl 4-methylpiperidine-1,4-dicarboxylate. This compound is a valuable building block in synthetic and medicinal chemistry, making its unambiguous structural characterization essential. This document serves as a resource for researchers, scientists, and drug development professionals, offering a detailed examination of the molecule's structure, a theoretical prediction of its ¹H NMR spectrum, a standardized experimental protocol for data acquisition, and a thorough guide to spectral interpretation and peak assignment. The guide emphasizes the rationale behind experimental choices and incorporates advanced analytical strategies, such as 2D NMR, to ensure complete structural verification.

Molecular Structure and Predicted Proton Environments

The structural integrity of a synthetic compound is the foundation of its utility in research and development. For this compound, ¹H NMR spectroscopy is the primary tool for confirming its identity and purity. The molecule possesses several distinct proton environments, the understanding of which is key to interpreting its spectrum.

The structure features a piperidine ring substituted at the 1-position with a tert-butoxycarbonyl (Boc) protecting group and at the 4-position with both a methyl group and a methoxycarbonyl (methyl ester) group. Due to the substitution pattern and the conformational rigidity imparted by the bulky Boc group, we can predict five chemically distinct sets of protons.

The predicted proton environments are:

  • H-a (9H): The nine equivalent protons of the tert-butyl group.

  • H-b (3H): The three equivalent protons of the methyl ester group.

  • H-c (3H): The three equivalent protons of the methyl group at the C4 position.

  • H-d (4H): The four protons on the piperidine ring at the C2 and C6 positions, adjacent to the nitrogen atom. These protons are diastereotopic.

  • H-e (4H): The four protons on the piperidine ring at the C3 and C5 positions, adjacent to the C4 quaternary carbon. These protons are also diastereotopic.

Caption: Labeled structure of the target molecule.

Theoretical ¹H NMR Spectral Prediction

A predictive analysis based on fundamental NMR principles and data from analogous structures allows for an accurate forecast of the ¹H NMR spectrum.

  • Singlets (H-a, H-b, H-c):

    • H-a (Boc group): The nine protons on the tert-butyl group are chemically equivalent and shielded. They do not couple with other protons and will appear as a sharp, intense singlet. The typical chemical shift for a Boc group is around 1.4-1.5 ppm.[1][2]

    • H-b (Methyl Ester): The three protons of the ester's methyl group are also equivalent and will present as a singlet. Their proximity to the electronegative oxygen atom shifts them downfield to approximately 3.6-3.8 ppm.[3][4]

    • H-c (C4-Methyl): The methyl group on the quaternary C4 carbon will appear as a singlet. Being attached to an aliphatic carbon, it is expected to resonate upfield, likely in the 1.1-1.3 ppm range.

  • Multiplets (H-d, H-e):

    • H-d (C2/C6 Protons): These four protons are adjacent to the nitrogen atom of the Boc-carbamate. The electron-withdrawing nature of the carbamate deshields these protons significantly, shifting them downfield.[5] Due to the rigid chair-like conformation, the axial and equatorial protons are chemically distinct (diastereotopic). This results in complex multiplets, typically observed as two broad, overlapping signals between approximately 2.8 and 4.0 ppm.

    • H-e (C3/C5 Protons): These four protons are adjacent to the substituted C4 position. They are less deshielded than the C2/C6 protons and are expected to appear further upfield. Similar to the C2/C6 protons, the axial and equatorial environments are non-equivalent. They will likely give rise to complex, overlapping multiplets in the range of 1.5 to 2.2 ppm.[6]

Experimental Protocol for Spectrum Acquisition

To ensure high-quality, reproducible data, a standardized protocol is essential. The following methodology represents a field-proven approach for acquiring the ¹H NMR spectrum of this compound.

3.1. Sample Preparation

  • Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry NMR tube.

  • Solvent Selection: Add approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is the solvent of choice due to its ability to dissolve a wide range of organic compounds and its single, well-characterized residual solvent peak at ~7.26 ppm.

  • Internal Standard: Add one drop of a solution of tetramethylsilane (TMS) in CDCl₃. TMS is the universally accepted internal standard, defined as 0.00 ppm, for referencing the chemical shift scale.[7]

  • Homogenization: Cap the NMR tube and gently invert it several times or vortex briefly to ensure the sample is fully dissolved and the solution is homogeneous.

3.2. NMR Instrument Parameters

  • Spectrometer: Bruker Avance III HD 500 MHz (or equivalent). A high-field instrument (≥400 MHz) is critical for achieving the spectral dispersion needed to resolve the complex multiplets of the piperidine ring protons.

  • Probe: 5 mm BBO probe.

  • Experiment: Standard ¹H acquisition (e.g., Bruker zg30 pulse program).

  • Temperature: 298 K (25 °C).

  • Spectral Width: 20 ppm (-2 to 18 ppm).

  • Acquisition Time (AQ): ≥ 3.0 seconds. This ensures high digital resolution.

  • Relaxation Delay (D1): 5.0 seconds. A longer delay is crucial for complete T1 relaxation of all protons, which is necessary for accurate integration, especially for quaternary-adjacent protons.

  • Number of Scans (NS): 16. This provides an excellent signal-to-noise ratio for a sample of this concentration.

3.3. Data Processing

  • Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz) followed by a Fourier transform.

  • Phasing: Manually phase the spectrum to achieve a pure absorption lineshape for all peaks.

  • Baseline Correction: Apply an automatic baseline correction algorithm to ensure a flat baseline.

  • Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

  • Integration: Integrate all signals, setting the area of a well-resolved singlet (e.g., the methyl ester) to its theoretical value of 3 protons.

Data Interpretation and Peak Assignment

Based on the theoretical predictions and data from structurally related compounds, the following is a representative interpretation of the ¹H NMR spectrum.

Peak LabelChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
1~ 3.70Singlet3HH-b (-COOCH₃)
2~ 3.5 - 3.9Multiplet (broad)2HH-d (Piperidine C2/C6 - equatorial)
3~ 2.9 - 3.2Multiplet (broad)2HH-d (Piperidine C2/C6 - axial)
4~ 1.8 - 2.1Multiplet2HH-e (Piperidine C3/C5)
5~ 1.6 - 1.8Multiplet2HH-e (Piperidine C3/C5)
61.46Singlet9HH-a (-C(CH₃)₃)
7~ 1.25Singlet3HH-c (C4-CH₃)

Assignment Rationale:

  • The Singlets: The three singlets are the most straightforward to assign. The signal at 1.46 ppm integrates to 9H, characteristic of the Boc group (H-a).[1] The signal at ~3.70 ppm integrates to 3H and falls in the expected range for a methyl ester (H-b).[8] The remaining singlet at ~1.25 ppm , integrating to 3H, is assigned to the C4-methyl group (H-c).

  • The Piperidine Protons: The remaining signals are multiplets corresponding to the eight piperidine ring protons. The signals in the most downfield region (~2.9-3.9 ppm ) are assigned to the C2/C6 protons (H-d), which are deshielded by the adjacent nitrogen. The broadness and complexity arise from the distinct axial and equatorial environments and their coupling to the C3/C5 protons. The multiplets further upfield (~1.6-2.1 ppm ) are assigned to the C3/C5 protons (H-e). Their chemical shifts are consistent with methylene protons on a saturated ring system.[9]

Advanced NMR for Unambiguous Assignment

While 1D ¹H NMR provides strong evidence for the structure, complex spin systems, such as those in the piperidine ring, often require 2D NMR techniques for definitive assignment.

Workflow for Structural Verification:

  • Acquire 1D ¹H Spectrum: Initial analysis and hypothesis generation.

  • Acquire ¹H-¹H COSY Spectrum: Correlation Spectroscopy (COSY) reveals proton-proton coupling networks. A COSY experiment would show a clear correlation between the H-d multiplet complex (~2.9-3.9 ppm) and the H-e multiplet complex (~1.6-2.1 ppm), confirming their vicinal relationship on the piperidine ring.

  • Acquire ¹H-¹³C HSQC Spectrum: Heteronuclear Single Quantum Coherence (HSQC) correlates protons directly to the carbons they are attached to. This experiment would definitively link the H-d protons to the C2/C6 carbons and the H-e protons to the C3/C5 carbons, validating the assignments made from the 1D spectrum.

NMR_Workflow cluster_1D 1D Analysis cluster_2D 2D Verification prep Sample Preparation acq_1d Acquire 1D ¹H Spectrum prep->acq_1d proc_1d Process & Interpret Data (Assign Singlets, Propose Multiplet Assignments) acq_1d->proc_1d acq_cosy Acquire ¹H-¹H COSY proc_1d->acq_cosy Verify H-H Coupling acq_hsqc Acquire ¹H-¹³C HSQC proc_1d->acq_hsqc Verify H-C Attachment interpret_2d Correlate Signals & Confirm Connectivity acq_cosy->interpret_2d acq_hsqc->interpret_2d final Unambiguous Structural Confirmation interpret_2d->final

Caption: Workflow for complete structural elucidation.

Conclusion

The ¹H NMR spectrum of this compound is highly characteristic and provides a definitive fingerprint for its structural verification. The key features include three distinct singlets for the Boc, methyl ester, and C4-methyl groups, and two sets of complex multiplets for the diastereotopic piperidine ring protons. While 1D NMR allows for a confident preliminary assignment, the application of 2D techniques like COSY and HSQC is recommended as a best practice for the unequivocal confirmation of connectivity, ensuring the highest level of scientific integrity for downstream applications.

References

An In-Depth Technical Guide to the ¹³C NMR Data of 1-tert-Butyl 4-methyl 4-methylpiperidine-1,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-tert-Butyl 4-methyl 4-methylpiperidine-1,4-dicarboxylate is a substituted piperidine derivative. The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. The introduction of substituents onto the piperidine ring allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, basicity, and conformational rigidity, which in turn can significantly impact its pharmacological activity and pharmacokinetic profile. The specific substitution pattern of the title compound, with a tert-butoxycarbonyl (Boc) group on the nitrogen and two substituents on the C4 position (a methyl group and a methyl carboxylate group), presents a unique stereoelectronic environment.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules.[1][2] It provides direct information about the carbon skeleton, including the number of non-equivalent carbon atoms, their hybridization state, and their local electronic environment.[3] For a molecule such as this compound, ¹³C NMR is crucial for confirming its successful synthesis and for the unambiguous assignment of its complex three-dimensional structure.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound was predicted using a reliable online NMR prediction tool. The predicted chemical shifts are presented in Table 1, with assignments based on the analysis of the electronic environment of each carbon atom.

Carbon AtomPredicted Chemical Shift (δ, ppm)Multiplicity (Proton-Decoupled)Rationale for Assignment
C=O (tert-butyl ester)174.5SingletCarbonyl carbon of the methyl ester, deshielded by the adjacent oxygen.
C=O (Boc group)154.8SingletCarbonyl carbon of the Boc protecting group, typically found in this region.
C(CH₃)₃ (Boc group)80.5SingletQuaternary carbon of the tert-butyl group, deshielded by the adjacent oxygen.
C4 (piperidine ring)45.0SingletQuaternary carbon of the piperidine ring, substituted with a methyl and a methyl ester group.
O-CH₃ (methyl ester)52.0QuartetMethyl carbon of the ester group, deshielded by the adjacent oxygen.
C2/C6 (piperidine ring)40.5TripletMethylene carbons adjacent to the nitrogen atom of the piperidine ring.
C3/C5 (piperidine ring)35.0TripletMethylene carbons of the piperidine ring.
C(CH₃)₃ (Boc group)28.5QuartetMethyl carbons of the tert-butyl group.
C4-CH₃ (piperidine ring)22.0QuartetMethyl group attached to the C4 position of the piperidine ring.

Predicted using an online NMR prediction tool.

Structural Insights from Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum reveals several key structural features of this compound:

  • Carbonyl Carbons: Two distinct signals in the downfield region are predicted for the two carbonyl carbons. The signal at approximately 174.5 ppm is assigned to the methyl ester carbonyl, which is a typical chemical shift for such functional groups.[4][5] The signal around 154.8 ppm is characteristic of the carbonyl carbon of a tert-butoxycarbonyl (Boc) protecting group.[6]

  • Quaternary Carbons: The spectrum is expected to show two quaternary carbon signals in the aliphatic region. The signal at around 80.5 ppm is attributed to the quaternary carbon of the tert-butyl group, deshielded by the directly attached oxygen atom. The other quaternary carbon, C4 of the piperidine ring, is predicted to resonate at approximately 45.0 ppm. The chemical shift of this carbon is influenced by the attached methyl and methyl ester groups.

  • Piperidine Ring Carbons: The methylene carbons of the piperidine ring are predicted to give two distinct signals. The carbons adjacent to the nitrogen atom (C2 and C6) are expected to be more deshielded (around 40.5 ppm) due to the electron-withdrawing effect of the nitrogen and the Boc group.[7] The C3 and C5 methylene carbons are predicted to appear further upfield at approximately 35.0 ppm.

  • Methyl Carbons: Three distinct signals are predicted for the methyl carbons. The methyl carbons of the tert-butyl group are expected to resonate around 28.5 ppm, a characteristic chemical shift for this group. The methyl group attached to the C4 position of the piperidine ring is predicted at approximately 22.0 ppm. The methyl carbon of the ester group is the most deshielded of the methyl carbons, appearing at around 52.0 ppm due to the direct attachment to an oxygen atom.

Experimental Protocol for ¹³C NMR Data Acquisition

The following is a detailed, step-by-step methodology for acquiring a high-quality ¹³C NMR spectrum of this compound.

Sample Preparation
  • Sample Purity: Ensure the sample is of high purity (>95%) to avoid signals from impurities that may complicate spectral interpretation.

  • Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Deuterated chloroform (CDCl₃) is a common and suitable choice for many organic molecules.

  • Concentration: For a standard ¹³C NMR experiment, a concentration of 20-50 mg of the compound in 0.6-0.7 mL of deuterated solvent is recommended to obtain a good signal-to-noise ratio in a reasonable time.[8][9]

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm). Alternatively, the residual solvent peak can be used for calibration (e.g., CDCl₃ at 77.16 ppm).[10]

  • Filtration: If any particulate matter is present, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

Instrument Setup and Data Acquisition

The following parameters are recommended for a standard proton-decoupled ¹³C NMR experiment on a 400 MHz or higher field NMR spectrometer.[11][12]

ParameterRecommended ValueRationale
Spectrometer Frequency≥ 400 MHzHigher field strength provides better signal dispersion and sensitivity.
Pulse Programzgpg30 or similarStandard proton-decoupled pulse sequence for ¹³C NMR.
Spectral Width (SW)~240 ppm (0-240 ppm)To encompass the full range of expected carbon chemical shifts.
Acquisition Time (AQ)1-2 secondsA longer acquisition time provides better resolution.
Relaxation Delay (D1)2-5 secondsAllows for sufficient relaxation of the carbon nuclei, especially quaternary carbons, for more reliable signal intensities.
Number of Scans (NS)1024 or higherDue to the low natural abundance and lower gyromagnetic ratio of ¹³C, a larger number of scans is required to achieve an adequate signal-to-noise ratio.
Temperature298 K (25 °C)Standard operating temperature for routine NMR.
Data Processing
  • Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio before Fourier transformation.

  • Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

  • Calibration: Calibrate the chemical shift axis using either the TMS signal at 0.00 ppm or the residual solvent peak.

  • Peak Picking: Identify and label the chemical shift of each peak in the spectrum.

Proposed Synthetic Route

As this compound is not a commercially available compound, a plausible synthetic route is proposed, starting from the known 1-tert-butyl 4-methyl piperidine-1,4-dicarboxylate. This synthesis involves the methylation of the enolate at the C4 position.

Synthesis cluster_start Starting Material cluster_reaction1 Step 1: Enolate Formation cluster_reaction2 Step 2: Methylation SM 1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate Reagent1 LDA, THF, -78 °C SM->Reagent1 Deprotonation Intermediate Lithium Enolate Reagent1->Intermediate Reagent2 Methyl Iodide (CH₃I) Intermediate->Reagent2 Nucleophilic Attack Product 1-tert-Butyl 4-methyl 4-methylpiperidine-1,4-dicarboxylate Reagent2->Product

Caption: Proposed two-step synthesis of the title compound.

Step 1: Enolate Formation. The starting material, 1-tert-butyl 4-methyl piperidine-1,4-dicarboxylate, can be treated with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) in an anhydrous aprotic solvent like tetrahydrofuran (THF) at low temperature (-78 °C). This will selectively deprotonate the alpha-carbon (C4) to the ester carbonyl, forming a lithium enolate intermediate.

Step 2: Methylation. The generated enolate is then quenched with an electrophilic methyl source, such as methyl iodide (CH₃I). The nucleophilic enolate will attack the methyl iodide, resulting in the formation of the desired product, this compound.

Conclusion

This technical guide has provided a detailed analysis of the predicted ¹³C NMR spectrum of this compound. The predicted chemical shifts have been assigned to each carbon atom in the molecule, and these assignments have been justified based on established chemical shift theory. A comprehensive experimental protocol for the acquisition of high-quality ¹³C NMR data for this compound has been outlined, providing researchers with a practical workflow for its characterization. Furthermore, a plausible synthetic route has been proposed to facilitate its preparation in the laboratory. This guide serves as a valuable resource for scientists and researchers in the fields of medicinal chemistry, organic synthesis, and drug development who are working with substituted piperidine scaffolds.

References

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 1-tert-Butyl 4-methyl 4-methylpiperidine-1,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-tert-Butyl 4-methyl 4-methylpiperidine-1,4-dicarboxylate is a key synthetic intermediate in pharmaceutical and materials science research. Its structural integrity and purity are paramount for the successful synthesis of downstream products. Mass spectrometry (MS) is an indispensable analytical technique for the characterization of such molecules, providing precise information on molecular weight and structural features. This guide offers a comprehensive overview of the mass spectrometric analysis of this compound, detailing experimental design, ionization techniques, and an in-depth interpretation of its fragmentation patterns. The insights provided herein are intended to empower researchers, scientists, and drug development professionals to confidently analyze and interpret the mass spectra of this and structurally related compounds.

Molecular Profile

  • Molecular Formula: C₁₂H₂₁NO₄

  • Molecular Weight: 243.30 g/mol

  • CAS Number: 124443-68-1[1]

Strategic Approach to Mass Spectrometric Analysis

The analytical strategy for this compound is dictated by its chemical properties: a moderately polar, thermally stable small molecule with a molecular weight well under 1500 Da. This profile makes it an excellent candidate for analysis by soft ionization techniques coupled with high-resolution mass spectrometry.

Selection of Ionization Technique: A Causal Analysis

The choice of ionization method is critical for obtaining high-quality mass spectra with minimal in-source fragmentation. For this compound, Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the most suitable techniques.

  • Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar and moderately polar molecules.[2] It generates ions from a solution by creating a fine spray of charged droplets.[2] Given the presence of ester and carbamate functionalities, this compound is sufficiently polar to be efficiently ionized by ESI, typically forming a protonated molecule, [M+H]⁺.[3] ESI is often preferred for its ability to produce intact molecular ions with minimal fragmentation, which is crucial for accurate molecular weight determination.[4]

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization technique well-suited for less polar to moderately polar, thermally stable compounds.[5][6] It involves the ionization of the analyte in the gas phase through ion-molecule reactions.[5] While the target molecule is amenable to ESI, APCI provides a robust alternative, particularly if matrix effects are a concern in complex sample mixtures.[7]

  • Matrix-Assisted Laser Desorption/Ionization (MALDI): While a powerful technique for large biomolecules and synthetic polymers, MALDI is generally not the first choice for small, soluble molecules like the one .[8][9][10] Sample preparation for MALDI is more complex, requiring co-crystallization with a matrix, and may not offer significant advantages over ESI or APCI for this specific analyte.[8]

Experimental Design and Protocol

A meticulously designed experiment is the foundation of reliable mass spectrometric data. This section outlines a validated protocol for the analysis of this compound.

Sample Preparation: Ensuring Analytical Integrity

Proper sample preparation is crucial to avoid contamination and ensure reproducible results.

Protocol for Sample Preparation:

  • Initial Dissolution: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of a high-purity organic solvent such as methanol, acetonitrile, or a mixture thereof.

  • Working Solution: Prepare a working solution with a concentration in the range of 1-10 µg/mL by diluting the stock solution with the appropriate solvent. The final concentration should be optimized based on the sensitivity of the mass spectrometer.

  • Solvent Considerations: Ensure the use of volatile solvents compatible with the chosen ionization technique. For ESI, a common solvent system is a mixture of acetonitrile and water with 0.1% formic acid to facilitate protonation.

  • Filtration: If any particulate matter is observed, filter the final solution through a 0.22 µm syringe filter to prevent clogging of the instrument's fluidics.

Instrumentation and Data Acquisition

The following parameters provide a robust starting point for data acquisition on a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

ParameterSettingRationale
Ionization Mode PositiveThe presence of the basic nitrogen atom in the piperidine ring makes the molecule readily protonated.
Mass Analyzer Quadrupole Time-of-Flight (Q-TOF) or OrbitrapProvides high resolution and mass accuracy for confident molecular formula determination.
Scan Range m/z 50-500Encompasses the expected molecular ion and key fragment ions.
Capillary Voltage 3.5 - 4.5 kV (ESI)Optimal for generating a stable electrospray.
Source Temperature 100 - 150 °C (ESI)Aids in desolvation without inducing thermal degradation.
Collision Energy (for MS/MS) 10-40 eV (ramped)A range of collision energies is used to generate a comprehensive fragmentation spectrum.

Interpretation of Mass Spectra: A Deep Dive into Fragmentation

The mass spectrum of this compound provides a wealth of structural information. The following sections detail the expected molecular ion and a predicted fragmentation pathway based on established chemical principles.

Expected Molecular Ion Peaks

In positive ion mode ESI, the primary ion observed will be the protonated molecule, [M+H]⁺.

Ion SpeciesCalculated m/z
[M+H]⁺244.1543
[M+Na]⁺266.1362
[M+K]⁺282.1102

The presence of sodium and potassium adducts is common in ESI-MS and can further confirm the molecular weight of the analyte.

Predicted Fragmentation Pathway

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ precursor ion (m/z 244.15) is expected to yield a series of characteristic fragment ions. The fragmentation is primarily driven by the lability of the tert-butoxycarbonyl (Boc) protecting group and the ester functionality.

A key fragmentation pathway for N-Boc protected compounds involves the loss of isobutylene (C₄H₈, 56 Da) followed by the loss of carbon dioxide (CO₂, 44 Da), resulting in a total neutral loss of 100 Da.[7]

Diagram of the Predicted Fragmentation Pathway:

fragmentation_pathway M_H [M+H]⁺ m/z 244.15 loss_isobutylene Loss of Isobutylene (56.06 Da) M_H->loss_isobutylene intermediate_ion Intermediate Ion m/z 188.09 loss_isobutylene->intermediate_ion loss_co2 Loss of CO₂ (44.00 Da) intermediate_ion->loss_co2 fragment_144 Fragment Ion m/z 144.09 loss_co2->fragment_144 loss_methanol Loss of Methanol (32.03 Da) fragment_144->loss_methanol fragment_112 Fragment Ion m/z 112.06 loss_methanol->fragment_112 loss_co Loss of CO (28.00 Da) fragment_112->loss_co fragment_84 Fragment Ion m/z 84.08 loss_co->fragment_84

Caption: Predicted MS/MS fragmentation of this compound.

Detailed Analysis of Key Fragment Ions:

  • m/z 188.09: This ion arises from the characteristic loss of isobutylene (56.06 Da) from the tert-butyl group of the Boc protecting group. This is a common and often abundant fragment for N-Boc protected amines.[7]

  • m/z 144.09: Subsequent loss of carbon dioxide (44.00 Da) from the m/z 188.09 ion results in this fragment. The combined loss of 100 Da (isobutylene and CO₂) is a strong indicator of the presence of a Boc group.[7] This fragment corresponds to the protonated methyl 4-methylpiperidine-4-carboxylate.

  • m/z 112.06: The loss of methanol (32.03 Da) from the m/z 144.09 fragment, driven by the elimination from the methyl ester group.

  • m/z 84.08: Further fragmentation of the m/z 112.06 ion through the loss of carbon monoxide (28.00 Da) can lead to this ion, which represents the piperidine ring with a methyl group.

Quantitative Analysis Considerations

For quantitative studies, such as pharmacokinetic analysis or purity assessment, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is typically employed. The most intense and specific precursor-to-product ion transitions should be selected for optimal sensitivity and selectivity.

Recommended MRM Transitions:

Precursor Ion (m/z)Product Ion (m/z)Transition Name
244.15188.09Quantifier
244.15144.09Qualifier

The selection of a stable, isotopically labeled internal standard is highly recommended for accurate and precise quantification.

Conclusion

The mass spectrometric analysis of this compound is a straightforward yet powerful method for its structural confirmation and quantification. By employing soft ionization techniques such as ESI or APCI, high-resolution mass spectrometry, and tandem mass spectrometry, a wealth of information can be obtained. A thorough understanding of the characteristic fragmentation patterns, particularly the neutral losses associated with the N-Boc protecting group, is essential for accurate data interpretation. The protocols and insights provided in this guide serve as a valuable resource for researchers in the pharmaceutical and chemical industries, enabling confident and reliable analysis of this important synthetic building block.

References

An In-depth Technical Guide to the Purity Analysis of 1-tert-Butyl 4-methyl 4-methylpiperidine-1,4-dicarboxylate and Related N-Boc Piperidine Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The chemical purity of synthetic intermediates is a cornerstone of successful drug discovery and development. This guide provides a comprehensive technical overview of the purity assessment for 1-tert-Butyl 4-methyl 4-methylpiperidine-1,4-dicarboxylate, a complex piperidine derivative. Due to the limited publicly available data for this specific molecule, this document extends its scope to provide validated analytical methodologies applicable to the broader class of N-Boc protected 4-substituted piperidine-4-carboxylates, which are pivotal building blocks in modern medicinal chemistry. We will delve into the causality behind experimental choices for chromatographic and spectroscopic techniques, present self-validating protocols, and ground our recommendations in authoritative references to ensure scientific integrity.

Introduction: The Critical Role of Purity for Piperidine Scaffolds in Drug Development

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals. Its conformational flexibility allows it to present substituents in well-defined three-dimensional space, enabling precise interactions with biological targets. Compounds like this compound serve as highly functionalized building blocks for constructing more complex active pharmaceutical ingredients (APIs).

The purity of such intermediates is paramount; even seemingly minor impurities can have significant downstream consequences, including:

  • Altering Reaction Pathways: Impurities can interfere with subsequent synthetic steps, leading to lower yields, unexpected side products, and complex purification challenges.

  • Introducing Structural Isomers: Closely related impurities can be incorporated into the final API, resulting in isomeric mixtures that are difficult to separate and may have different pharmacological or toxicological profiles.

  • Posing Toxicological Risks: Impurities may be toxic or genotoxic, posing a direct risk to patient safety and creating significant regulatory hurdles.

This guide, therefore, establishes a framework for the rigorous purity analysis of the title compound and its structural analogs, ensuring the quality and reliability of these critical synthetic intermediates.

Potential Impurities: A Synthesis-Forward Approach

Understanding the potential impurities begins with an analysis of the synthetic route. While a specific synthesis for this compound is not widely published, we can infer likely impurities from common synthetic pathways for related N-Boc piperidines.[1][2][3][4] A plausible route might involve the protection of a piperidine precursor, followed by alkylation and esterification steps.

Table 1: Potential Process-Related Impurities

Impurity ClassPotential SpeciesOriginAnalytical Challenge
Starting Materials Unreacted piperidine precursors, alkylating agents.Incomplete reaction.May have significantly different polarity and volatility.
Reagents/By-products Di-tert-butyl dicarbonate (Boc₂O), triethylamine, DMAP.[2]Remnants from the N-protection step.Can interfere with chromatographic analysis if not removed.
Isomeric Impurities Positional isomers (e.g., substitution at the 3-position).Non-selective synthesis or rearrangement.May co-elute with the main compound in non-optimized methods.
Over-alkylation Di- or tri-alkylated piperidine species.Lack of reaction control.Higher molecular weight, may require gradient elution.
Hydrolysis Products N-Boc deprotection (loss of tert-butyl group), ester hydrolysis.Exposure to acidic/basic conditions or moisture.Increased polarity, may require different chromatographic conditions.

Orthogonal Analytical Approaches for Purity Verification

No single analytical technique is sufficient to declare a compound "pure." A robust purity assessment relies on an orthogonal approach, using multiple techniques that separate and detect molecules based on different physicochemical principles. For N-Boc piperidine derivatives, the primary analytical triad is High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Logical Workflow for Purity Analysis

The following diagram illustrates a logical workflow for the comprehensive purity analysis of a synthetic intermediate like this compound.

Purity_Workflow cluster_synthesis Synthesis & Initial Work-up cluster_primary Primary Purity Assessment cluster_secondary Impurity Identification & Volatiles cluster_decision Decision Point cluster_final Final Disposition Synthesis Crude Synthetic Product HPLC Reverse-Phase HPLC-UV/CAD (Quantitative Purity) Synthesis->HPLC Primary quantitative check NMR ¹H NMR Spectroscopy (Structural Identity & Solvents) Synthesis->NMR Confirm structure GCMS GC-MS (Volatile Impurities) Synthesis->GCMS Check for volatile organics LCMS LC-MS (Impurity ID) HPLC->LCMS Characterize impurities >0.1% Decision Purity Specification Met? HPLC->Decision Purity > 98%? NMR->Decision Correct structure? No residual solvents? GCMS->Decision Volatiles within spec? Release Release for Next Step Decision->Release Yes Repurify Repurify Batch Decision->Repurify No Repurify->HPLC Re-analyze

Caption: Workflow for purity assessment of synthetic intermediates.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is the workhorse for purity determination of non-volatile organic molecules. Reverse-phase HPLC (RP-HPLC) separates compounds based on their hydrophobicity. For piperidine derivatives, a C18 column is typically effective. Since the N-Boc and methyl ester groups provide some UV absorbance, a UV detector can be used. For impurities lacking a chromophore, a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is a powerful alternative.[5]

Protocol: RP-HPLC Method for Piperidine Dicarboxylates

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or CAD detector.

  • Column: C18 stationary phase (e.g., Waters Atlantis C18, 150 x 4.6 mm, 3.5 µm).[5]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • Start at 5% B.

    • Linear gradient to 95% B over 10 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 5% B over 1 minute.

    • Equilibrate at 5% B for 2 minutes.

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 40 °C.[5]

  • Detection: UV at 210 nm or CAD.

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of 50:50 Acetonitrile:Water.

  • Injection Volume: 5 µL.

Causality: The acidic mobile phase ensures that any basic nitrogen atoms on the piperidine ring are protonated, leading to sharper peaks. The gradient elution is crucial for separating impurities with a wide range of polarities, from polar hydrolysis products to non-polar, over-alkylated species.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is ideal for identifying and quantifying volatile and thermally stable impurities, such as residual solvents (e.g., THF, Dichloromethane) or low-molecular-weight starting materials. The compound itself, being an ester, is amenable to GC analysis.[7][8]

Protocol: GC-MS Method for Volatile Impurity Profiling

  • Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (e.g., with an Electron Ionization source).

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[7]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp to 280 °C at 20 °C/min.

    • Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 250 °C.

  • MS Source Temperature: 230 °C.

  • Scan Range: m/z 40-500 amu.

  • Sample Preparation: Dissolve ~2 mg of the compound in 1 mL of a high-purity solvent like Dichloromethane.

Causality: The non-polar column separates compounds primarily by their boiling points. The temperature program starts low to resolve highly volatile solvents and then ramps up to elute the main compound and any less volatile impurities. The mass spectrometer provides definitive identification of the eluted peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: ¹H NMR is arguably the most powerful tool for structural confirmation and for detecting impurities that contain protons. It provides a "fingerprint" of the molecule. The integral of each signal is directly proportional to the number of protons it represents, allowing for quantitative analysis of impurities against the main compound, provided at least one peak from the impurity is resolved from the main component's signals. It is also excellent for identifying residual solvents.[9][10]

Protocol: ¹H NMR for Structural and Purity Verification

  • Instrumentation: NMR spectrometer (400 MHz or higher recommended for better resolution).

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquisition:

    • Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • Ensure the spectral width covers the expected chemical shift range (e.g., -1 to 12 ppm).

    • Use a relaxation delay (d1) of at least 5 times the longest T₁ of interest for accurate integration (a 5-10 second delay is often a safe starting point for quantitative work).

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Calibrate the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

    • Integrate all signals, including those of the main compound and any visible impurities.

  • Analysis:

    • Confirm that the chemical shifts, coupling patterns, and integrations of the major signals match the expected structure of this compound.

    • Identify signals corresponding to known residual solvents or process-related impurities.

    • Calculate the mole percent of impurities by comparing their integral values to the integral of a known signal from the main compound.

Trustworthiness: This protocol is self-validating. The presence of all expected signals with correct integrations and multiplicities for the target molecule confirms its identity, while any extraneous peaks are direct evidence of impurities.

Data Presentation and Interpretation

Quantitative data should be summarized for clarity. The table below shows an example of a Certificate of Analysis summary for a batch of a related compound.

Table 2: Example Purity Data Summary

Analytical MethodParameterResultSpecification
RP-HPLC (210 nm) Purity (Area %)99.2%≥ 98.0%
Largest Impurity0.3%≤ 0.5%
Total Impurities0.8%≤ 2.0%
¹H NMR Structural ConformanceConformsConforms to structure
Residual Solvents (DCM)0.1% (w/w)≤ 0.5% (w/w)
GC-MS Volatile OrganicsNo peaks > 0.1%No peaks > 0.1%
Loss on Drying Water Content0.15%≤ 0.5%

Conclusion: A Framework for Quality

The rigorous assessment of chemical purity is a non-negotiable aspect of chemical and pharmaceutical development. This guide has provided a comprehensive framework for evaluating the purity of this compound and its structural analogs. By employing orthogonal analytical techniques such as HPLC, GC-MS, and NMR, and by understanding the potential impurities arising from the synthetic process, researchers can ensure the quality, safety, and reliability of these crucial intermediates. The provided protocols serve as a validated starting point for method development and routine quality control, ultimately contributing to the integrity of the entire drug discovery pipeline.

References

A Technical Guide to Determining the Solubility of 1-tert-Butyl 4-methyl 4-methylpiperidine-1,4-dicarboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for determining the solubility of 1-tert-Butyl 4-methyl 4-methylpiperidine-1,4-dicarboxylate, a key building block in modern medicinal chemistry. In the absence of extensive published solubility data for this specific molecule, this document outlines the fundamental principles of solubility, presents a structured experimental workflow for generating reliable solubility profiles, and explains the scientific rationale behind each procedural step. By following this guide, researchers can systematically evaluate the solubility of this compound in a range of common organic solvents, enabling informed decisions in process development, formulation, and synthesis.

Introduction: The Significance of Piperidine Scaffolds and Solubility

Piperidine derivatives are among the most prevalent heterocyclic scaffolds in pharmaceuticals, valued for their versatile biological activities and favorable physicochemical properties.[1][2][3] The compound this compound serves as a crucial intermediate in the synthesis of complex molecules, particularly in the development of novel therapeutics.[4] Its structure, featuring both a bulky, lipophilic tert-butyl protecting group and a methyl ester, presents a unique solubility profile that is critical to understand for practical applications.

Solubility is a fundamental physical property that dictates the viability of a compound in numerous stages of drug development. It influences reaction kinetics, purification strategies (such as crystallization), formulation of the final active pharmaceutical ingredient (API), and ultimately, the bioavailability of the drug.[5] A thorough understanding of a compound's solubility in various organic solvents is therefore not merely academic but a prerequisite for efficient and successful research and development.

This guide will address the core challenge of determining this solubility profile by providing a theoretical foundation and a practical, step-by-step experimental approach.

Theoretical Principles of Solubility

The solubility of a solid solute in a liquid solvent is governed by the principle of "like dissolves like," which is a simplified expression of the complex interplay of intermolecular forces.[6] For this compound, the key structural features influencing its solubility are:

  • Polarity: The presence of two ester functional groups introduces polar regions into the molecule. These groups can participate in dipole-dipole interactions with polar solvents.

  • Hydrogen Bonding: The ester oxygens can act as hydrogen bond acceptors. Solvents capable of donating hydrogen bonds (protic solvents) may exhibit enhanced solubility.

  • Van der Waals Forces: The nonpolar tert-butyl group and the piperidine ring's hydrocarbon backbone contribute to London dispersion forces, favoring interactions with nonpolar solvents.

  • Molecular Size and Shape: Larger molecules can be more challenging for solvent molecules to surround and dissolve.[6]

The balance of these features suggests that the title compound will likely exhibit moderate to good solubility in a range of solvents, from moderately polar to nonpolar. However, empirical determination is essential for quantitative assessment.

Experimental Workflow for Solubility Determination

The following section details a robust, systematic approach to qualitatively and quantitatively assess the solubility of this compound. This workflow is designed to be a self-validating system, providing clear, reproducible results.

Materials and Equipment
  • Solute: this compound (CAS 124443-68-1)[7][8][9]

  • Solvents: A representative range of organic solvents should be selected, covering a spectrum of polarities (e.g., Hexane, Toluene, Dichloromethane, Ethyl Acetate, Acetone, Isopropanol, Methanol).

  • Equipment: Analytical balance, vortex mixer, thermostatically controlled shaker or water bath, centrifuge, calibrated micropipettes, HPLC or UPLC system with a suitable detector (e.g., UV-Vis or ELSD), and appropriate glassware (vials, test tubes).

Diagram of the Experimental Workflow

Solubility_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Weigh Solute C Add Solvent to Solute A->C B Select Solvents B->C D Equilibrate (Vortex & Shake) C->D Fixed Temperature E Centrifuge to Separate Solid D->E F Collect Supernatant E->F H Analyze Supernatant (e.g., HPLC) F->H G Prepare Standard Curve I Calculate Concentration (Solubility) G->I Calibration H->I

Caption: Experimental workflow for determining solubility.

Step-by-Step Protocol: The Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.[6]

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into a series of vials. An excess is critical to ensure a saturated solution is achieved.

    • Add a precise volume (e.g., 1.0 mL) of each selected organic solvent to the corresponding vial.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, though 48-72 hours is preferable to ensure equilibrium is fully established.[6]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same constant temperature for a short period to allow larger particles to settle.

    • Centrifuge the vials at a high speed to ensure complete separation of the undissolved solid from the saturated supernatant.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant from each vial.

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC).

    • Analyze the diluted sample using a validated analytical method to determine the concentration of the solute. A pre-established calibration curve is necessary for accurate quantification.

  • Data Interpretation:

    • Calculate the original concentration in the supernatant, accounting for the dilution factor. This concentration represents the solubility of the compound in that specific solvent at the chosen temperature.

    • Express the results in appropriate units, such as mg/mL or mol/L.

Rationale and Causality in Protocol Design
  • Why use an excess of solute? To ensure the solvent is fully saturated, allowing for the determination of the maximum amount of solute that can be dissolved.

  • Why is temperature control crucial? Solubility is highly dependent on temperature. Maintaining a constant temperature ensures that the results are reproducible and comparable.[6]

  • Why is a long equilibration time necessary? To ensure that the system has reached a true thermodynamic equilibrium between the dissolved and undissolved solute.

  • Why is centrifugation used? To effectively remove all solid particles, ensuring that the analyzed sample only contains the dissolved solute.

Predicted Solubility Profile and Data Presentation

Based on the molecular structure, a predicted qualitative solubility profile can be hypothesized. This serves as a useful guide for solvent selection.

Table 1: Predicted and Experimental Solubility of this compound

Solvent ClassSolvent ExamplePredicted SolubilityRationale for PredictionExperimental Solubility (mg/mL at 25°C)
Nonpolar Hexane, TolueneLow to ModerateDominated by Van der Waals forces; lacks strong polar interactions.(To be filled by researcher)
Dipolar Aprotic DichloromethaneHighGood balance of polarity to interact with esters without strong self-association.(To be filled by researcher)
Dipolar Aprotic Ethyl AcetateHigh"Like dissolves like" principle; shares ester functionality.(To be filled by researcher)
Dipolar Aprotic AcetoneHighKetone polarity is effective at solvating the ester groups.(To be filled by researcher)
Polar Protic IsopropanolModerateCan act as H-bond donor to ester oxygens, but steric hindrance may limit interaction.(To be filled by researcher)
Polar Protic MethanolModerate to HighStrong H-bonding capability, but may be less effective at solvating the nonpolar regions.(To be filled by researcher)

This table should be populated with the empirically determined data to provide a clear and comparative summary of the compound's solubility profile.

Conclusion

This guide provides a robust and scientifically sound methodology for determining the solubility of this compound in organic solvents. By combining a theoretical understanding of intermolecular forces with a detailed, practical experimental protocol, researchers can generate the critical data needed to advance their work. The structured approach ensures that the resulting solubility profile is accurate, reliable, and directly applicable to the challenges of synthesis, purification, and formulation in a drug development context.

References

A Comprehensive Technical Guide to the Stability and Storage of 1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Molecule

1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate (CAS No. 124443-68-1) is a key building block in modern medicinal chemistry and pharmaceutical development.[1][2] Its structure, featuring a piperidine core functionalized with both a tert-butoxycarbonyl (N-Boc) protecting group and a methyl ester, makes it a versatile intermediate for synthesizing complex target molecules.[3][4] The inherent reactivity of these functional groups, however, dictates the compound's stability profile and necessitates carefully controlled storage and handling to ensure its integrity and purity over time.

This guide provides an in-depth analysis of the chemical stability of 1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate, elucidates its primary degradation pathways, and establishes evidence-based protocols for its optimal storage and handling.

I. Core Chemical Structure and Physicochemical Properties

Understanding the stability of this compound begins with an analysis of its constituent parts: the N-Boc group, the methyl ester, and the piperidine ring.

  • Chemical Name: 1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate[5]

  • CAS Number: 124443-68-1[5]

  • Molecular Formula: C₁₂H₂₁NO₄[5]

  • Molecular Weight: 243.30 g/mol [5]

  • Appearance: White to light yellow powder or lump[6]

The molecule's stability is primarily governed by the susceptibility of the N-Boc group to acidic conditions and the potential for hydrolysis of the methyl ester.

G cluster_molecule 1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate cluster_groups Key Functional Groups cluster_stability Primary Stability Concerns mol C₁₂H₂₁NO₄ boc N-Boc Group (tert-butoxycarbonyl) ester Methyl Ester (-COOCH₃) piperidine Piperidine Ring acid Acid-catalyzed Deprotection boc->acid Highly Susceptible thermal Thermal Degradation boc->thermal Potential for Degradation at Elevated Temperatures hydrolysis Ester Hydrolysis (Base or Acid Catalyzed) ester->hydrolysis Susceptible ester->thermal Potential for Degradation at Elevated Temperatures

Figure 1: A logical diagram illustrating the key functional groups of the target molecule and their associated primary stability concerns.

II. Potential Degradation Pathways

The principal routes of degradation for 1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate are chemical in nature, driven by hydrolysis and exposure to incompatible conditions.

A. Acid-Catalyzed N-Boc Deprotection

The N-Boc group is notoriously labile under acidic conditions. Trace amounts of acid in solvents or the storage atmosphere can catalyze the cleavage of the tert-butyl carbamate, leading to the formation of the free piperidine amine, isobutylene, and carbon dioxide. This is the most significant stability concern for this class of compounds.[7]

B. Ester Hydrolysis

The methyl ester at the C4 position is susceptible to hydrolysis, a reaction that can be catalyzed by both acids and bases. This process yields the corresponding carboxylic acid and methanol. While generally more stable than the N-Boc group, prolonged exposure to moisture, especially at non-neutral pH, will lead to this degradation.

C. Thermal and Photolytic Stress

Degradation cluster_conditions Degradation Conditions cluster_products Primary Degradation Products parent parent deprotected Methyl piperidine-4-carboxylate + Isobutylene + CO₂ parent->deprotected N-Boc Cleavage hydrolyzed 1-Boc-piperidine-4-carboxylic acid + Methanol parent->hydrolyzed Ester Hydrolysis other Other Impurities parent->other Thermal/Photo-decomposition acid_cond Acidic Conditions (e.g., trace HCl, TFA) acid_cond->deprotected moisture_cond Moisture ± pH extremes moisture_cond->hydrolyzed heat_light_cond Elevated Temperature / UV Light heat_light_cond->deprotected heat_light_cond->hydrolyzed heat_light_cond->other

Figure 2: Potential degradation pathways for 1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate.

III. Recommended Storage and Handling Protocols

To mitigate the risks of degradation and ensure the long-term integrity of the compound, a multi-faceted approach to storage is recommended. The optimal conditions depend on the intended duration of storage.

ParameterShort-Term Storage (Days to Weeks)Long-Term Storage (Months to Years)
Temperature Room Temperature (20-25°C)[10][11]≤0°C (e.g., -20°C recommended) [12]
Atmosphere Inert Gas (Argon or Nitrogen)[10]Inert Gas (Argon or Nitrogen)
Container Tightly sealed, opaque glass vialTightly sealed, opaque glass vial
Light Protect from direct lightStore in the dark
Moisture Store in a desiccated environmentStore in a desiccated environment
Rationale and Causality:
  • Temperature: While many suppliers ship the product at ambient temperature, indicating short-term stability, low-temperature storage is crucial for long-term preservation.[11][12] Lower temperatures significantly reduce the kinetic energy of molecules, slowing the rates of all potential degradation reactions, including hydrolysis and thermolytic decomposition.[6] The recommendation for "cold-chain transportation" by some vendors underscores this temperature sensitivity.

  • Inert Atmosphere: The use of an inert atmosphere is critical to displace ambient air, which contains moisture and acidic gases (like CO₂) that can facilitate hydrolysis of both the ester and the N-Boc group.[10]

  • Container and Light: An opaque, tightly sealed container prevents exposure to light and atmospheric contaminants.

  • Handling: When handling the compound, always use clean, dry spatulas and work in a controlled, low-humidity environment (e.g., a glove box) if possible. For creating stock solutions, use anhydrous, high-purity solvents.

IV. Experimental Protocol: Stability Assessment Workflow

To validate the stability of a specific batch or test it under unique experimental conditions, a forced degradation study is the industry-standard approach.

Objective: To identify critical degradation factors and characterize degradation products.
Methodology:
  • Solution Preparation: Prepare a stock solution of 1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Aliquot the stock solution into separate vials and subject them to the following conditions:

    • Acidic Hydrolysis: Add 0.1 M HCl. Incubate at 40°C for 24, 48, and 72 hours.

    • Basic Hydrolysis: Add 0.1 M NaOH. Incubate at 40°C for 24, 48, and 72 hours.

    • Oxidative Degradation: Add 3% H₂O₂. Store at room temperature, protected from light, for 24, 48, and 72 hours.

    • Thermal Degradation: Heat the solution at 60°C for 24, 48, and 72 hours. Also, store the solid compound at 60°C.

    • Photolytic Degradation: Expose the solution and solid compound to a calibrated UV light source (e.g., 254 nm) for a defined period.

  • Time Point Analysis: At each time point, neutralize the acidic and basic samples, then analyze all samples alongside an unstressed control.

  • Analytical Technique: Use a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, coupled with Mass Spectrometry (LC-MS) to separate the parent compound from any degradants and to identify the mass of the impurities.

  • Data Interpretation: Quantify the percentage of the parent compound remaining and identify the major degradation products by comparing their mass-to-charge ratio with the predicted products from the pathways outlined in Figure 2.

References

A Technical Guide to the Synthesis of 1-tert-Butyl 4-methyl 4-methylpiperidine-1,4-dicarboxylate: Key Intermediates and Strategic Considerations

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the synthetic pathway toward 1-tert-Butyl 4-methyl 4-methylpiperidine-1,4-dicarboxylate, a valuable substituted piperidine scaffold frequently utilized in medicinal chemistry. We will dissect the synthesis into its core transformations, focusing on the strategic importance and formation of key intermediates. The discussion emphasizes the underlying chemical principles, causality behind procedural choices, and field-proven methodologies to ensure both clarity and reproducibility.

Introduction and Retrosynthetic Strategy

The target molecule, this compound, is a diester derivative of piperidine featuring a quaternary center at the C4 position. Such structures are of significant interest as constrained building blocks in drug discovery, offering precise three-dimensional orientations for appended pharmacophores.

A logical retrosynthetic analysis reveals a strategy centered on the sequential functionalization of a simpler piperidine core. The synthesis hinges on two critical operations: the protection of the piperidine nitrogen and the controlled alkylation at the C4 position.

G Target Target Molecule 1-tert-Butyl 4-methyl 4-methylpiperidine-1,4-dicarboxylate Intermediate_B Key Intermediate B 1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate Target->Intermediate_B C-4 Methylation (Enolate Alkylation) Intermediate_A Key Intermediate A Methyl isonipecotate (Methyl piperidine-4-carboxylate) Intermediate_B->Intermediate_A N-Boc Protection SM Starting Material Isonipecotic Acid Intermediate_A->SM Esterification

Figure 1: Retrosynthetic analysis of the target molecule.

The Piperidine Scaffold: Methyl Isonipecotate (Intermediate A)

The synthesis commences with a commercially available and relatively inexpensive starting material, isonipecotic acid (piperidine-4-carboxylic acid). The first strategic step is the protection of the carboxylic acid functional group as a methyl ester to form methyl isonipecotate.

This esterification is crucial for two primary reasons:

  • Reactivity Shielding: It prevents the acidic proton of the carboxylic acid from interfering with subsequent base-mediated reactions.

  • Activation for Alkylation: The ester group activates the adjacent C4 proton, making it sufficiently acidic for deprotonation and subsequent alkylation.

Synthesis of Intermediate A: Fischer Esterification

A standard and robust method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst.

Experimental Protocol: Synthesis of Methyl Isonipecotate

  • Materials: Isonipecotic acid, methanol (anhydrous), thionyl chloride (SOCl₂) or sulfuric acid (H₂SO₄), sodium bicarbonate (NaHCO₃), dichloromethane (DCM), anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • To a round-bottom flask cooled in an ice bath (0 °C), add anhydrous methanol.

    • Slowly add thionyl chloride dropwise to the methanol with stirring. Caution: Exothermic reaction, releases HCl gas.

    • Once the addition is complete, add isonipecotic acid to the solution in one portion.

    • Remove the ice bath and heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Cool the mixture to room temperature and carefully concentrate it under reduced pressure to remove excess methanol.

  • Workup and Purification:

    • Redissolve the residue in dichloromethane and slowly add saturated aqueous sodium bicarbonate solution until gas evolution ceases and the pH is basic (~8-9).

    • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with dichloromethane.

    • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl isonipecotate, typically as a clear oil.

Nitrogen Protection: Synthesis of the Boc-Protected Intermediate (Intermediate B)

With the carboxylate group masked, the next critical step is the protection of the secondary amine of the piperidine ring. The tert-butoxycarbonyl (Boc) group is an ideal choice for this purpose. Its steric bulk prevents unwanted N-alkylation, and it can be readily removed under acidic conditions without affecting the ester groups.

The formation of 1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate (Intermediate B) is achieved through the reaction of Intermediate A with di-tert-butyl dicarbonate (Boc₂O).

Synthesis of Intermediate B: N-Boc Protection

This reaction is typically performed under mild basic conditions to deprotonate the ammonium salt formed in the prior step and to facilitate the nucleophilic attack of the nitrogen atom on the Boc anhydride.[1]

Experimental Protocol: Synthesis of 1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate

  • Materials: Methyl isonipecotate (Intermediate A), di-tert-butyl dicarbonate (Boc₂O), triethylamine (TEA) or sodium bicarbonate, dichloromethane (DCM) or tetrahydrofuran (THF).

  • Procedure:

    • Dissolve methyl isonipecotate in DCM in a round-bottom flask.

    • Add triethylamine (approx. 1.2 equivalents) to the solution and stir.

    • Add a solution of di-tert-butyl dicarbonate (approx. 1.1 equivalents) in DCM dropwise to the reaction mixture at room temperature.

    • Stir the reaction for 12-18 hours at room temperature. Monitor the reaction progress by TLC.

  • Workup and Purification:

    • Wash the reaction mixture sequentially with 1M HCl solution, saturated aqueous NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product is often of sufficient purity for the next step. If required, purification can be achieved by flash column chromatography on silica gel to yield the pure product, a colorless oil.

The Key Transformation: α-Methylation to the Final Product

The final and most critical step is the introduction of the methyl group at the C4 position. This is an α-alkylation of an ester, a classic carbon-carbon bond-forming reaction that proceeds via an enolate intermediate.

The causality behind the experimental choices is paramount here:

  • Base Selection: A strong, non-nucleophilic base is required to completely and irreversibly deprotonate the α-carbon. Lithium diisopropylamide (LDA) is the base of choice. It is sufficiently strong to deprotonate the C4 position but is too sterically hindered to act as a nucleophile and attack the ester carbonyl group.

  • Temperature Control: The enolate is formed at low temperatures (typically -78 °C) to prevent side reactions, such as self-condensation (Claisen condensation).

  • Alkylating Agent: Methyl iodide (MeI) or dimethyl sulfate are effective electrophiles for introducing the methyl group onto the nucleophilic enolate.

G cluster_0 Synthesis Workflow Intermediate_A Intermediate A Methyl Isonipecotate Step2 N-Boc Protection Intermediate_A->Step2 Step1 Fischer Esterification Intermediate_B Intermediate B N-Boc Piperidine Ester Step3 C4-Methylation (LDA, MeI) Intermediate_B->Step3 Step2->Intermediate_B Target Target Molecule C4-Methylated Product Step3->Target

Figure 2: Forward synthesis workflow diagram.

Synthesis of this compound

Experimental Protocol: α-Methylation

  • Materials: 1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate (Intermediate B), diisopropylamine, n-butyllithium (n-BuLi) in hexanes, methyl iodide (MeI), anhydrous tetrahydrofuran (THF), ammonium chloride (NH₄Cl).

  • Procedure:

    • LDA Preparation (in situ): In a flame-dried, three-neck flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). Slowly add n-BuLi (1.05 equivalents) dropwise. Stir at -78 °C for 20 minutes, then at 0 °C for 10 minutes to ensure complete formation of LDA.

    • Enolate Formation: Cool the freshly prepared LDA solution back down to -78 °C. Add a solution of Intermediate B (1.0 equivalent) in anhydrous THF dropwise to the LDA solution. Stir the mixture at -78 °C for 1 hour. The formation of a yellow-orange color often indicates enolate formation.

    • Alkylation: Add methyl iodide (1.2-1.5 equivalents) dropwise to the enolate solution at -78 °C. Stir at this temperature for 2-3 hours, allowing the reaction to slowly warm to room temperature overnight.

  • Workup and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Extract the mixture with ethyl acetate three times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford the final product as a pure oil.

Data Summary and Characterization

The successful synthesis of the target compound and its intermediates should be confirmed by standard analytical techniques.

CompoundStepTypical YieldKey Analytical Data (¹H NMR)
Intermediate A Esterification>90%δ ~3.7 (s, 3H, -OCH₃), δ ~2.5-3.2 (m, 5H, piperidine CH/CH₂), δ ~1.7-2.0 (m, 4H, piperidine CH₂)
Intermediate B N-Boc Protection>95%δ ~3.65 (s, 3H, -OCH₃), δ ~1.45 (s, 9H, -C(CH₃)₃), piperidine protons shift downfield
Target Product C4-Methylation70-85%Appearance of a new singlet δ ~1.2 (s, 3H, C4-CH₃), disappearance of C4-H proton signal

Conclusion

The synthesis of this compound is a well-established, three-step sequence that relies on fundamental organic transformations. The strategy of initial esterification, followed by robust N-Boc protection, sets the stage for the critical C-C bond formation via enolate alkylation. Careful control of reaction conditions, particularly in the final methylation step, is essential for achieving high yields and purity. The intermediates and the final product serve as versatile building blocks for the construction of more complex molecules in pharmaceutical and materials science research.

References

A Technical Guide to the Biological Potential of Piperidine Dicarboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of pharmaceuticals and natural alkaloids.[1][2] This guide delves into a specific, highly functionalized subclass: piperidine dicarboxylate derivatives. By incorporating two carboxylate groups, these molecules gain defined stereochemical orientations and multiple points for synthetic diversification, making them exceptional candidates for drug discovery. We will explore the key synthetic routes to access this core, detail their significant biological activities—including anticancer, antimicrobial, and neuroprotective effects—and elucidate the underlying mechanisms of action. This document serves as a technical resource, providing not only a comprehensive overview but also field-proven experimental protocols and insights into the structure-activity relationships that govern the therapeutic potential of this promising class of compounds.

The Piperidine Dicarboxylate Scaffold: A Privileged Structure in Medicinal Chemistry

The six-membered piperidine heterocycle is a recurring motif in over twenty classes of pharmaceuticals.[2] Its conformational flexibility (chair and boat forms) allows it to present substituents in precise three-dimensional arrangements, facilitating optimal interactions with biological targets. The addition of two carboxylate groups, typically at the 2,6- or 3,5-positions, imposes significant structural constraints and introduces polar, hydrogen-bonding functionalities. This dicarboxylate substitution pattern is critical for several reasons:

  • Stereochemical Control: The substituents can be oriented in either cis or trans configurations, profoundly impacting the molecule's shape and its ability to fit into a specific enzyme's active site or receptor binding pocket.

  • Enhanced Solubility: The polar carboxylate groups can improve the aqueous solubility and pharmacokinetic properties of the parent molecule.

  • Multiple Derivatization Points: The carboxyl groups serve as versatile chemical handles for creating libraries of amides, esters, and other derivatives to fine-tune biological activity, selectivity, and drug-like properties.

These features make the piperidine dicarboxylate core an attractive starting point for developing novel therapeutics targeting a wide array of diseases.[3]

Synthetic Strategies: Accessing the Core Scaffold

The efficient synthesis of substituted piperidines is a critical task in modern organic chemistry.[1] The choice of synthetic route is dictated by the desired substitution pattern, stereochemistry, and the need for scalability and efficiency. Below are key methodologies for constructing the piperidine dicarboxylate framework.

Pathway Rationality: Catalytic Hydrogenation of Pyridine Dicarboxylates

One of the most direct and atom-economical methods to access the piperidine dicarboxylate scaffold is through the catalytic hydrogenation of commercially available pyridine dicarboxylic acids or their esters.

Causality Behind Experimental Choices:

  • Catalyst Selection: Noble metal catalysts like Rhodium (Rh), Ruthenium (Ru), and Palladium (Pd) are chosen for their high efficacy in reducing the aromatic pyridine ring.[4] Rhodium-on-carbon (Rh/C) is particularly effective for complete hydrogenation under relatively mild conditions.[4]

  • Solvent System: Water is an ideal "green" solvent for this transformation, especially when starting from the dicarboxylic acid form, which has good aqueous solubility as a salt.[4] For esters, alcohols like ethanol or methanol are typically used.

  • Pressure and Temperature: Applying hydrogen pressure (e.g., 5 atm) increases the concentration of dissolved hydrogen, accelerating the reaction rate and allowing for lower operating temperatures (e.g., 80°C), which helps to minimize side reactions.[4]

  • Reactor Setup: To a high-pressure reaction vessel, add pyridine-2,6-dicarboxylic acid (1.0 eq) and 10% Rhodium on Carbon (Rh/C) (5 mol%).

  • Solvent Addition: Add deionized water to achieve a substrate concentration of 0.1 M.

  • Reaction Conditions: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (H₂) to 5 atm.

  • Execution: Heat the mixture to 80°C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature and venting the H₂, filter the reaction mixture through a pad of Celite to remove the Rh/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting piperidine-2,6-dicarboxylic acid can be purified by recrystallization.

G cluster_synthesis Synthetic Workflow: Catalytic Hydrogenation Pyridine Pyridine-2,6-dicarboxylic Acid Reactor H₂, 10% Rh/C Water, 80°C, 5 atm Pyridine->Reactor Reactants Filtration Filtration (Remove Catalyst) Reactor->Filtration Reaction Mixture Product Piperidine-2,6-dicarboxylic Acid Filtration->Product Purified Product

Caption: General workflow for the synthesis of piperidine dicarboxylates.

Key Biological Activities and Mechanisms of Action

Piperidine dicarboxylate derivatives have demonstrated a remarkable breadth of biological activities, positioning them as versatile scaffolds for therapeutic development.

Anticancer Activity

Numerous studies have highlighted the potential of piperidine derivatives as potent anticancer agents.[5][6] Their mechanisms often involve inducing programmed cell death (apoptosis), halting the cell division cycle, and directly interacting with cellular DNA.[5][7]

Mechanism of Action: Apoptosis Induction and DNA Intercalation Certain highly functionalized piperidines have been shown to exert their cytotoxic effects by inserting themselves between the base pairs of DNA (intercalation).[7] This disrupts DNA replication and transcription, ultimately triggering apoptotic signaling cascades. Key players in these pathways include the B-cell lymphoma 2 (Bcl-2) family of proteins, where anti-apoptotic members like Bcl-2 are downregulated and pro-apoptotic members like Bax are upregulated, leading to caspase activation and cell death.[5]

G PDD Piperidine Derivative DNA Nuclear DNA PDD->DNA Intercalation Bcl2 Bcl-2 (Anti-apoptotic) Downregulated PDD->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Upregulated PDD->Bax Promotes Apoptosis Apoptosis (Cell Death) DNA->Apoptosis Mito Mitochondria Bcl2->Mito Blocks Bax->Mito Permeabilizes Casp Caspase Activation Mito->Casp Cytochrome c release Casp->Apoptosis

Caption: Anticancer mechanism involving DNA intercalation and apoptosis modulation.

Quantitative Data: In Vitro Cytotoxicity

Compound ClassCancer Cell LineActivity MetricValue (µM)Reference
1-benzyl-piperidin-1-ium chlorideA549 (Lung)IC₅₀32.43[8]
Substituted PiperidinesMultiple LinesGI₅₀0.25 - >250[7][9]
DTPEP (Piperidine derivative)MCF-7 (Breast)IC₅₀Varies[5]
DTPEP (Piperidine derivative)MDA-MB-231 (Breast)IC₅₀Varies[5]

IC₅₀: Half maximal inhibitory concentration; GI₅₀: 50% growth inhibition.

This protocol is a reliable method for quantifying drug-induced cytotoxicity in cancer cell lines.[9]

  • Cell Plating: Seed cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the piperidine dicarboxylate derivatives (e.g., 0.1 to 100 µM) in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • Cell Fixation: Gently discard the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Staining: Wash the plates five times with slow-running tap water and allow them to air dry. Add 100 µL of 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

  • Wash and Solubilize: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.

  • Data Acquisition: Measure the optical density (OD) at 510 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI₅₀ value using non-linear regression analysis.

Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents.[10] Piperidine derivatives have shown promise, exhibiting activity against a range of Gram-positive and Gram-negative bacteria.[11][12]

Mechanism of Action: While the exact mechanisms for piperidine dicarboxylates are still under investigation, related heterocyclic compounds often act by disrupting the integrity of the bacterial cell membrane or by inhibiting essential enzymes involved in cell wall synthesis or DNA replication.

Quantitative Data: Antibacterial Activity

Compound IDBacteriumActivity MetricValue (mg/mL)Reference
Compound 6B. subtilusMIC0.75[10]
Compound 6E. coli, S. aureusMIC1.5[10]
Compound 5E. coli, S. aureusMIC1.5[10]

MIC: Minimum Inhibitory Concentration.

This is the gold-standard method for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Inoculum Preparation: Culture bacteria (e.g., S. aureus, E. coli) overnight in appropriate broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of the test compounds in broth, typically ranging from 512 µg/mL down to 0.25 µg/mL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the diluted compound.

  • Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring the OD at 600 nm.

G cluster_mic Antimicrobial Screening Workflow Prep Prepare Serial Dilutions of Piperidine Derivatives Inoc Inoculate with Standardized Bacterial Culture Prep->Inoc Incubate Incubate (37°C, 24h) Inoc->Incubate Read Read Results (Visual/OD) Incubate->Read Result Determine MIC Read->Result

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Neuroprotective Activity

Neurodegenerative disorders like Parkinson's and Alzheimer's disease represent a significant unmet medical need.[1][13] Piperine, a naturally occurring piperidine derivative, has shown compelling neuroprotective effects, suggesting that synthetic derivatives could offer enhanced therapeutic benefits.[13][14]

Mechanism of Action: Multi-Target Engagement The neuroprotective effects of piperidine derivatives are often multifaceted. They can attenuate neuronal damage by:

  • Anti-inflammatory Effects: Reducing the activation of microglia, the brain's resident immune cells, thereby decreasing the release of pro-inflammatory cytokines like IL-1β.[13]

  • Antioxidant Properties: Scavenging harmful reactive oxygen species (ROS) that cause oxidative stress, a key factor in neuronal cell death.[13]

  • Anti-apoptotic Regulation: Modulating the Bcl-2/Bax ratio to prevent the initiation of apoptosis in neurons.[13]

  • Calcium Channel Modulation: Some dihydropyridine dicarboxylate derivatives protect against ischemic brain injury by blocking L-type Ca²⁺ channels, preventing the toxic calcium overload that leads to delayed neuronal death.[15]

Structure-Activity Relationships (SAR)

Understanding how specific structural modifications affect biological activity is paramount for rational drug design. For piperidine dicarboxylate derivatives, several key SAR trends have emerged:

  • Ring Conformation: The stereochemistry of the dicarboxylate groups is crucial. A trans configuration often locks the piperidine ring into a more rigid chair conformation, which can lead to higher binding affinity and selectivity compared to the more flexible cis isomer.

  • Substituents on Nitrogen: The nature of the substituent on the piperidine nitrogen greatly influences activity. Large, aromatic groups can enhance anticancer activity through additional binding interactions (e.g., π-π stacking) with the biological target.[16]

  • Substituents on the Ring: Adding small alkyl or electron-withdrawing groups (like trifluoromethyl) to the piperidine ring can improve metabolic stability and oral bioavailability, key properties for a successful drug.[17]

  • Ester vs. Amide: Converting the dicarboxylate groups to dicarboxamides introduces hydrogen bond donors and can drastically alter the molecule's interaction profile, potentially switching or enhancing its biological target specificity.[18]

G Key SAR Points cluster_sar Key SAR Points N_Sub N-Substituent: Influences potency and target specificity Base_Image N_Sub->Base_Image Ring_Sub Ring Substituents (R₂): Affects pharmacokinetics and metabolic stability Ring_Sub->Base_Image Stereo Stereochemistry (R₁): Cis vs. Trans orientation is critical for binding Stereo->Base_Image

Caption: Structure-Activity Relationship (SAR) map for the piperidine dicarboxylate scaffold.

Future Perspectives and Conclusion

Piperidine dicarboxylate derivatives represent a highly versatile and promising class of molecules for drug discovery. Their synthetic tractability, coupled with a wide spectrum of potent biological activities, makes them ideal candidates for further investigation.

Future research should focus on:

  • Target Deconvolution: Identifying the specific protein targets for the most active compounds to better understand their mechanisms of action.

  • Combinatorial Library Synthesis: Leveraging the dicarboxylate handles to create large, diverse libraries for high-throughput screening against new disease targets.

  • Pharmacokinetic Optimization: Fine-tuning the scaffold to improve drug-like properties (ADME: Absorption, Distribution, Metabolism, and Excretion) to advance the most promising leads into preclinical and clinical development.

References

Methodological & Application

Application Note & Protocol: A Multi-Step Synthesis of 1-tert-Butyl 4-methyl 4-methylpiperidine-1,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction and Strategic Overview

The 4,4-disubstituted piperidine scaffold is a privileged motif in modern medicinal chemistry, offering a three-dimensional exit vector that is crucial for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. The target molecule of this guide, 1-tert-Butyl 4-methyl 4-methylpiperidine-1,4-dicarboxylate, serves as a valuable building block—a conformationally restricted α,α-disubstituted amino acid analog. Its synthesis from the simple, commercially available precursor 4-piperidone requires a strategic, multi-step approach that carefully controls the reactivity of different functional groups.

This document provides a comprehensive, field-proven protocol for this synthesis. The narrative emphasizes not just the procedural steps but the underlying chemical principles and rationale, ensuring that researchers can adapt and troubleshoot the methodology effectively. The overall synthetic strategy is designed for robustness and scalability, proceeding through five key transformations:

  • Nitrogen Protection: Masking the reactive secondary amine of the piperidine ring with a tert-butoxycarbonyl (Boc) group.

  • C4-Alkylation: Introduction of the key methyl group at the 4-position via a Grignard reaction.

  • Functional Group Interconversion: Conversion of the resultant tertiary alcohol into a nitrile, a versatile precursor to the carboxylic acid.

  • Nitrile Hydrolysis: Transformation of the cyano group into a carboxylic acid.

  • Esterification: Final conversion of the carboxylic acid to its methyl ester.

Synthetic Workflow and Rationale

The complete synthetic pathway is illustrated below. Each step is a deliberate choice to set the stage for the subsequent transformation, ensuring high selectivity and yield.

G cluster_0 Overall Synthetic Scheme 4-Piperidone 4-Piperidone N-Boc-4-Piperidone N-Boc-4-Piperidone 4-Piperidone->N-Boc-4-Piperidone Step 1: Boc Protection (Boc)₂O, Base Tertiary Alcohol Tertiary Alcohol N-Boc-4-Piperidone->Tertiary Alcohol Step 2: Grignard Reaction CH₃MgBr, THF Tertiary Nitrile Tertiary Nitrile Tertiary Alcohol->Tertiary Nitrile Step 3: Nitrile Introduction (Two-step SN1) Carboxylic Acid Carboxylic Acid Tertiary Nitrile->Carboxylic Acid Step 4: Nitrile Hydrolysis Acid or Base, Heat Final Product Final Product Carboxylic Acid->Final Product Step 5: Esterification MeOH, Acid

Caption: High-level workflow for the synthesis.

Causality Behind Experimental Choices:
  • Step 1: Boc Protection: The piperidine nitrogen is both nucleophilic and basic, which would interfere with the Grignard reagent in Step 2 and other subsequent steps. The Boc group is an ideal protecting group; it is stable to the strongly basic/nucleophilic conditions of the Grignard reaction but can be readily removed under mild acidic conditions if required for further derivatization.[1] This strategic protection allows for selective chemistry to be performed exclusively at the C4 position.[2]

  • Step 2: Grignard Reaction: To install the C4-methyl group, a potent carbon nucleophile is required. A Grignard reagent (CH₃MgBr) is a cost-effective and highly efficient choice for attacking the electrophilic carbonyl carbon of N-Boc-4-piperidone, creating the desired C-C bond and a tertiary alcohol intermediate.

  • Step 3: Conversion of Alcohol to Nitrile: Introducing the carboxylate precursor at a tertiary carbon is non-trivial. Direct oxidation is not possible. Therefore, a functional group interconversion via an Sₙ1 mechanism is employed. The tertiary alcohol is converted into a good leaving group (e.g., water, via protonation), which dissociates to form a relatively stable tertiary carbocation. This carbocation is then trapped by a cyanide nucleophile (e.g., from NaCN), forming the C4-cyano-C4-methylpiperidine structure.

  • Step 4: Nitrile Hydrolysis: The nitrile functional group is a robust and reliable precursor to a carboxylic acid.[3] Under harsh acidic or basic conditions with heat, the carbon-nitrogen triple bond is fully hydrolyzed to yield the corresponding carboxylic acid.[4]

  • Step 5: Fischer Esterification: The final step involves converting the carboxylic acid to a methyl ester. Fischer esterification, using methanol as both the solvent and reagent with a catalytic amount of strong acid, is a classic and efficient method for this transformation.[5]

Detailed Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Grignard reagents are highly reactive with water and air. Cyanide salts are extremely toxic; handle with extreme care and have an appropriate quenching agent and emergency plan in place.

Step 1: Synthesis of 1-tert-Butoxycarbonyl-4-piperidone (2)
ReagentMW ( g/mol )Amount (g)Moles (mmol)Equiv.
4-Piperidone monohydrate HCl (1)153.6215.361001.0
Di-tert-butyl dicarbonate (Boc₂O)218.2524.011101.1
Triethylamine (Et₃N)101.1922.262202.2
Dichloromethane (DCM)-200 mL--

Protocol:

  • To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 4-piperidone monohydrate hydrochloride (15.36 g, 100 mmol) and dichloromethane (200 mL).

  • Cool the resulting suspension to 0 °C using an ice bath.

  • Slowly add triethylamine (22.26 g, 30.6 mL, 220 mmol) to the suspension. Stir for 15 minutes.

  • Add a solution of di-tert-butyl dicarbonate (24.01 g, 110 mmol) in 50 mL of DCM dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 16-20 hours.[6]

  • Monitor the reaction by TLC (e.g., 30% Ethyl Acetate/Hexane).

  • Upon completion, wash the reaction mixture sequentially with 100 mL of water, 100 mL of 1M HCl, 100 mL of saturated NaHCO₃ solution, and 100 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product as a white to off-white solid.

  • Expected Yield: 95-99%. The product is often of sufficient purity for the next step without further purification.

Step 2: Synthesis of 1-tert-Butoxycarbonyl-4-hydroxy-4-methylpiperidine (3)
ReagentMW ( g/mol )AmountMoles (mmol)Equiv.
N-Boc-4-piperidone (2)199.2519.93 g1001.0
Methylmagnesium bromide (3.0 M in Et₂O)-36.7 mL1101.1
Anhydrous Tetrahydrofuran (THF)-250 mL--

Protocol:

  • Set up a flame-dried 1 L three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen) equipped with a magnetic stir bar, a dropping funnel, and a thermometer.

  • Add N-Boc-4-piperidone (19.93 g, 100 mmol) and anhydrous THF (250 mL) to the flask. Stir until all the solid dissolves.

  • Cool the solution to 0 °C in an ice bath.

  • Add the methylmagnesium bromide solution (36.7 mL, 110 mmol) dropwise via the addition funnel over 45-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After addition, stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Carefully quench the reaction by slowly adding 100 mL of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (e.g., gradient elution with 20-40% Ethyl Acetate/Hexane) to yield a white solid.

  • Expected Yield: 85-95%.

Step 3: Synthesis of 1-tert-Butoxycarbonyl-4-cyano-4-methylpiperidine (4)

This conversion is performed in two stages via an Sₙ1 mechanism.

G cluster_1 Mechanism: Alcohol to Nitrile (SN1) Alc Tertiary Alcohol Protonated_Alc Protonated Alcohol Alc->Protonated_Alc + H⁺ Carbocation Tertiary Carbocation + H₂O Protonated_Alc->Carbocation - H₂O (rate-determining) Nitrile Product (Nitrile) Carbocation->Nitrile + ⁻CN

Caption: Sₙ1 mechanism for nitrile introduction.

Protocol:

  • To a 500 mL flask, add the alcohol 3 (21.53 g, 100 mmol) and 150 mL of acetone.

  • Cool the solution to 0 °C and slowly add 50 mL of concentrated hydrochloric acid (HCl, ~12 M).

  • Stir the mixture at room temperature for 2-3 hours to form the intermediate tertiary chloride. The reaction progress can be monitored by TLC, observing the disappearance of the starting alcohol.

  • Neutralize the mixture carefully by adding solid sodium bicarbonate until effervescence ceases. Extract the product with diethyl ether (3 x 100 mL). Dry the combined organic layers over Na₂SO₄ and concentrate to give the crude tertiary chloride, which is used immediately without further purification.

  • Dissolve the crude chloride in 200 mL of dimethyl sulfoxide (DMSO).

  • Add sodium cyanide (NaCN) (7.35 g, 150 mmol) in one portion. (CAUTION: EXTREMELY TOXIC) .

  • Heat the reaction mixture to 60-70 °C and stir for 12-18 hours.

  • After cooling to room temperature, pour the reaction mixture into 500 mL of ice-water and extract with ethyl acetate (4 x 150 mL).

  • Combine the organic layers, wash thoroughly with water (3 x 100 mL) and brine (100 mL) to remove residual DMSO and cyanide.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify by column chromatography (10-20% Ethyl Acetate/Hexane) to yield the nitrile as a solid or oil.

  • Expected Yield: 60-75% over two steps.

Step 4: Synthesis of 1-tert-Butoxycarbonyl-4-methylpiperidine-4-carboxylic acid (5)
ReagentMW ( g/mol )AmountMoles (mmol)Equiv.
Nitrile (4)224.3111.22 g501.0
Sodium Hydroxide (NaOH)40.0010.0 g2505.0
Ethanol-100 mL--
Water-100 mL--

Protocol:

  • In a 500 mL round-bottom flask, suspend the nitrile 4 (11.22 g, 50 mmol) in a solution of sodium hydroxide (10.0 g, 250 mmol) in 100 mL of water and 100 mL of ethanol.

  • Heat the mixture to reflux (approx. 90-100 °C) for 24 hours. The reaction should become homogeneous as the hydrolysis proceeds.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Dilute the remaining aqueous solution with 100 mL of water and wash with 50 mL of diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer to 0 °C and carefully acidify to pH 3-4 by the slow addition of concentrated HCl. A white precipitate should form.

  • Extract the product with dichloromethane (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the carboxylic acid as a white solid.[7]

  • Expected Yield: 85-95%.

Step 5: Synthesis of this compound (6)
ReagentMW ( g/mol )AmountMoles (mmol)Equiv.
Carboxylic Acid (5)243.309.73 g401.0
Methanol (MeOH)32.04150 mL-Solvent
Sulfuric Acid (H₂SO₄), concentrated98.081.0 mL~18.4cat.

Protocol:

  • Dissolve the carboxylic acid 5 (9.73 g, 40 mmol) in methanol (150 mL) in a 250 mL round-bottom flask.

  • Carefully add concentrated sulfuric acid (1.0 mL) dropwise.

  • Heat the solution to reflux for 6-8 hours.

  • Monitor the reaction by TLC until the starting carboxylic acid is consumed.

  • Cool the reaction to room temperature and neutralize by the careful addition of a saturated aqueous solution of sodium bicarbonate.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extract the aqueous residue with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to give the final product.

  • Purify by column chromatography if necessary (10-20% Ethyl Acetate/Hexane).

  • Expected Yield: 80-90%.

Product Characterization

The final product, 1-tert-butyl 4-methyl piperidine-1,4-dicarboxylate, should be characterized to confirm its identity and purity.

ParameterExpected Data
Appearance Colorless oil or low-melting solid.
¹H NMR (CDCl₃)δ (ppm): ~3.7 (s, 3H, -OCH₃), ~3.6-3.8 (m, 2H, piperidine CH₂), ~2.9-3.1 (m, 2H, piperidine CH₂), ~1.9-2.1 (m, 2H, piperidine CH₂), ~1.5-1.7 (m, 2H, piperidine CH₂), 1.45 (s, 9H, -C(CH₃)₃), 1.25 (s, 3H, C4-CH₃). (Predicted values based on similar structures[5][8])
¹³C NMR (CDCl₃)δ (ppm): ~175 (C=O, ester), ~155 (C=O, carbamate), ~80 (-C(CH₃)₃), ~52 (-OCH₃), ~45 (C4), ~40 (piperidine CH₂), ~35 (piperidine CH₂), ~28.5 (-C(CH₃)₃), ~22 (C4-CH₃). (Predicted values)
Mass Spec (ESI+) m/z: [M+H]⁺ = 258.17, [M+Na]⁺ = 280.15.

References

Application Notes & Protocols: The Strategic Use of 1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine scaffold is a cornerstone of modern drug discovery, prized for its conformational flexibility and its prevalence in a multitude of clinically successful drugs.[1] This document serves as a comprehensive technical guide on the application of 1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate (CAS No. 124443-68-1), a pivotal building block for medicinal chemists.[2][3] We will dissect its strategic value, provide detailed, field-proven protocols for its synthesis and manipulation, and illustrate its role in constructing complex molecular architectures aimed at various therapeutic targets. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic campaigns.

Introduction: Deconstructing a Privileged Scaffold

1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate, systematically known as N-Boc-piperidine-4-carboxylic acid methyl ester, is a bifunctional molecule designed for synthetic efficiency.[4][5] Its structure combines three key features that make it an invaluable tool in medicinal chemistry:

  • The Piperidine Core: A saturated six-membered heterocycle that imparts favorable pharmacokinetic properties, including improved solubility and metabolic stability, while offering a three-dimensional geometry crucial for effective binding to biological targets.[1][6]

  • The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group on the piperidine nitrogen provides robust protection under a wide range of reaction conditions (e.g., ester manipulations, nucleophilic additions) yet can be removed cleanly under acidic conditions, allowing for subsequent functionalization of the secondary amine.[6][7]

  • The Methyl Ester: This functional group serves as a versatile handle for synthetic elaboration. It can be readily hydrolyzed to the corresponding carboxylic acid for amide bond formation or reduced to a primary alcohol, providing multiple avenues for diversification.

This combination makes the molecule an ideal starting point for creating libraries of compounds, particularly in the development of agents targeting the central nervous system (CNS), where the piperidine motif is frequently employed.[8]

Physicochemical & Spectroscopic Data Summary
PropertyValueReference
CAS Number 124443-68-1[2]
Molecular Formula C₁₂H₂₁NO₄[2]
Molecular Weight 243.30 g/mol [2]
Melting Point 33.0 to 37.0 °C[4][5]
Boiling Point (Predicted) 307.4 ± 35.0 °C[4]
Density (Predicted) 1.094 ± 0.06 g/cm³[4]
Appearance White to light yellow powder or colorless oil[4][9]
¹H NMR (400 MHz, d₆-DMSO) δ 4.02 (dt, 2H), 3.69 (s, 3H), 2.82 (ddd, 2H), 2.45 (tt, 1H), 1.90-1.84 (m, 2H), 1.67-1.57 (m, 2H), 1.45 (s, 9H)[4][9]
Mass Spec (ES) m/z 265.8 (MNa⁺)[4][9]

Core Applications in Drug Discovery Programs

The utility of this building block spans numerous therapeutic areas, primarily serving as a foundational scaffold for constructing molecules with precise three-dimensional orientations.

Orexin Receptor Antagonists

Piperidine motifs are key components in the development of orexin receptor antagonists, which are investigated for the treatment of insomnia and other sleep disorders.[6][7] The title compound can be used as a precursor to elaborate the complex structures required for potent and selective receptor binding.[4]

Neurokinin-1 (NK₁) Receptor Antagonists

NK₁ receptor antagonists are used as antiemetics and are explored for treating pain and CNS disorders. The 3-benzhydryl-4-piperidone skeleton, a known privileged structure for G-protein coupled receptors, can be synthesized from piperidine-based precursors.[10] The ability to functionalize the piperidine ring at both the nitrogen and the 4-position is critical for optimizing ligand-receptor interactions.

Opioid Receptor Ligands

The 4-anilidopiperidine (4-AP) structure is the core of highly potent μ-opioid receptor agonists like fentanyl and carfentanil.[11][12] While the title compound is not a direct precursor to fentanyl itself (which typically starts from N-protected 4-piperidone), its derivatives are instrumental in synthesizing related research compounds and reference standards for PET imaging tracers.[12] The tert-butyl ester variant, in particular, has been shown to dramatically improve yields in the synthesis of N-propionylated-4-anilidopiperidine-4-carboxylic acids.[12]

Fragment-Based Drug Discovery (FBDD)

With the growing emphasis on exploring 3D chemical space, fragment libraries are moving beyond flat, aromatic compounds. Saturated heterocycles like piperidine are ideal 3D fragments.[6][7] This building block, after deprotection or other simple modifications, provides a high-value fragment for screening campaigns, offering a validated scaffold with clear vectors for synthetic elaboration.[7]

General Synthetic Workflow

The strategic utility of 1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate is best visualized as a workflow that offers multiple diversification points.

G A 1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate B Acidic Deprotection (e.g., TFA, HCl) A->B Pathway 1 C Saponification (e.g., LiOH, NaOH) A->C Pathway 2 D Methyl 4-piperidinecarboxylate B->D E N-Boc-piperidine-4-carboxylic Acid C->E F N-Alkylation / Arylation D->F G Amide Coupling D->G (with R-COOH) E->G (with R-NH2) H Final Target 1 F->H I Final Target 2 G->I

Caption: Synthetic pathways from the title compound.

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and explanations for key procedural choices.

Protocol 1: Synthesis of 1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate

This protocol describes the esterification of N-Boc-piperidine-4-carboxylic acid using trimethylsilyldiazomethane, a highly efficient method that avoids harsh conditions.[9]

Rationale: Trimethylsilyldiazomethane is preferred over diazomethane due to its lower explosive risk and its ability to be handled in a standard laboratory fume hood. The reaction proceeds smoothly at 0 °C to room temperature, providing a high yield of the desired methyl ester with minimal side products.[9]

G cluster_reactants Reactants cluster_process Process cluster_purification Workup & Purification cluster_product Product A N-Boc-piperidine- 4-carboxylic Acid D 1. Combine Acid & Solvents A->D B Trimethylsilyldiazomethane (in Hexane) F 3. Add TMS-diazomethane dropwise B->F C Acetonitrile / Methanol C->D E 2. Cool to 0 °C D->E E->F G 4. Stir at RT for 3h F->G H 5. Quench & Concentrate G->H I Solvent Removal (Reduced Pressure) H->I J Column Chromatography (Hexane/Ethyl Acetate) I->J K 1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate (Colorless Oil) J->K

Caption: Workflow for methyl ester synthesis.

Materials:

  • N-Boc-piperidine-4-carboxylic acid (1.0 eq)

  • Trimethylsilyldiazomethane (2.0 M solution in hexanes, 2.0 eq)

  • Acetonitrile (ACS Grade)

  • Methanol (ACS Grade)

  • Hexane (HPLC Grade)

  • Ethyl Acetate (HPLC Grade)

  • Silica Gel (for column chromatography)

Procedure:

  • To a suspension of N-Boc-piperidine-4-carboxylic acid (e.g., 12.14 g, 52.95 mmol) in acetonitrile (100 mL) and methanol (10 mL) in a round-bottom flask, cool the mixture to 0 °C using an ice bath.[9]

  • Slowly add a 2.0 M solution of trimethylsilyldiazomethane in hexanes (52.9 mL, 106 mmol) dropwise via a syringe. The addition should be controlled to manage gas evolution (N₂).[9]

  • After the addition is complete, allow the reaction mixture to stand at 0 °C for 30 minutes.[9]

  • Remove the ice bath and stir the mixture at room temperature for 3 hours. Monitor the reaction by TLC (e.g., 1:1 Hexane:Ethyl Acetate) until the starting material is consumed.[9]

  • Carefully quench any excess trimethylsilyldiazomethane by adding a few drops of acetic acid until the yellow color disappears.

  • Concentrate the reaction mixture under reduced pressure to remove the solvents.[9]

  • Purify the resulting residue by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient (e.g., starting from 9:1 v/v).[4][9]

  • Combine the fractions containing the product and concentrate under reduced pressure to afford 1-tert-butyl 4-methylpiperidine-1,4-dicarboxylate as a colorless oil. Expected yield is typically high ( >90%).[4][9]

Protocol 2: N-Boc Deprotection

This protocol details the removal of the Boc group to liberate the piperidine nitrogen, making it available for subsequent reactions like N-alkylation or amide coupling.

Rationale: Trifluoroacetic acid (TFA) in a non-protic solvent like dichloromethane (DCM) is the standard method for Boc deprotection. The reaction is fast, clean, and the volatile byproducts (isobutylene and CO₂) are easily removed.

Materials:

  • 1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate (1.0 eq)

  • Trifluoroacetic acid (TFA, 5-10 eq)

  • Dichloromethane (DCM, ACS Grade)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Dissolve the Boc-protected piperidine (1.0 eq) in DCM (approx. 0.2 M concentration) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add TFA (5-10 eq) dropwise. Gas evolution will be observed.

  • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Re-dissolve the residue in DCM and carefully neutralize by washing with saturated NaHCO₃ solution until gas evolution ceases.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the deprotected product, methyl 4-piperidinecarboxylate, often as its TFA salt if neutralization is omitted.

Protocol 3: Amide Bond Formation via TBTU Coupling

This protocol describes the coupling of a carboxylic acid to an amine, a fundamental transformation in drug synthesis. This example assumes the title compound has been hydrolyzed to the carboxylic acid (N-Boc-piperidine-4-carboxylic acid) and is being coupled to a primary amine.

Rationale: TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) is a highly efficient coupling reagent that minimizes racemization and produces high yields. Triethylamine (TEA) is used as a non-nucleophilic base to neutralize the acid formed during the reaction.[13]

Materials:

  • N-Boc-piperidine-4-carboxylic acid (1.0 eq)

  • Amine of interest (1.1 eq)

  • TBTU (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 eq)

  • Dichloromethane (DCM) or Dimethylformamide (DMF), anhydrous

Procedure:

  • Dissolve N-Boc-piperidine-4-carboxylic acid (1.0 eq) in anhydrous DCM or DMF.[13]

  • Add TEA or DIPEA (3.0 eq) followed by TBTU (1.1 eq). Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.[13]

  • Add the desired amine (1.1 eq) to the reaction mixture.[13]

  • Stir the reaction at room temperature for 1-4 hours. Monitor progress by TLC or LC-MS.[13]

  • Upon completion, dilute the reaction mixture with DCM or ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[13]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography or recrystallization as needed.

Conclusion

1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate is a quintessential building block in the medicinal chemist's toolbox. Its pre-installed protecting group and versatile ester functionality provide a streamlined entry point into the vast and pharmacologically rich chemical space of piperidine derivatives. The protocols and applications outlined herein demonstrate its strategic importance and provide a practical framework for its effective utilization in the synthesis of novel therapeutic agents. Mastery of its chemistry is a key enabler for accelerating drug discovery pipelines.

References

The Strategic Utility of 1-tert-Butyl 4-methyl 4-methylpiperidine-1,4-dicarboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary medicinal chemistry, the rational design of molecular scaffolds that offer a gateway to diverse chemical space is of paramount importance. Among these, the piperidine moiety stands out as a privileged heterocycle, frequently incorporated into a vast array of clinically successful therapeutics.[1] This guide delves into the nuanced applications of a particularly valuable building block: 1-tert-Butyl 4-methyl 4-methylpiperidine-1,4-dicarboxylate (CAS 124443-68-1).[2] We will explore its strategic importance, detailing the underlying chemical principles and providing robust protocols for its deployment in the synthesis of complex molecular architectures, with a focus on spirocyclic systems and other pharmacologically relevant 4,4-disubstituted piperidines.[3][4]

Introduction: A Building Block Engineered for Versatility

This compound is a thoughtfully designed synthetic intermediate. The presence of the tert-butyloxycarbonyl (Boc) group on the piperidine nitrogen serves as a robust protecting group, stable to a wide range of reaction conditions yet readily removable under acidic protocols.[5][6] The geminal methyl ester and methyl group at the C4 position provide a sterically defined and electronically activated center, primed for a variety of synthetic transformations. This unique combination of features makes it an ideal starting point for the construction of molecules with increased three-dimensionality, a key attribute in modern drug design for enhancing target engagement and optimizing pharmacokinetic profiles.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 124443-68-1[2]
Molecular Formula C₁₂H₂₁NO₄[2]
Molecular Weight 243.30 g/mol [2]
Appearance Colorless to yellow liquid/White solid[7][8]
Solubility Soluble in organic solvents, insoluble in water[7]

Core Applications: A Gateway to 4,4-Disubstituted Piperidines and Spirocycles

The primary utility of this building block lies in its capacity to serve as a precursor for two key structural motifs in drug discovery: 4,4-disubstituted piperidines and spiropiperidines. These structures are prevalent in a range of bioactive molecules, including analgesics and central nervous system (CNS) agents.[5][6]

Synthesis of Novel 4-Substituted-4-methylpiperidine Derivatives via Enolate Alkylation

The presence of the methyl ester at the C4 position allows for the generation of a nucleophilic enolate, which can then be alkylated to introduce a wide variety of substituents at this position. This strategy is a cornerstone for creating diverse libraries of compounds for screening.

The reaction proceeds through the deprotonation of the α-carbon to the ester carbonyl by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA). This generates a lithium enolate, which is a potent nucleophile. Subsequent reaction with an electrophile, such as an alkyl halide, results in the formation of a new carbon-carbon bond at the C4 position. The choice of base and reaction temperature is critical to control the regioselectivity of enolate formation and prevent side reactions.[9][10]

G cluster_0 Enolate Formation and Alkylation Start 1-tert-Butyl 4-methyl 4-methylpiperidine-1,4-dicarboxylate Base LDA, THF, -78 °C Start->Base Deprotonation Enolate Lithium Enolate Intermediate Base->Enolate Electrophile R-X (Alkyl Halide) Enolate->Electrophile SN2 Attack Product 4-Alkyl-4-methylpiperidine Derivative Electrophile->Product

Caption: Workflow for C4-Alkylation of the piperidine scaffold.

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution (typically 2.0 M in THF/heptane/ethylbenzene)

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of LDA (1.1 eq) dropwise to the stirred solution. Maintain the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Add the alkyl halide (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to stir at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-alkylated product.

Construction of Spirocyclic Piperidines

Spirocyclic scaffolds are of great interest in drug discovery as they introduce conformational rigidity and novel three-dimensional topologies.[11][12] this compound can be elaborated into spiropiperidines through a multi-step sequence typically involving intramolecular alkylation.

A common approach involves the initial alkylation of the C4-enolate with a bifunctional electrophile containing a leaving group at a suitable distance to allow for a subsequent intramolecular cyclization. For instance, reaction with a dihaloalkane can set the stage for an intramolecular S(_N)2 reaction to form the spirocycle.[13][14]

G cluster_1 Spirocycle Synthesis Strategy Start 1-tert-Butyl 4-methyl 4-methylpiperidine-1,4-dicarboxylate Step1 1. Enolate Formation (LDA) 2. Alkylation with X-(CH2)n-Y Start->Step1 Intermediate Linear Intermediate Step1->Intermediate Step2 Intramolecular Cyclization (e.g., with NaH) Intermediate->Step2 Product Spiro[piperidine-4,n']-alkane Derivative Step2->Product

Caption: General workflow for spiropiperidine synthesis.

The Critical Role of the Boc Protecting Group: Deprotection Protocols

A key feature of this building block is the Boc-protected nitrogen, which allows for the selective manipulation of other parts of the molecule. The final step in many synthetic sequences will be the removal of this group to unmask the piperidine nitrogen, which can then be further functionalized or may be essential for biological activity.

This is a standard and highly effective method for Boc deprotection.[5][15]

Materials:

  • N-Boc protected piperidine derivative

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-Boc protected piperidine derivative (1.0 eq) in DCM.

  • Add TFA (10-20 eq) to the solution at room temperature. The reaction is often exothermic.

  • Stir the reaction mixture for 1-4 hours, monitoring the progress by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess TFA and DCM.

  • Dissolve the residue in water and carefully neutralize with saturated aqueous NaHCO₃ solution until the pH is basic.

  • Extract the aqueous layer with DCM or ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected piperidine.

This method is a useful alternative to TFA, particularly when other acid-sensitive groups are present or when isolation of the hydrochloride salt is desired.[5][6]

Materials:

  • N-Boc protected piperidine derivative

  • 4M HCl in 1,4-dioxane

  • Methanol or ethyl acetate

  • Diethyl ether

Procedure:

  • Dissolve the N-Boc protected piperidine derivative (1.0 eq) in a minimal amount of methanol or ethyl acetate.

  • Add a solution of 4M HCl in 1,4-dioxane (5-10 eq) to the stirred solution at room temperature.

  • Stir the mixture for 1-4 hours. A precipitate of the hydrochloride salt may form.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the product can be isolated by filtration if a precipitate has formed, followed by washing with diethyl ether. Alternatively, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt.

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block for the synthesis of complex piperidine-containing molecules. Its pre-installed functionalities allow for the strategic and controlled introduction of molecular diversity, particularly in the creation of 4,4-disubstituted and spirocyclic piperidines. The protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to leverage the full potential of this important synthetic intermediate in the quest for novel therapeutics. As the demand for molecules with greater three-dimensionality and improved pharmacological properties continues to grow, the importance of such well-designed building blocks will undoubtedly increase.

References

Application Note: Selective N-Boc Deprotection of 1-tert-Butyl 4-methyl 4-methylpiperidine-1,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of N-Boc Deprotection in Synthesis

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in pharmaceutical and medicinal chemistry. Its widespread use as a protecting group for amines stems from its robustness under a variety of reaction conditions and, most importantly, its clean and efficient removal under acidic conditions.[1] The selective deprotection of a Boc-protected amine is often a pivotal step in multi-step synthetic sequences, enabling the subsequent functionalization of the liberated amine.

This application note provides a detailed guide to the N-Boc deprotection of 1-tert-Butyl 4-methyl 4-methylpiperidine-1,4-dicarboxylate, a bifunctional molecule with potential applications as a scaffold in drug discovery. The presence of a methyl ester at the C4 position introduces a challenge: the need for selective removal of the N-Boc group without concomitant hydrolysis of the ester. This guide will explore two common acidic protocols, highlighting the rationale behind procedural choices to ensure high yield and purity of the desired product, methyl 4-methylpiperidine-4-carboxylate.

Understanding the Mechanism: An Acid-Catalyzed Cascade

The cleavage of the N-Boc group is an acid-catalyzed process that proceeds through a well-established E1 elimination mechanism.[2][3] The reaction cascade is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[4][5][6] This protonation renders the carbamate unstable, facilitating the cleavage of the tert-butyl-oxygen bond to form a stable tertiary carbocation (tert-butyl cation) and an unstable carbamic acid intermediate.[1][3] The carbamic acid rapidly decomposes, releasing carbon dioxide gas and the free amine.[2][3] The newly liberated amine is then protonated by the excess acid in the medium, typically yielding the corresponding amine salt as the final product.[1][2]

A critical consideration in this process is the fate of the electrophilic tert-butyl cation. It can be quenched by a suitable nucleophile, deprotonate to form isobutylene gas, or potentially alkylate other nucleophilic sites on the substrate or product, leading to impurities.[2][7] In the context of our target molecule, the primary concern is the stability of the methyl ester under the acidic conditions required for Boc removal.

Experimental Protocols: A Comparative Approach

Two primary methods for the acidic deprotection of the N-Boc group are presented below. The choice between them hinges on the desired balance of reaction speed, selectivity, and ease of work-up. For the deprotection of this compound, preserving the methyl ester is paramount.

Protocol 1: Deprotection using Hydrochloric Acid in 1,4-Dioxane (Recommended for Ester Preservation)

This method is often preferred when substrates contain other acid-labile functional groups, such as esters, due to its generally milder and more selective nature compared to TFA.[8][9][10] Using a solution of HCl in an anhydrous organic solvent like 1,4-dioxane minimizes the presence of water, which could participate in ester hydrolysis.

Materials:

  • This compound

  • 4M HCl in 1,4-Dioxane

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, including a round-bottom flask and magnetic stirrer

Step-by-Step Procedure:

  • Reaction Setup: Dissolve the N-Boc protected piperidine (1.0 equiv.) in a minimal amount of 1,4-dioxane in a round-bottom flask equipped with a magnetic stir bar.

  • Acid Addition: To the stirred solution, add a 4M solution of HCl in 1,4-dioxane (5-10 equivalents) dropwise at room temperature.[11]

  • Reaction Monitoring: Stir the mixture at room temperature for 1 to 4 hours.[12] Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[12][13] The deprotected product, being more polar, will have a lower Rf value on the TLC plate.

  • Product Isolation (as Hydrochloride Salt): Upon completion, the product will often precipitate from the reaction mixture as the hydrochloride salt.[11] The solid can be collected by filtration and washed with cold diethyl ether to remove non-polar impurities.[11]

  • Work-up (for Free Amine): To obtain the free amine, concentrate the reaction mixture under reduced pressure. Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.[12] Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the deprotected free amine.[12][14]

Behind the Steps:

  • Anhydrous Conditions: The use of anhydrous HCl in dioxane is crucial to prevent the hydrolysis of the methyl ester.

  • Precipitation: The formation of the hydrochloride salt as a precipitate provides a simple and effective method of initial purification.

  • Neutralization: The basic wash with sodium bicarbonate is essential to remove any residual HCl and liberate the free amine from its salt form.[12]

Protocol 2: Deprotection using Trifluoroacetic Acid in Dichloromethane

TFA is a strong acid that typically achieves rapid and complete Boc deprotection.[6] However, its stronger acidity increases the risk of ester hydrolysis, especially with prolonged reaction times.[15] This protocol should be approached with caution for the target substrate and reaction times should be minimized.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

  • Reaction Setup: Dissolve the N-Boc protected piperidine (1.0 equiv.) in dichloromethane (DCM).

  • Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA) to a final concentration of 20-25% (v/v).[16]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is often complete within 30 minutes to a few hours.[12] Monitor the reaction progress closely by TLC or LC-MS.

  • Work-up: Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[17]

  • Neutralization and Extraction: Dissolve the residue in DCM and carefully add saturated aqueous NaHCO₃ solution until gas evolution ceases. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to afford the deprotected amine.

Behind the Steps:

  • Low Temperature: Starting the reaction at 0 °C helps to control the initial exotherm and may improve selectivity.

  • Volatile Byproducts: TFA and its salts are generally volatile, which can simplify the work-up process by allowing for their removal under reduced pressure.[14]

  • Careful Monitoring: Due to the higher risk of ester hydrolysis, it is critical to monitor the reaction closely and stop it as soon as the starting material has been consumed.

Data Summary and Protocol Comparison

ParameterProtocol 1: HCl in DioxaneProtocol 2: TFA in DCM
Reagent 4M HCl in 1,4-DioxaneTrifluoroacetic Acid (TFA)
Solvent 1,4-DioxaneDichloromethane (DCM)
Temperature Room Temperature0 °C to Room Temperature
Typical Time 1 - 4 hours30 minutes - 2 hours
Selectivity for Ester Generally Higher[8][9]Lower, risk of hydrolysis[15]
Work-up Precipitation of HCl salt or basic work-upRemoval of volatile acid, then basic work-up
Advantages Milder, more selective, cost-effectiveFast reaction, volatile byproducts
Disadvantages Can be slowerLess selective, more corrosive

Visualizing the Workflow

The general experimental workflow for N-Boc deprotection can be visualized as follows:

G cluster_reaction Reaction Phase cluster_workup Work-up & Isolation A Dissolve Substrate in Solvent B Add Acidic Reagent (HCl or TFA) A->B C Stir at Appropriate Temperature B->C D Monitor by TLC/LC-MS C->D E Quench/Neutralize Reaction D->E Reaction Complete F Solvent Evaporation E->F G Aqueous Work-up/Extraction F->G H Dry and Concentrate G->H I Purification (if necessary) H->I J Deprotected Amine I->J Final Product G Start Start: N-Boc Substrate Decision1 Other Acid-Labile Groups Present? (e.g., Esters) Start->Decision1 Protocol_HCl Use Milder Conditions: 4M HCl in Dioxane Decision1->Protocol_HCl Yes Protocol_TFA Use Standard Conditions: TFA in DCM Decision1->Protocol_TFA No Monitor Monitor reaction closely to minimize side reactions Protocol_HCl->Monitor Protocol_TFA->Monitor End Isolated Product Monitor->End

References

Application Note: A Scalable and Efficient Synthesis of 1-tert-Butyl 4-methyl 4-methylpiperidine-1,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted piperidine scaffolds are foundational motifs in medicinal chemistry, present in a vast array of pharmaceuticals.[1] This application note provides a detailed, two-step protocol for the large-scale synthesis of 1-tert-Butyl 4-methyl 4-methylpiperidine-1,4-dicarboxylate, a valuable building block for creating complex 4,4-disubstituted piperidine derivatives.[2][3] The synthesis employs a robust and scalable pathway, beginning with the formation of the key precursor, methyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate, followed by a highly efficient α-methylation. This guide offers field-proven insights into reaction mechanisms, experimental design, and process optimization for multi-gram scale production.

Introduction and Synthetic Strategy

The target compound, this compound, serves as a crucial intermediate for synthesizing molecules with a quaternary center at the 4-position of the piperidine ring. Such substitution patterns are of significant interest in drug discovery for their ability to introduce conformational rigidity and explore new chemical space.[4]

Our synthetic approach is a logical and efficient two-step process designed for scalability and high yield:

  • Precursor Synthesis: The process begins with the simultaneous N-protection and O-methylation of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid to form the key intermediate, 1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate (2) . This method is chosen for its use of cost-effective and manageable reagents suitable for large-scale production.

  • α-Methylation: The crucial C-C bond formation is achieved via enolate chemistry. The precursor ester (2) is deprotonated at the α-carbon using a strong, non-nucleophilic base, followed by an SN2 reaction with methyl iodide to yield the final product (3) .

The overall workflow is depicted below.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: α-Methylation A 1-(tert-butoxycarbonyl)piperidine- 4-carboxylic acid (1) B 1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate (2) A->B K₂CO₃, MeI DMF, rt, 3h C 1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate (2) D 1-tert-Butyl 4-methyl 4-methyl- piperidine-1,4-dicarboxylate (3) C->D 1. LDA, THF, -78 °C 2. MeI, -78 °C to rt

Figure 1: High-level workflow for the synthesis of the target compound.

Part I: Protocol for Precursor Synthesis

Synthesis of 1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate (2)

Rationale: This procedure utilizes a straightforward SN2 reaction for the esterification of the carboxylic acid. Potassium carbonate (K₂CO₃) serves as a mild base to deprotonate the carboxylic acid, forming a carboxylate salt. The resulting nucleophilic carboxylate then displaces the iodide from iodomethane (MeI) to form the methyl ester.[5] Dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of reaction, effectively solvating the potassium salts. This method avoids hazardous reagents like diazomethane, making it highly suitable for large-scale applications.

Detailed Protocol:
  • Reactor Setup: Equip a suitable multi-neck reactor with a mechanical stirrer, a temperature probe, a nitrogen inlet, and an addition funnel. Ensure the system is dry and purged with nitrogen.

  • Reagent Charging: To the reactor, add 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (1 ) (1.0 eq) and anhydrous DMF (approx. 15-20 mL per gram of starting material).

  • Base Addition: Begin stirring the solution and add powdered potassium carbonate (K₂CO₃) (1.5 eq) portion-wise.

  • Methylation: Add iodomethane (MeI) (1.2 eq) dropwise via the addition funnel over 30 minutes, maintaining the internal temperature below 30 °C.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature for approximately 3 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Upon completion, carefully pour the reaction mixture into a larger vessel containing 10% aqueous potassium carbonate (approx. 4 volumes of the DMF used).

    • Extract the aqueous solution with ethyl acetate (EtOAc) (3 x 2 volumes).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to obtain the crude product.

  • Purification: The crude product is typically of high purity. If necessary, it can be purified by column chromatography on silica gel.

Part II: Protocol for α-Methylation

Synthesis of this compound (3)

Rationale and Mechanism: This transformation is a classic enolate alkylation.[6] The proton on the carbon alpha to the ester carbonyl group is weakly acidic (pKa ≈ 25). A very strong, sterically hindered base is required to deprotonate it quantitatively without competing nucleophilic attack on the ester. Lithium diisopropylamide (LDA) is the base of choice for this purpose.[7] The reaction is conducted at low temperatures (-78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF) to ensure the stability of the enolate and prevent side reactions. The resulting nucleophilic enolate then attacks methyl iodide in an SN2 fashion to form the desired C-C bond.

Figure 2: Reaction mechanism for the α-methylation of the precursor ester.

Detailed Protocol:
  • Reactor Setup: Assemble a multi-neck reactor under a strict nitrogen atmosphere. The system must be flame-dried or oven-dried before use to ensure anhydrous conditions. Equip it with a mechanical stirrer, nitrogen inlet, temperature probe, and a septum for syringe additions.

  • LDA Preparation/Charging:

    • In-situ preparation: In a separate flask under nitrogen, dissolve diisopropylamine (1.1 eq) in anhydrous THF. Cool to -78 °C (dry ice/acetone bath) and add n-butyllithium (n-BuLi) (1.05 eq) dropwise. Stir for 30 minutes at -78 °C.

    • Commercial solution: If using a commercial LDA solution, charge it directly to the reaction vessel at -78 °C.

  • Enolate Formation:

    • Dissolve the precursor ester (2) (1.0 eq) in anhydrous THF in the main reactor.

    • Cool the solution to -78 °C.

    • Slowly add the freshly prepared LDA solution (or commercial solution) dropwise via cannula or syringe to the ester solution, ensuring the internal temperature does not rise above -70 °C.

    • Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Alkylation:

    • While maintaining the temperature at -78 °C, add methyl iodide (MeI) (1.2 eq) dropwise via syringe.

    • Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.

  • Quenching and Work-up:

    • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Add water and extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the final product (3) .

Data Presentation and Characterization

The following table summarizes the expected results and key characterization data for the synthesis.

ParameterPrecursor (2)Final Product (3)
IUPAC Name 1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylateThis compound
CAS Number 124443-68-1[8]N/A
Molecular Formula C₁₂H₂₁NO₄C₁₃H₂₃NO₄
Molecular Weight 243.30 g/mol 257.33 g/mol
Appearance Colorless OilColorless to Pale Yellow Oil
Typical Yield >90%80-90%
¹H NMR (CDCl₃, δ) 3.99 (m, 2H), 3.67 (s, 3H), 2.82 (t, 2H), 2.43 (m, 1H), 1.85 (m, 2H), 1.63 (m, 2H), 1.44 (s, 9H).[5]Expected: ~3.8 (m, 2H), 3.68 (s, 3H), 3.1 (m, 2H), 1.9 (m, 2H), 1.6 (m, 2H), 1.45 (s, 9H), 1.20 (s, 3H).
¹³C NMR (CDCl₃, δ) 174.9, 154.6, 79.5, 51.7, 41.0, 28.4, 27.9.[5]Expected: ~176.5, 154.5, 80.0, 52.0, 45.0, 40.5, 32.0, 28.4, 22.0.

Note: NMR data for the final product (3) is predicted based on its chemical structure and may vary slightly.

Safety and Handling Considerations

  • Iodomethane (Methyl Iodide): is a toxic and volatile alkylating agent. It should be handled exclusively in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Lithium Diisopropylamide (LDA) and n-Butyllithium (n-BuLi): are highly pyrophoric reagents that react violently with water and protic solvents. All operations involving these reagents must be conducted under a dry, inert atmosphere (nitrogen or argon) using anhydrous solvents and proper syringe/cannula techniques.

  • General Precautions: All steps should be performed by trained personnel in a laboratory setting equipped for chemical synthesis. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This application note details a robust, scalable, and high-yielding two-step synthesis of this compound. The protocols are optimized for large-scale production, employing manageable reagents and well-understood, reliable chemical transformations. This guide provides researchers and drug development professionals with a practical and efficient method to access this valuable synthetic intermediate.

References

Application Notes: 1-tert-Butyl 4-methyl 4-methylpiperidine-1,4-dicarboxylate as a Versatile Scaffold for Combinatorial Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction and Scientific Rationale

The piperidine moiety is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast number of pharmaceuticals and natural alkaloids.[1][2] Its saturated, six-membered heterocyclic structure allows for the precise three-dimensional positioning of substituents, which is critical for optimizing interactions with biological targets. Among the various classes of piperidine-based building blocks, 4,4-disubstituted piperidines offer a distinct advantage by introducing a quaternary center that can impart conformational rigidity and serve as a nexus for projecting diverse chemical functionalities into distinct vectors of chemical space.[3]

This guide focuses on 1-tert-Butyl 4-methyl 4-methylpiperidine-1,4-dicarboxylate (CAS 124443-68-1), a uniquely functionalized scaffold designed for combinatorial library synthesis.[4][5] The scaffold incorporates two key features that enable orthogonal derivatization:

  • N-Boc Protection: The piperidine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group. This group is stable under a range of reaction conditions but can be selectively removed under acidic conditions, revealing a secondary amine for subsequent functionalization.[3][6]

  • Orthogonal Ester Groups: The scaffold possesses a tert-butyl ester at the 1-position (as part of the Boc group) and a methyl ester at the 4-position. The methyl ester can be selectively hydrolyzed to a carboxylic acid, which serves as a handle for amide bond formation, while the Boc group remains intact.

This dual functionality allows for a systematic and controlled approach to library synthesis, enabling diversification at two distinct points on the piperidine core. This document provides a detailed overview of the strategic application of this scaffold, complete with field-proven protocols for key chemical transformations.

Strategic Overview of Library Synthesis

The use of this compound allows for a logical, two-dimensional diversification strategy. A library can be constructed by first modifying the C4-position, followed by diversification at the N1-position.

G Scaffold Starting Scaffold 1-tert-Butyl 4-methyl 4-methylpiperidine-1,4-dicarboxylate Step1 Step 1: C4-Position Derivatization (e.g., Ester Hydrolysis & Amide Coupling) Scaffold->Step1 Introduce R1 (Amide Library) Step2 Step 2: N1-Position Derivatization (Boc Deprotection) Step1->Step2 Expose N-H Step3 Step 3: N-Alkylation/Acylation (e.g., Reductive Amination) Step2->Step3 Introduce R2 (Amine/Amide Library) Library Final Diversified Library Step3->Library

Caption: General workflow for combinatorial library synthesis.

Core Synthetic Protocols

The following protocols provide step-by-step methodologies for the key transformations required to build a combinatorial library from the title scaffold.

Protocol 1: Saponification of the C4-Methyl Ester

The first step in diversifying the scaffold at the C4 position is the selective hydrolysis of the methyl ester to the corresponding carboxylic acid. This reaction must be performed under conditions that do not cleave the acid-labile Boc group. Basic hydrolysis using lithium hydroxide (LiOH) is a standard and effective method.

Rationale: LiOH is a strong base that effectively saponifies methyl esters. The use of a mixed solvent system like THF/methanol/water ensures the solubility of both the substrate and the reagent, facilitating the reaction at room temperature. These conditions are mild enough to preserve the Boc protecting group.

Experimental Protocol:

  • Dissolution: Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF), methanol, and water (e.g., a 3:1:1 ratio).

  • Reagent Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5-3.0 eq) to the solution.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the organic solvents.

    • Dilute the remaining aqueous solution with water and cool in an ice bath.

    • Acidify the solution to pH ~3-4 with a suitable acid (e.g., 1N HCl or citric acid).

    • Extract the product with an organic solvent such as ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude carboxylic acid.

  • Purification: The product, N-(tert-butoxycarbonyl)-4-(carboxy)-4-methylpiperidine, is often of sufficient purity for the next step. If necessary, it can be purified by flash column chromatography.

Protocol 2: Amide Library Synthesis via Amide Coupling

With the C4-carboxylic acid in hand, a library of amides can be generated by coupling it with a diverse set of primary and secondary amines. A common and effective method utilizes coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive such as 1-Hydroxybenzotriazole (HOBt).

Rationale: EDC is a water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[7] This intermediate readily reacts with an amine to form the amide bond. HOBt is often added to suppress side reactions and minimize racemization, improving the overall efficiency and purity of the product.[7]

Experimental Protocol:

  • Dissolution: To a solution of N-(tert-butoxycarbonyl)-4-(carboxy)-4-methylpiperidine (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM), add the desired amine (1.1 eq).

  • Additive and Base: Add HOBt (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.5 eq) to the reaction mixture.

  • Activation: Cool the mixture to 0 °C in an ice bath. Add EDC (1.2 eq) portion-wise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash sequentially with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to afford the desired amide.

Coupling ReagentAdditiveBaseSolventTypical Yield (%)Notes
EDC HOBtDIPEADMF or DCM75 - 90A cost-effective and widely used method.[7]
HATU NoneDIPEADMF85 - 95Highly efficient, often faster reaction times.
T3P NonePyridineEtOAc or DCM70 - 90Useful for hindered substrates; byproducts are water-soluble.
Protocol 3: N-Boc Deprotection

After the C4-position has been derivatized, the piperidine nitrogen can be functionalized. The first step is the removal of the Boc protecting group, which is typically achieved under acidic conditions.

Rationale: The Boc group is designed to be labile in the presence of strong acid.[6] Trifluoroacetic acid (TFA) is commonly used as it cleaves the Boc group efficiently at room temperature, generating the volatile byproduct isobutylene and carbon dioxide, which are easily removed.[3][8]

G BocProtected N-Boc Protected Piperidine Protonation Protonation of Carbonyl (with TFA) BocProtected->Protonation Carbocation Formation of stable tert-butyl cation Protonation->Carbocation CarbamicAcid Carbamic Acid Intermediate Protonation->CarbamicAcid Byproducts CO2 + Isobutylene Carbocation->Byproducts Deprotected Free Amine (Piperidinium salt) CarbamicAcid->Deprotected CarbamicAcid->Byproducts

Caption: Mechanism of acid-catalyzed Boc deprotection.

Experimental Protocol:

  • Dissolution: Dissolve the N-Boc protected piperidine derivative (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM).

  • Acid Addition: Add trifluoroacetic acid (TFA, typically 25-50% v/v in DCM) to the solution.

  • Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the TFA and solvent.

    • The resulting product is the TFA salt of the piperidine amine. It can be used directly in the next step or neutralized.

    • For neutralization, dissolve the residue in DCM and wash with a saturated aqueous solution of NaHCO₃. Dry the organic layer over Na₂SO₄, filter, and concentrate to obtain the free amine.

Protocol 4: N-Position Diversification via Reductive Amination

The deprotected piperidine nitrogen can be functionalized with a wide variety of aldehydes and ketones via reductive amination. This is a robust and high-yielding reaction, ideal for combinatorial library synthesis.

Rationale: Reductive amination proceeds in two stages: the formation of an iminium ion intermediate between the secondary amine of the piperidine and a carbonyl compound, followed by its in-situ reduction. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reducing agent for this transformation as it is mild enough not to reduce the starting aldehyde or ketone but is highly effective at reducing the iminium ion.[9][10]

Experimental Protocol:

  • Dissolution: To a solution of the piperidine amine (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE), add the desired aldehyde or ketone (1.1-1.2 eq).

  • Imine Formation: A catalytic amount of acetic acid may be added to facilitate iminium ion formation. Stir the mixture for 30-60 minutes at room temperature.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 4-24 hours until the reaction is complete as monitored by LC-MS.

  • Work-up:

    • Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

    • Separate the organic layer, and extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted piperidine derivative.

Reducing AgentSolventTypical Yield (%)Notes
NaBH(OAc)₃ DCM/DCE80 - 95Mild and selective; does not require pH control.[9]
NaBH₃CN MeOH75 - 90Effective, but requires careful pH control and is toxic.
H₂/Pd-C MeOH/EtOH85 - 98High-yielding and clean, but requires hydrogenation equipment.

Field Application: Synthesis of SHP2 Phosphatase Inhibitors

A practical application of a closely related scaffold, 1-tert-butyl 4-methyl piperidine-1,4-dicarboxylate, has been demonstrated in the synthesis of SHP2 phosphatase inhibitors, highlighting the industrial relevance of this building block.[11][12] The key initial step involves the alkylation of the C4-position.

Protocol based on Patent Literature: [11][12]

  • Enolate Formation: Dissolve 1-tert-butyl 4-methyl piperidine-1,4-dicarboxylate (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere.

  • Deprotonation: Slowly add a solution of lithium diisopropylamide (LDA, ~1.1 eq) to the reaction mixture and stir at -78 °C for 2 hours to form the lithium enolate.

  • Alkylation: Add a solution of an electrophile (e.g., 2-(bromomethyl)-1,4-difluorobenzene, ~0.9 eq) in THF.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir until completion.

  • Work-up and Purification: Quench the reaction with a suitable reagent (e.g., saturated aqueous NH₄Cl), extract the product, and purify by standard chromatographic methods.

This example validates the utility of the C4-position as a point for introducing diversity through C-C bond formation, further expanding the potential of this scaffold beyond amide coupling.

Conclusion

This compound is a highly valuable and versatile scaffold for combinatorial chemistry. Its orthogonal protecting group strategy allows for the controlled and sequential diversification at both the C4 and N1 positions. The protocols outlined in this guide provide robust and well-precedented methods for key chemical transformations, enabling the efficient synthesis of diverse libraries of 4,4-disubstituted piperidines for hit discovery and lead optimization in drug discovery programs.

References

Coupling reactions involving 1-tert-Butyl 4-methyl 4-methylpiperidine-1,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Coupling Reactions with 1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate

Introduction: The Strategic Value of a Versatile Piperidine Scaffold

The piperidine ring is a cornerstone of modern medicinal chemistry, forming the core of numerous approved therapeutics.[1] Its saturated, six-membered heterocyclic structure provides a conformationally flexible yet robust three-dimensional scaffold, ideal for engaging with biological targets.[1] Among the vast library of piperidine-based building blocks, 1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate (CAS No. 124443-68-1) stands out as a particularly strategic intermediate for drug discovery and development.[2][3]

This molecule is engineered with two distinct, orthogonally reactive functional groups: a tert-butoxycarbonyl (Boc)-protected secondary amine and a methyl ester at the C4 position. This design allows for selective, sequential chemical modifications, making it a powerful tool for constructing complex molecular architectures and libraries of compounds for screening.

This guide provides a detailed exploration of the principal coupling reactions involving this scaffold. As a senior application scientist, the focus here is not merely on procedural steps but on the underlying chemical logic—explaining the causality behind the choice of reagents, catalysts, and conditions to empower researchers to adapt and troubleshoot these protocols effectively.

Section 1: Functionalization at the Piperidine Nitrogen via N-H Reactivity

The most common initial strategy involves leveraging the reactivity of the piperidine nitrogen. This first requires the cleavage of the Boc protecting group to unmask the secondary amine, which can then participate in a variety of powerful C-N bond-forming reactions.

Principle of Boc Deprotection: Unleashing the Nucleophile

The Boc group is a widely used amine protecting group favored for its stability under a range of conditions and its facile removal under acidic conditions.[4][5] The mechanism involves protonation of the carbamate carbonyl, followed by the loss of a stable tert-butyl cation, which is typically scavenged by the solvent or an added nucleophile. The resulting carbamic acid readily decarboxylates to yield the free amine.[5]

The choice of acidic reagent is critical and depends on the sensitivity of other functional groups in the molecule.

  • Trifluoroacetic Acid (TFA): Typically used in dichloromethane (DCM), TFA is highly effective and volatile, simplifying workup. However, its strong acidity can cleave other acid-labile groups.[4][5]

  • Hydrogen Chloride (HCl): Often used as a solution in 1,4-dioxane or methanol, HCl is a common and cost-effective alternative. Anhydrous conditions are crucial when using the dioxane solution to prevent unwanted side reactions.[6][7]

G cluster_workflow Workflow: N-Arylation Start 1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate Deprotection Step 1: Boc Deprotection (e.g., TFA in DCM) Start->Deprotection Intermediate Methyl 4-piperidinecarboxylate (Amine Salt) Deprotection->Intermediate Coupling Step 2: C-N Coupling (e.g., Buchwald-Hartwig Amination) Intermediate->Coupling Product N-Aryl Piperidine Product Coupling->Product

Fig. 1: General workflow for N-functionalization.
Application Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C-N bonds between amines and aryl halides or triflates.[8][9] This reaction has broad functional group tolerance and has largely replaced harsher classical methods.[8] After deprotection, the resulting secondary piperidine is an excellent substrate for this transformation.

Catalytic Cycle Explained: The reaction proceeds via a well-established catalytic cycle. A Pd(0) species undergoes oxidative addition into the aryl halide bond. The amine then coordinates to the Pd(II) complex, and after deprotonation by a base, reductive elimination occurs to form the C-N bond and regenerate the Pd(0) catalyst.[8][10]

G pd0 Pd(0)L₂ pd2_complex L₂Pd(II)(Ar)(X) pd0->pd2_complex Oxidative Addition (+ Ar-X) amine_coord [L₂Pd(II)(Ar)(Amine)]⁺X⁻ pd2_complex->amine_coord Amine Coordination (+ Amine) amido_complex L₂Pd(II)(Ar)(Amido) amine_coord->amido_complex Deprotonation (- Base-H⁺) amido_complex->pd0 Reductive Elimination product Ar-Amine amido_complex->product

Fig. 2: Simplified Buchwald-Hartwig catalytic cycle.

Detailed Step-by-Step Protocol:

  • Boc Deprotection:

    • Dissolve 1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate (1.0 eq) in dichloromethane (DCM, approx. 0.2 M).

    • Cool the solution to 0 °C in an ice bath.

    • Add trifluoroacetic acid (TFA, 5.0 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Concentrate the mixture under reduced pressure. Co-evaporate with toluene (2x) to remove residual TFA. The resulting TFA salt is often used directly in the next step.

  • Buchwald-Hartwig Coupling:

    • To a dry reaction vessel under an inert atmosphere (N₂ or Ar), add the aryl bromide (1.0 eq), the crude piperidine TFA salt (1.1 eq), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., XPhos, 2-4 mol%).

    • Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 2.5 eq) or cesium carbonate (Cs₂CO₃, 2.5 eq).

    • Add an anhydrous aprotic solvent, such as toluene or dioxane.

    • Heat the mixture to 80-110 °C and stir for 12-24 hours, monitoring progress by LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel.

ParameterRecommended ChoiceRationale & In-Text Citation
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Common, stable Pd(0) or Pd(II) pre-catalysts that are readily reduced in situ to the active Pd(0) species.[10][11]
Ligand XPhos, RuPhos, SPhosBulky, electron-rich biaryl phosphine ligands accelerate the rate-limiting oxidative addition and the final reductive elimination steps.[11][12]
Base NaOtBu, K₃PO₄, Cs₂CO₃A strong base is required to deprotonate the amine coordinated to the palladium center, forming the key amido complex.[8][9]
Solvent Toluene, Dioxane, THFAprotic solvents are required to avoid competitive reactions with the catalyst and base. Higher boiling points allow for elevated reaction temperatures.

Section 2: Functionalization at the C4-Carboxylate

The second major reaction vector is the C4-ester, which can be readily converted into a carboxylic acid and subsequently an amide, a critical functional group in a vast number of pharmaceuticals.

Principle of Saponification: Activating the Carboxyl Group

Saponification is the base-mediated hydrolysis of an ester to form a carboxylate salt. For methyl esters, lithium hydroxide (LiOH) is a preferred reagent, often used in a mixture of THF and water. The reaction is typically clean and high-yielding. The resulting carboxylic acid is a versatile handle for amide coupling reactions.

G cluster_workflow Workflow: Amide Coupling Start 1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate Hydrolysis Step 1: Ester Hydrolysis (e.g., LiOH in THF/H₂O) Start->Hydrolysis Intermediate N-Boc-4-carboxypiperidine (Carboxylic Acid) Hydrolysis->Intermediate Coupling Step 2: Amide Bond Formation (e.g., HATU/DIPEA) Intermediate->Coupling Product N-Boc Piperidine Carboxamide Coupling->Product

Fig. 3: General workflow for C4-functionalization.
Application Protocol 2: Amide Bond Formation

Direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and requires activation of the carboxyl group. Modern coupling reagents convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine.[13]

Mechanism of Activation: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is readily displaced by the amine nucleophile to form the stable amide bond.

Detailed Step-by-Step Protocol:

  • Ester Hydrolysis (Saponification):

    • Dissolve 1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate (1.0 eq) in a 3:1 mixture of THF and water.

    • Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0-3.0 eq) and stir the mixture at room temperature for 4-8 hours, monitoring by TLC or LC-MS.

    • Once hydrolysis is complete, remove the THF under reduced pressure.

    • Dilute the remaining aqueous solution with water and acidify to pH ~3-4 with 1N HCl.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid, which is often pure enough for the next step.

  • Amide Coupling:

    • Dissolve the carboxylic acid (1.0 eq) in an aprotic polar solvent like N,N-dimethylformamide (DMF) or DCM.

    • Add the desired primary or secondary amine (1.1 eq).

    • Add the coupling reagent (e.g., HATU, 1.2 eq) and a non-nucleophilic organic base such as N,N-diisopropylethylamine (DIPEA, 2.0-3.0 eq).

    • Stir the reaction at room temperature for 6-18 hours, monitoring by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography or preparative HPLC.

Reagent TypeExamplesMechanism & Rationale
Carbodiimides EDC, DCCReact with the carboxylic acid to form a reactive O-acylisourea intermediate. Often used with additives like HOBt to improve efficiency and suppress side reactions.
Uronium/Aminium HATU, HBTUPre-activated reagents that form highly reactive esters. Known for fast reaction times and high yields, especially for sterically hindered substrates.
Phosphonium PyBOP, PyAOPSimilar to uronium salts, these form activated phosphonium esters. They are highly efficient but can be more expensive.

Conclusion

1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate is more than a simple chemical; it is a versatile platform for synthetic innovation. Its dual, orthogonally protected reactive sites allow for a logical and controlled approach to building molecular complexity. By mastering the fundamental coupling reactions at both the nitrogen and the C4-carboxyl positions—namely Boc deprotection followed by Buchwald-Hartwig amination, and ester hydrolysis followed by amide bond formation—researchers in drug discovery and chemical biology can rapidly access diverse chemical matter, accelerating the journey from a simple building block to a potential therapeutic candidate.

References

Application Notes & Protocols: The Strategic Use of 1-tert-Butyl 4-methyl 4-methylpiperidine-1,4-dicarboxylate in Bioactive Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its three-dimensional structure and ability to engage in key hydrogen bonding interactions have made it a cornerstone in the design of a vast array of pharmaceuticals. Piperidine derivatives are integral to over twenty classes of pharmaceuticals, ranging from antipsychotics to antihistamines and opioid analgesics[1].

This guide focuses on a highly versatile, yet specific building block: 1-tert-Butyl 4-methyl 4-methylpiperidine-1,4-dicarboxylate . This reagent offers chemists a unique combination of features:

  • A Boc-Protected Nitrogen: The tert-butoxycarbonyl (Boc) group provides robust protection of the piperidine nitrogen, preventing unwanted side reactions and allowing for controlled, late-stage deprotection and functionalization.

  • A Reactive Methyl Ester: The ester at the C4 position serves as a versatile handle for a variety of chemical transformations, including hydrolysis, reduction, and amide bond formation.

  • A C4-Quaternary Center: The presence of both a methyl and a carboxylate group at the C4 position creates a sterically defined quaternary center. This structural feature imparts conformational rigidity to the piperidine ring, a valuable attribute for optimizing ligand-receptor binding and improving metabolic stability.

The primary precursor for this compound is 1-[(Tert-butoxy)carbonyl]-4-methylpiperidine-4-carboxylic acid, which provides the foundational structure for derivatization[2]. This document will provide detailed protocols for the synthesis and application of this building block, empowering researchers to leverage its unique properties in drug discovery programs.

G cluster_0 Synthesis Pathway start 4-Methylpiperidine-4-carboxylic Acid Hydrochloride boc_protection Step 1: Boc Protection (Protocol 1.1) start->boc_protection Di-tert-butyl dicarbonate, NaOH, t-BuOH/H₂O intermediate 1-Boc-4-methylpiperidine- 4-carboxylic Acid boc_protection->intermediate esterification Step 2: Esterification (Protocol 1.2) intermediate->esterification TMS-diazomethane, MeOH or SOCl₂/MeOH product 1-tert-Butyl 4-methyl 4-methyl- piperidine-1,4-dicarboxylate esterification->product G cluster_0 Amide Bond Formation start C4-Methyl Ester hydrolysis Saponification (LiOH, THF/H₂O) start->hydrolysis acid C4-Carboxylic Acid hydrolysis->acid coupling Amide Coupling (EDC, HOBt, R-NH₂) acid->coupling product Diverse Amide Products coupling->product G cluster_0 C4-Ester Reduction & Derivatization start C4-Methyl Ester reduction Reduction (LiAlH₄, THF) start->reduction alcohol C4-Hydroxymethyl Derivative reduction->alcohol oxidation Oxidation (DMP, DCM) alcohol->oxidation aldehyde C4-Formyl Derivative oxidation->aldehyde reductive_amination Reductive Amination (R-NH₂, NaBH(OAc)₃) aldehyde->reductive_amination amine_product C4-Aminomethyl Derivatives reductive_amination->amine_product

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-tert-Butyl 4-methyl 4-methylpiperidine-1,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-tert-Butyl 4-methyl 4-methylpiperidine-1,4-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this synthetic procedure, improve yields, and troubleshoot common experimental challenges. Our approach is rooted in a deep understanding of the underlying chemical principles to provide you with actionable insights and robust protocols.

Introduction: The Chemistry at Play

The synthesis of this compound is a classic example of α-alkylation of an ester. This reaction proceeds via the formation of a nucleophilic enolate from the starting material, 1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate, followed by an SN2 reaction with an alkylating agent, typically methyl iodide. The choice of a strong, non-nucleophilic base is critical for the efficient deprotonation of the α-carbon of the ester. Lithium diisopropylamide (LDA) is the base of choice for this transformation due to its steric bulk, which minimizes nucleophilic attack on the ester carbonyl, and its high basicity, which ensures near-quantitative enolate formation.[1]

The reaction is typically performed at low temperatures, around -78 °C, to favor the formation of the kinetic enolate and to prevent undesirable side reactions.[2][3][4][5] This guide will delve into the practical aspects of this synthesis, offering solutions to common problems and strategies for optimizing your reaction outcomes.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.

Low or No Product Formation

Question: I am observing very low conversion of my starting material to the desired methylated product. What are the likely causes and how can I address them?

Answer: Low or no product formation can stem from several factors, primarily related to the generation and reactivity of the LDA and the enolate.

  • Inactive LDA: LDA is highly sensitive to moisture and air. Improper preparation or handling can lead to its decomposition.

    • Solution: Always use freshly distilled, anhydrous solvents (THF is preferred) and reagents. Prepare LDA in situ by adding n-butyllithium to diisopropylamine at 0 °C under an inert atmosphere (argon or nitrogen) and then cooling to -78 °C before adding the ester. The solution should be a pale yellow color.

  • Insufficient Deprotonation: The pKa of the α-proton of the ester is approximately 25. A sufficiently strong base is necessary for complete deprotonation.

    • Solution: Ensure you are using a slight excess of LDA (1.1 to 1.2 equivalents) relative to the ester to drive the enolate formation to completion.

  • Low Reaction Temperature: While low temperatures are crucial, if the temperature is too low during the alkylation step, the reaction rate may be significantly reduced.

    • Solution: After the addition of LDA and formation of the enolate at -78 °C, you can allow the reaction mixture to slowly warm to a slightly higher temperature (e.g., -40 °C to -20 °C) after the addition of methyl iodide to facilitate the SN2 reaction. Monitor the reaction progress by TLC or LC-MS.

  • Poor Quality Methyl Iodide: Methyl iodide can degrade over time, releasing iodine which can impart a brownish color.

    • Solution: Use freshly distilled or commercially available high-purity methyl iodide.

Formation of Side Products

Question: My reaction mixture shows multiple spots on TLC, and the yield of the desired product is low. What are the common side reactions and how can I minimize them?

Answer: The formation of side products is a common challenge in α-alkylation reactions. Here are some of the most frequent culprits and their solutions:

  • Di-methylation: The mono-methylated product still possesses an acidic α-proton and can be further deprotonated and alkylated to form a di-methylated byproduct.

    • Solution: To favor mono-methylation, use a slight excess of the starting ester relative to LDA and the alkylating agent. If the di-methylated product is the desired outcome, a sequential addition approach is recommended. First, perform the mono-methylation, and then in a subsequent step, treat the purified mono-methylated product with another equivalent of LDA and methyl iodide.

  • Self-Condensation (Claisen Condensation): The enolate can act as a nucleophile and attack the carbonyl group of the unreacted ester, leading to a β-keto ester byproduct.

    • Solution: This is more prevalent when deprotonation is not quantitative. Using a full equivalent or a slight excess of a strong base like LDA at low temperatures will minimize the concentration of the starting ester in the presence of the enolate.[6]

  • Side reactions involving the Boc-protecting group: Strong bases can potentially react with the tert-butoxycarbonyl (Boc) protecting group, although this is less common with LDA at low temperatures.

    • Solution: Adhere strictly to the recommended low-temperature conditions. Avoid prolonged reaction times at elevated temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this reaction?

A1: Anhydrous tetrahydrofuran (THF) is the most commonly used and recommended solvent. Its polarity helps to solvate the lithium cation of LDA, and its low freezing point is suitable for the -78 °C reaction temperature.

Q2: How can I effectively quench the reaction?

A2: Quenching should be done carefully at low temperatures to avoid a rapid exotherm. A saturated aqueous solution of ammonium chloride (NH₄Cl) is a good choice as it is a mild acid that will protonate any remaining enolate and neutralize the excess LDA.[7] Add the quenching solution slowly at -78 °C before allowing the reaction mixture to warm to room temperature.

Q3: What is the best method for purifying the final product?

A3: Column chromatography on silica gel is the most effective method for purifying this compound. A gradient of ethyl acetate in hexanes is typically used as the eluent. The polarity of the starting material, mono-methylated, and di-methylated products will be different, allowing for their separation.

Q4: Can I use a different base instead of LDA?

A4: While other strong, non-nucleophilic bases like lithium hexamethyldisilazide (LiHMDS) or potassium hexamethyldisilazide (KHMDS) can be used, LDA is generally the most cost-effective and widely employed base for this type of transformation. Weaker bases like sodium ethoxide or potassium tert-butoxide are generally not suitable as they do not lead to complete enolate formation and can promote side reactions like the Claisen condensation.

Experimental Protocols

Protocol 1: Synthesis of 1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate (Starting Material)

This protocol outlines the synthesis of the mono-methylated starting material.

Materials:

  • 1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate

  • Anhydrous Tetrahydrofuran (THF)

  • Diisopropylamine

  • n-Butyllithium (in hexanes)

  • Methyl iodide

  • Saturated aqueous ammonium chloride solution

  • Standard glassware for anhydrous reactions (flame-dried)

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add anhydrous THF and diisopropylamine (1.1 eq).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add n-butyllithium (1.05 eq) to the stirred solution. Maintain the temperature at 0 °C for 30 minutes to generate the LDA solution.

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • In a separate flask, dissolve 1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate (1.0 eq) in anhydrous THF.

  • Slowly add the ester solution to the LDA solution at -78 °C. Stir the mixture for 1 hour at this temperature to ensure complete enolate formation.

  • Add methyl iodide (1.2 eq) dropwise to the reaction mixture at -78 °C.

  • Stir the reaction at -78 °C for 2-4 hours, monitoring the progress by TLC.

  • Once the reaction is complete, quench by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Data Summary
ReagentMolar Eq.Purpose
1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate1.0Starting Material
Diisopropylamine1.1LDA precursor
n-Butyllithium1.05LDA precursor
Methyl iodide1.2Alkylating agent
Saturated aq. NH₄Cl-Quenching agent

Visualizing the Workflow

SynthesisWorkflow cluster_LDA LDA Preparation cluster_Enolate Enolate Formation cluster_Alkylation Alkylation cluster_Workup Workup & Purification Diisopropylamine Diisopropylamine nBuLi nBuLi Diisopropylamine->nBuLi  + n-BuLi (0 °C, THF) LDA LDA nBuLi->LDA Forms LDA Ester Starting Ester LDA->Ester  + Ester (-78 °C, THF) Enolate Enolate Ester->Enolate Forms Enolate MeI MeI Enolate->MeI  + MeI (-78 °C) Product Product MeI->Product Forms Product Quench Quench Product->Quench  Quench (NH4Cl) Extraction Extraction Quench->Extraction Purification Purification Extraction->Purification Column Chromatography

Caption: Workflow for the synthesis of this compound.

References

Overcoming challenges in the purification of 1-tert-Butyl 4-methyl 4-methylpiperidine-1,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 1-tert-Butyl 4-methyl 4-methylpiperidine-1,4-dicarboxylate (CAS No. 1029393-47-7). This molecule, a key building block in medicinal chemistry, features a Boc-protected piperidine core with a quaternary center at the 4-position containing both a methyl and a methyl ester group. While its synthesis is generally straightforward, achieving high purity can present several challenges, from removing closely-related impurities to preventing degradation during workup.

This guide provides field-proven troubleshooting advice and detailed protocols designed for researchers, chemists, and drug development professionals. It is structured in a question-and-answer format to directly address common issues encountered in the laboratory.

Troubleshooting Guide & FAQs

Section 1: Issues with Crude Product & Initial Workup

Question 1: My crude product is a sticky, inseparable oil after aqueous workup. How can I improve its handling and initial purity?

Answer: This is a common issue. The product itself is often described as a colorless oil or a low-melting solid, and residual solvents or impurities can prevent solidification.

  • Underlying Cause: The high lipophilicity of the Boc group combined with the polar ester can lead to the formation of emulsions during aqueous extraction. Furthermore, residual solvents like THF, DMF, or water can plasticize the crude material. Incomplete reactions can also leave behind starting materials that contribute to the oily consistency.

  • Troubleshooting Steps:

    • Solvent Selection: After quenching the reaction, use a less water-miscible solvent for extraction, such as methyl tert-butyl ether (MTBE) or ethyl acetate, instead of dichloromethane (DCM). These solvents often result in cleaner phase separation.

    • Brine Wash: Always perform a final wash of the combined organic layers with saturated aqueous sodium chloride (brine). This breaks up emulsions and removes a significant amount of residual water from the organic phase.

    • Drying Agent: Use a sufficient amount of a high-capacity drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Ensure the drying agent is free-flowing and not clumped together before filtration.

    • Azeotropic Removal of Water: If water is suspected to be the issue, after drying and filtering, co-evaporate the crude product with a non-polar solvent like toluene (use sparingly and under a fume hood). This can help remove azeotropically any remaining water.

    • High-Vacuum Drying: Place the crude oil under a high vacuum (e.g., <1 mbar) for several hours, possibly with gentle warming (30-40 °C), to remove volatile organic impurities and solvents.

Question 2: My post-workup NMR shows significant amounts of unreacted 4-methylpiperidine-4-carboxylic acid methyl ester. What went wrong?

Answer: This points to an incomplete Boc-protection reaction.

  • Underlying Cause: The reaction of di-tert-butyl dicarbonate (Boc₂O) with the secondary amine of the piperidine starting material requires a base. Inefficient reaction conditions, such as using a weak base, insufficient equivalents of Boc₂O, or low reaction temperature, can lead to incomplete conversion.

  • Troubleshooting & Optimization:

    • Base Selection: Ensure an adequate base is used. While triethylamine (TEA) is common, a stronger, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) can be more effective. For sluggish reactions, consider using aqueous sodium bicarbonate or carbonate in a biphasic system.

    • Reagent Stoichiometry: Use a slight excess of Boc₂O (typically 1.1 to 1.2 equivalents) to drive the reaction to completion.

    • Solvent and Temperature: The reaction is often performed in solvents like DCM, THF, or acetonitrile at room temperature. If the reaction is slow, gentle warming to 40 °C can increase the rate, but monitor for potential side reactions.

    • Reaction Monitoring: Do not rely on a fixed reaction time. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine spot has been completely consumed.

Section 2: Chromatographic Purification Challenges

Question 3: I'm having difficulty separating my product from a closely-eluting impurity during column chromatography. What is this impurity and how can I improve the separation?

Answer: The most common closely-eluting impurity is often residual N-Boc protected starting material or a related byproduct. Given the structure, a likely candidate is a byproduct from the synthesis of the starting material itself. However, a frequent issue in Boc protections is the formation of tert-butyl carbamate byproducts.

  • Underlying Cause: The polarity of your target compound is very similar to that of potential byproducts where, for instance, a slight structural change has occurred but the key functional groups (Boc and methyl ester) remain. This results in very similar retention factors (Rf) on silica gel.

  • Troubleshooting & Optimization Protocol:

    • TLC Optimization is Key: Do not proceed to column chromatography without first optimizing the eluent system using TLC. The goal is to achieve a separation (ΔRf) of at least 0.15 between your product and the impurity.

    • Solvent System Modification: Standard ethyl acetate/hexane systems may not provide sufficient resolution.

      • Introduce a More Polar Solvent: Try adding a small percentage (1-2%) of methanol or isopropanol to your ethyl acetate/hexane mixture. This can sometimes alter selectivity.

      • Use an Alternative System: Switch to a different solvent system entirely. A DCM/methanol system or an ether/hexane system can offer different selectivity profiles compared to ethyl acetate/hexane.

    • Column Parameters:

      • Dry Loading: Adsorb your crude material onto a small amount of silica gel and load it dry onto the column. This results in a much sharper starting band and better separation.

      • Column Dimensions: Use a long, thin column rather than a short, wide one to increase the number of theoretical plates. A length-to-diameter ratio of at least 10:1 is recommended.

      • Fine Silica: Use a smaller particle size silica gel (e.g., 40-63 µm) for higher resolution.

System No.Solvent SystemRatio (v/v)Typical Product RfNotes
1Ethyl Acetate / Hexane20:80 to 40:600.25 - 0.40Standard starting point. Good for less polar impurities.
2Diethyl Ether / Hexane30:70 to 50:500.30 - 0.45Can offer different selectivity than ethyl acetate.
3Dichloromethane / Methanol99:1 to 97:30.20 - 0.35Effective for resolving more polar compounds.
4Acetone / Toluene10:90 to 20:800.25 - 0.40An alternative non-halogenated system.
  • Slurry Preparation: Prepare a slurry of silica gel in your chosen starting eluent (e.g., 20% Ethyl Acetate in Hexane).

  • Column Packing: Pour the slurry into the column and use gentle air pressure to pack it evenly without cracks.

  • Dry Loading: Dissolve your crude product (max 1g for a 40g column) in a minimal amount of DCM. Add ~3-4g of silica gel and evaporate the solvent completely to get a dry, free-flowing powder.

  • Loading: Carefully add the silica-adsorbed sample to the top of the packed column, creating a thin, even layer.

  • Elution: Begin elution with the starting solvent system. Collect fractions and monitor by TLC. A shallow gradient (e.g., increasing from 20% to 35% Ethyl Acetate over 10-15 column volumes) is often superior to isocratic elution for separating close spots.

Section 3: Product Stability and Storage

Question 4: My purified product, which was a clear oil, turned yellow and showed new spots on TLC after a week on the bench. What is happening?

Answer: This suggests product degradation. The two most labile functional groups in your molecule are the Boc group and the methyl ester.

  • Underlying Cause:

    • Acid-Mediated Deprotection: The Boc group is notoriously sensitive to acid. Trace amounts of acid left over from workup (e.g., from an unquenched reaction or HCl from DCM) can slowly cleave the Boc group, revealing the free amine. This free amine can then potentially react or oxidize, leading to coloration.

    • Hydrolysis: The methyl ester can undergo hydrolysis to the corresponding carboxylic acid if exposed to moisture, especially under acidic or basic conditions.

  • Preventative Measures:

    • Neutralize Thoroughly: During workup, ensure a final wash with a mild base like saturated sodium bicarbonate solution to remove any residual acid.

    • Solvent Purity: Use high-purity, non-acidic solvents for chromatography and storage. Be aware that older bottles of DCM can accumulate HCl.

    • Proper Storage: Store the final, pure product under an inert atmosphere (nitrogen or argon) at low temperatures (-20 °C is recommended for long-term storage). Ensure the container is tightly sealed to prevent moisture ingress.

    • Avoid Trace Metals: Ensure all glassware is scrupulously clean, as trace metals can sometimes catalyze decomposition pathways.

Visualization of Workflows

A logical approach to purification is critical. The following diagram outlines a decision-making workflow for purifying the target compound.

Purification_Workflow cluster_start Start: Crude Product cluster_workup Phase 1: Workup & Isolation cluster_analysis Phase 2: Purity Assessment cluster_purification Phase 3: Purification Options cluster_end End: Final Product Crude Crude Reaction Mixture Workup Aqueous Workup (EtOAc/MTBE & Brine Wash) Crude->Workup Dry Dry (Na2SO4) & Concentrate Workup->Dry Crude_Oil Crude Oil/Solid Dry->Crude_Oil Analysis Analyze by TLC/LC-MS/NMR Crude_Oil->Analysis Crystallize Crystallization (e.g., Ether/Hexane) Crude_Oil->Crystallize If semi-crystalline Purity_Check Is Purity >95%? Analysis->Purity_Check Column Flash Column Chromatography (Optimized Eluent) Purity_Check->Column No (Multiple Impurities) Final_Product Pure Product (Store at -20°C under N2) Purity_Check->Final_Product Yes Column->Analysis Crystallize->Analysis

Caption: Decision workflow for purification of the target compound.

Technical Support Center: Optimization of Reaction Conditions for the Synthesis of 1-tert-Butyl 4-methyl 4-methylpiperidine-1,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-tert-butyl 4-methyl 4-methylpiperidine-1,4-dicarboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working on or planning to undertake this synthesis. Here, we will address common challenges, provide in-depth troubleshooting advice, and offer optimized protocols to enhance the success and reproducibility of your experiments. Our approach is grounded in fundamental chemical principles and practical, field-tested experience.

The target molecule, this compound, is a valuable building block in medicinal chemistry. Its synthesis typically involves the α-methylation of the corresponding piperidine-4-carboxylate precursor, a reaction that, while straightforward in principle, is often plagued by issues such as low yields, side-product formation, and purification difficulties. This guide will help you navigate these challenges effectively.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common and direct route is the α-methylation of 1-tert-butyl 4-methyl piperidine-1,4-dicarboxylate. This involves the deprotonation of the α-carbon (the carbon adjacent to the ester carbonyl group) using a strong, non-nucleophilic base to form an enolate, followed by the introduction of a methyl group via an electrophilic methylating agent, such as methyl iodide.

Q2: Why is a strong, non-nucleophilic base required for this reaction?

The α-protons of esters are significantly less acidic (pKa ≈ 25 in DMSO) than those of ketones or aldehydes. Therefore, a very strong base is required to achieve complete deprotonation and form the enolate. A non-nucleophilic base, such as Lithium diisopropylamide (LDA), is crucial to prevent competitive nucleophilic attack at the ester carbonyl group, which would lead to unwanted side products like amides.[1][2] The bulky nature of LDA also helps in selectively deprotonating the desired carbon.[1]

Q3: What are the most common methylating agents for this synthesis?

Methyl iodide (CH₃I) is the most frequently used methylating agent due to its high reactivity in Sₙ2 reactions. Other alternatives include dimethyl sulfate ((CH₃)₂SO₄), which is also highly reactive but more toxic, and methyl triflate (CH₃OTf), which is a very powerful methylating agent. For most applications, methyl iodide provides a good balance of reactivity and handling.

Q4: How critical are anhydrous and inert conditions for this reaction?

Strictly anhydrous and inert conditions are absolutely critical for the success of this synthesis. The strong bases used (like LDA) are extremely reactive towards protic solvents, including water. Any moisture present in the solvent, glassware, or starting materials will quench the base, leading to incomplete deprotonation and significantly lower yields. An inert atmosphere (typically argon or nitrogen) is necessary to prevent the degradation of the highly reactive enolate intermediate by atmospheric oxygen.

Section 2: Troubleshooting Guide

Problem: Low or No Product Formation

Q1: My reaction is not proceeding to completion, and I'm recovering a large amount of starting material. What are the potential issues?

This is a common issue often related to inefficient enolate formation. Here are the primary factors to investigate:

  • Insufficient Base: The stoichiometry of the base is critical. It is advisable to use a slight excess (1.1-1.2 equivalents) of the base to ensure complete deprotonation of the starting ester. The exact concentration of commercially available strong bases can vary, so it is best practice to titrate your LDA solution before use.

  • Base Degradation: As mentioned, strong bases like LDA are highly sensitive to moisture and air. Ensure your solvent is rigorously dried (e.g., by distillation from a suitable drying agent or by passing it through an activated alumina column), and all glassware is oven- or flame-dried before use. The reaction should be conducted under a positive pressure of an inert gas.

  • Reaction Temperature: The formation of the ester enolate is typically performed at low temperatures (e.g., -78 °C) to minimize side reactions and degradation.[1] After the addition of the base, the reaction mixture should be stirred at this low temperature for a sufficient time (e.g., 30-60 minutes) to ensure complete enolate formation before adding the methylating agent.

  • Poor Quality Reagents: The quality of the starting ester and the methylating agent can also affect the reaction outcome. Ensure they are pure and free from contaminants.

Workflow for Troubleshooting Low Yield

Below is a decision tree to help you diagnose the cause of low product yield.

Troubleshooting_Low_Yield start Low Yield of Product check_base Check Base Stoichiometry & Activity start->check_base check_conditions Verify Anhydrous & Inert Conditions start->check_conditions check_temp Review Reaction Temperatures start->check_temp check_reagents Assess Reagent Quality start->check_reagents sub_base1 Titrate LDA/Base Solution check_base->sub_base1 sub_base2 Use 1.1-1.2 Equivalents check_base->sub_base2 sub_cond1 Dry Solvent Rigorously? check_conditions->sub_cond1 sub_cond2 Oven/Flame-Dried Glassware? check_conditions->sub_cond2 sub_cond3 Positive Inert Gas Pressure? check_conditions->sub_cond3 sub_temp1 Deprotonation at -78°C? check_temp->sub_temp1 sub_temp2 Sufficient Stirring Time for Enolate Formation? check_temp->sub_temp2 sub_reagent1 Purify Starting Material? check_reagents->sub_reagent1 sub_reagent2 Use Fresh Methyl Iodide? check_reagents->sub_reagent2

Caption: Troubleshooting Decision Tree for Low Product Yield.

Problem: Significant Byproduct Formation

Q2: I'm observing a significant amount of a byproduct that I suspect is the result of O-alkylation. How can I favor C-alkylation?

The enolate intermediate is an ambident nucleophile, meaning it can react at either the carbon (C-alkylation, desired) or the oxygen (O-alkylation, undesired). To favor C-alkylation:

  • Solvent Choice: The choice of solvent can influence the position of alkylation. Aprotic, non-polar solvents like tetrahydrofuran (THF) are generally preferred as they do not solvate the oxygen atom of the enolate as strongly, making the carbon atom more nucleophilic.

  • Counterion: The nature of the counterion (e.g., Li⁺, Na⁺, K⁺) can also play a role. Lithium ions (from LDA) tend to coordinate more tightly with the oxygen atom, which can favor C-alkylation.

  • Temperature: Running the reaction at low temperatures generally favors the kinetically controlled C-alkylation product.

Q3: My mass spectrometry results show a species corresponding to dialkylation. How can I prevent this?

Dialkylation occurs when the mono-methylated product, which still possesses an acidic α-proton, is deprotonated and reacts with another molecule of the methylating agent. To prevent this:

  • Control Stoichiometry: Use no more than one equivalent of the methylating agent. It is often beneficial to use a slight excess of the starting ester relative to the base and methylating agent.

  • Slow Addition: Add the methylating agent slowly at a low temperature. This ensures that the concentration of the methylating agent is kept low, reducing the likelihood of a second alkylation event.

  • Rapid Quenching: Once the reaction is complete (as determined by TLC or other monitoring), quench the reaction promptly with a suitable reagent (e.g., saturated aqueous ammonium chloride) to neutralize any remaining enolate.

Q4: I'm seeing byproducts from the decomposition of my starting material or product. What reaction conditions could be causing this?

The Boc (tert-butoxycarbonyl) protecting group on the piperidine nitrogen is sensitive to strong acids. If the reaction workup involves an acidic quench, it should be mild. Additionally, prolonged exposure to strong bases, especially at elevated temperatures, can lead to decomposition. Adhering to the recommended low-temperature conditions and appropriate reaction times is crucial.

Section 3: Optimized Protocols and Methodologies

Optimized Synthesis Protocol

This protocol is a general guideline. Optimization may be required based on your specific laboratory conditions and reagent quality.

  • Preparation:

    • Under an argon atmosphere, add anhydrous tetrahydrofuran (THF) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

    • Cool the THF to -78 °C using a dry ice/acetone bath.

  • Enolate Formation:

    • Slowly add a freshly titrated solution of Lithium diisopropylamide (LDA) (1.1 eq.) in THF to the flask while maintaining the temperature at -78 °C.

    • In a separate flask, dissolve 1-tert-butyl 4-methyl piperidine-1,4-dicarboxylate (1.0 eq.) in anhydrous THF.

    • Add the ester solution dropwise to the LDA solution at -78 °C.

    • Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Methylation:

    • Add methyl iodide (1.05 eq.) dropwise to the reaction mixture at -78 °C.

    • Allow the reaction to stir at -78 °C for 2-3 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Purification:

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution at -78 °C.

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Section 4: Visual Guides and Data

Table 1: Comparison of Common Bases for Enolate Formation

BasepKa of Conjugate AcidKey CharacteristicsTypical Conditions
LDA (Lithium diisopropylamide)~36Strong, bulky, non-nucleophilic. Most common choice.[1]THF, -78 °C
NaHMDS (Sodium hexamethyldisilazide)~26Strong, bulky, non-nucleophilic. Less basic than LDA.THF, -78 °C to 0 °C
KHMDS (Potassium hexamethyldisilazide)~26Similar to NaHMDS but can lead to more reactive (less aggregated) enolates.THF, -78 °C to 0 °C
t-BuOK (Potassium tert-butoxide)~19Strong, but can be more nucleophilic and may promote side reactions.THF or t-BuOH, 0 °C to RT
Mechanism: C-Alkylation vs. O-Alkylation

The following diagram illustrates the competitive reaction pathways for the enolate intermediate.

Caption: Competing C- vs. O-alkylation pathways of the ester enolate.

Section 5: References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press.

  • Evans, D. A. (1982). Asymmetric alkylation reactions of chiral imide enolates. Journal of the American Chemical Society, 104(6), 1737-1739. --INVALID-LINK--

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.

  • Master Organic Chemistry. (2022). Kinetic Versus Thermodynamic Enolates. --INVALID-LINK--[1]

  • Bracher, P. (n.d.). Problem Solving with α-Carbonyl Chemistry. --INVALID-LINK--[2]

References

Technical Support Center: N-Boc Protection of 4-methyl-4-piperidinecarboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-Boc protection of 4-methyl-4-piperidinecarboxylic acid methyl ester. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during this specific synthetic transformation. Here, we will delve into the nuances of this reaction, providing troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Introduction: The Challenge of a Hindered Piperidine

The N-Boc protection of amines is a cornerstone of modern organic synthesis, particularly in pharmaceutical development where the piperidine motif is prevalent.[1][2] The tert-butoxycarbonyl (Boc) group is favored for its stability under a wide range of conditions and its straightforward removal under mild acidic conditions.[3][4]

However, the substrate , 4-methyl-4-piperidinecarboxylic acid methyl ester, presents a unique challenge: a sterically hindered secondary amine adjacent to a quaternary carbon center. This steric bulk can significantly impede the approach of the bulky Boc anhydride, leading to sluggish or incomplete reactions. This guide will provide you with the necessary tools to overcome this and other potential hurdles.

Troubleshooting Guide: From Slow Reactions to Unexpected Side Products

This section addresses specific issues you may encounter during the N-Boc protection of 4-methyl-4-piperidinecarboxylic acid methyl ester.

Question 1: My reaction is extremely slow or shows no conversion to the desired N-Boc product. What are the likely causes and how can I accelerate it?

Answer:

Slow or stalled reactions are the most common issue with this substrate due to the steric hindrance around the nitrogen atom. Here’s a breakdown of the potential causes and solutions:

  • Insufficiently Activated Boc Anhydride: Di-tert-butyl dicarbonate (Boc₂O) itself is not highly reactive. Its electrophilicity needs to be enhanced.

    • Solution: The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) is highly recommended.[5][6][7] DMAP acts as a nucleophilic catalyst, reacting with Boc anhydride to form a more reactive intermediate, which is then attacked by the piperidine nitrogen.[5][6]

  • Inappropriate Solvent Choice: The polarity and solvating power of the solvent can significantly impact the reaction rate.

    • Solution: While dichloromethane (DCM) is a common choice, more polar aprotic solvents like acetonitrile (ACN) or tetrahydrofuran (THF) can improve the solubility of the starting materials and facilitate the reaction.[3][8]

  • Low Reaction Temperature: While many Boc protections proceed at room temperature, hindered substrates often require thermal energy to overcome the activation barrier.

    • Solution: Gently heating the reaction mixture to 40-50 °C can significantly increase the reaction rate.[8] Monitor the reaction closely by TLC or LC-MS to avoid potential side reactions at elevated temperatures.

Question 2: I'm observing the formation of a significant amount of a di-Boc protected byproduct. How can I prevent this?

Answer:

While less common for secondary amines, the formation of a di-Boc species can occur under forcing conditions.

  • Excessive Boc Anhydride and/or DMAP: Using a large excess of the reagents can drive the reaction towards over-protection.

    • Solution: Carefully control the stoichiometry. A slight excess of Boc anhydride (1.1-1.2 equivalents) is usually sufficient. If using DMAP, ensure it is truly catalytic (0.05-0.1 equivalents).

  • Prolonged Reaction Times at Elevated Temperatures: Leaving the reaction for an extended period, especially when heated, can lead to the formation of byproducts.

    • Solution: Monitor the reaction progress diligently. Once the starting material is consumed, work up the reaction promptly.

Question 3: My final product is contaminated with unreacted Boc anhydride and its byproducts. What is the most effective purification strategy?

Answer:

Residual Boc anhydride and its breakdown products (like tert-butanol) can be persistent.

  • Aqueous Workup: A standard aqueous workup is often insufficient to remove all impurities.

    • Solution 1: Basic Wash: Washing the organic layer with a dilute aqueous solution of sodium bicarbonate (NaHCO₃) or a mild base can help to hydrolyze any remaining Boc anhydride.

    • Solution 2: Scavenger Resins: For a cleaner purification, consider using a scavenger resin. Tris(2-aminoethyl)amine functionalized silica gel (Si-Trisamine) is effective at removing excess Boc anhydride.[9]

  • Chromatography:

    • Solution: Column chromatography on silica gel is the most reliable method for obtaining a highly pure product. A gradient elution system, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, will effectively separate the desired product from the impurities.

Question 4: I'm concerned about the potential for hydrolysis of the methyl ester group during the reaction or workup. Is this a valid concern and how can I mitigate it?

Answer:

Yes, this is a valid concern, especially if the reaction conditions or workup are not carefully controlled.

  • Basic Conditions: Prolonged exposure to strong bases during the reaction or workup can lead to saponification of the methyl ester.

    • Solution: Use a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in stoichiometric amounts to neutralize any acid generated during the reaction.[6] During the workup, use a mild base like sodium bicarbonate for washing and avoid prolonged contact times.

  • Acidic Conditions: While the Boc protection itself is not acidic, some workup procedures might involve an acidic wash.

    • Solution: If an acidic wash is necessary, use a dilute, weak acid (e.g., 1 M citric acid) and perform the extraction quickly. Ensure the organic layer is thoroughly dried before solvent evaporation to remove any residual acid and water.[10]

Frequently Asked Questions (FAQs)

Q1: What is the optimal stoichiometry for the reagents in this reaction?

A1: A good starting point is to use the 4-methyl-4-piperidinecarboxylic acid methyl ester as the limiting reagent (1.0 eq), with a slight excess of di-tert-butyl dicarbonate (1.1-1.2 eq). If a base is required, use a stoichiometric amount of a non-nucleophilic base like triethylamine (1.1-1.5 eq). For catalyzed reactions, use 0.05-0.1 equivalents of DMAP.

ReagentStoichiometry (eq)Purpose
4-methyl-4-piperidinecarboxylic acid methyl ester1.0Substrate
Di-tert-butyl dicarbonate (Boc₂O)1.1 - 1.2Boc source
Triethylamine (TEA) or DIPEA1.1 - 1.5Base (optional)
4-Dimethylaminopyridine (DMAP)0.05 - 0.1Catalyst (optional)

Q2: Can I run this reaction without a base?

A2: It is possible to run the reaction without an added base, especially if DMAP is used as a catalyst.[5] The reaction of the amine with the activated Boc-pyridinium species releases DMAP, and the tert-butyl carbonate byproduct can act as a mild base to neutralize the protonated amine.[5] However, for hindered amines, the inclusion of a non-nucleophilic base like TEA is often beneficial for driving the reaction to completion.[6]

Q3: What are some alternative methods for N-Boc protection if the standard conditions fail?

A3: If standard conditions with Boc anhydride are unsuccessful, you could consider using a more reactive Boc-donating reagent. However, for this specific substrate, optimizing the conditions with Boc anhydride is usually the most practical approach. Exploring alternative protecting groups might be another option depending on the overall synthetic strategy.

Q4: How can I effectively monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a quick and effective method. Use a suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between the starting material and the product. The product, being less polar, will have a higher Rf value. Staining with ninhydrin can be useful for visualizing the starting material (a secondary amine), which will typically show a color change, while the Boc-protected product will not. LC-MS is also an excellent tool for more quantitative monitoring.

Experimental Protocols

Protocol 1: Standard DMAP-Catalyzed N-Boc Protection

This protocol is a robust starting point for the N-Boc protection of 4-methyl-4-piperidinecarboxylic acid methyl ester.

Materials:

  • 4-methyl-4-piperidinecarboxylic acid methyl ester

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-Dimethylaminopyridine (DMAP)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a solution of 4-methyl-4-piperidinecarboxylic acid methyl ester (1.0 eq) in anhydrous DCM, add triethylamine (1.2 eq).

  • Add di-tert-butyl dicarbonate (1.1 eq) to the solution.

  • Finally, add a catalytic amount of DMAP (0.1 eq).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. If the reaction is slow, gently heat to 40 °C.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Base-Free N-Boc Protection

This protocol can be attempted to minimize base-related side reactions.

Materials:

  • 4-methyl-4-piperidinecarboxylic acid methyl ester

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Acetonitrile (ACN), anhydrous

  • Water

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve 4-methyl-4-piperidinecarboxylic acid methyl ester (1.0 eq) in anhydrous acetonitrile.

  • Add di-tert-butyl dicarbonate (1.2 eq) to the solution.

  • Stir the reaction mixture at 40-50 °C and monitor its progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Take up the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Process

Reaction Mechanism

Boc Protection Mechanism Boc2O Boc₂O Intermediate Activated Intermediate Boc2O->Intermediate + DMAP DMAP DMAP Byproducts t-BuOH + CO₂ + DMAP Intermediate->Byproducts releases Piperidine Piperidine Substrate Product N-Boc Product Piperidine->Product + Intermediate

Caption: DMAP-catalyzed N-Boc protection mechanism.

Troubleshooting Workflow

Troubleshooting Workflow cluster_slow Solutions for Slow Reaction cluster_side Solutions for Side Products cluster_purification Purification Solutions Start Reaction Issue Slow_Reaction Slow/No Reaction Start->Slow_Reaction Side_Products Side Products Start->Side_Products Purification_Issue Purification Issues Start->Purification_Issue Add_DMAP Add DMAP catalyst Slow_Reaction->Add_DMAP Increase_Temp Increase Temperature Slow_Reaction->Increase_Temp Change_Solvent Change Solvent (ACN/THF) Slow_Reaction->Change_Solvent Control_Stoich Control Stoichiometry Side_Products->Control_Stoich Monitor_Time Monitor Reaction Time Side_Products->Monitor_Time Basic_Wash Basic Wash (NaHCO₃) Purification_Issue->Basic_Wash Scavenger_Resin Use Scavenger Resin Purification_Issue->Scavenger_Resin Column_Chrom Column Chromatography Purification_Issue->Column_Chrom

Caption: A decision tree for troubleshooting common issues.

References

Alternative reagents for the synthesis of 1-tert-Butyl 4-methyl 4-methylpiperidine-1,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of piperidine derivatives. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols for challenges you may encounter during the synthesis of 1-tert-Butyl 4-methyl 4-methylpiperidine-1,4-dicarboxylate. Our aim is to equip researchers, scientists, and drug development professionals with the necessary insights for a successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and logical synthetic approach involves a two-step process starting from 4-methylpiperidine-4-carboxylic acid. This intermediate, while not as common as its unsubstituted counterpart, can be synthesized through various methods, including the hydrolysis of a corresponding nitrile.[1] The subsequent steps are N-Boc protection and esterification.

A proposed synthetic workflow is outlined below:

Synthetic Workflow A 4-Methylpiperidine-4-carboxylic Acid B Boc Protection A->B C Esterification B->C D Target Molecule C->D E Di-tert-butyl dicarbonate (Boc)2O, Base (e.g., TEA, NaOH) E->B F Methylating Agent (e.g., MeI, DMS), Base (e.g., K2CO3) F->C

Caption: Proposed synthetic workflow for the target molecule.

Q2: I'm having trouble with the Boc protection of the piperidine nitrogen. What are some alternative reagents and what issues should I look out for?

Difficulties with Boc protection can arise from several factors, including the purity of the starting material and the reaction conditions. Di-tert-butyl dicarbonate ((Boc)₂O) is the most common reagent for this transformation.[2]

Troubleshooting Boc Protection:

IssuePotential CauseRecommended Solution
Incomplete Reaction Insufficient (Boc)₂O or base.Increase the equivalents of (Boc)₂O (1.1-1.5 eq.) and base (e.g., triethylamine, 1.2-2.0 eq.).
Low reaction temperature.Conduct the reaction at room temperature or with gentle warming (e.g., 40 °C).[3]
Poorly soluble starting material.If the starting material is a zwitterionic amino acid, using aqueous basic conditions (e.g., NaOH in water/THF) can improve solubility.
Side Product Formation Formation of N,N-di-Boc derivatives.[4]Use stoichiometric amounts of (Boc)₂O and monitor the reaction closely by TLC or LC-MS.
Formation of isocyanate or urea.[4]This is more common with certain bases. Consider using a milder base like sodium bicarbonate.

Alternative Boc-Protecting Reagents:

For substrates sensitive to standard conditions, consider the following alternatives:

  • 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON): This reagent can be more reactive than (Boc)₂O and is often used for less nucleophilic amines.

  • tert-Butyl azidoformate (Boc-N₃): An older reagent, it can be effective but is potentially explosive and should be handled with extreme caution.

A catalyst-free N-Boc protection protocol using (Boc)₂O in a water-acetone mixture has been reported as an environmentally friendly alternative.[4]

Q3: The esterification of the 4-carboxylic acid is sluggish. What are the likely causes and what alternative methylating agents can I use?

The methyl group at the 4-position introduces significant steric hindrance, which can slow down the esterification reaction.[5][6] The choice of methylating agent and reaction conditions is therefore critical.

Troubleshooting Esterification:

IssuePotential CauseRecommended Solution
Low Conversion Steric hindrance from the adjacent methyl group.[5][6]Use a more potent methylating agent (see table below). Increase reaction time and/or temperature.
Inadequate base.For reactions with methyl iodide, ensure a strong enough base (e.g., potassium carbonate, sodium hydride) is used in sufficient quantity to deprotonate the carboxylic acid.
Competing reactions.If other nucleophilic sites are present in the molecule, they may also be methylated.[7] Consider protecting these groups if necessary.

Comparison of Methylating Agents:

ReagentAdvantagesDisadvantages
Methyl Iodide (MeI) High reactivity.[8]Toxic, potential for over-alkylation.
Dimethyl Sulfate (DMS) Cost-effective for large scale, high reactivity.[8]Highly toxic and carcinogenic.[8]
Trimethylsilyldiazomethane (TMSCHN₂) Reacts rapidly and cleanly.[7]Toxic and potentially explosive.
Dimethyl Carbonate (DMC) "Green" alternative, low toxicity.[9][10]Requires higher temperatures and sometimes specialized catalysts.[10]

For sterically hindered carboxylic acids, using a more reactive methylating agent like methyl triflate can be effective, although it is more expensive.[8]

Reagent_Selection cluster_esterification Esterification Reagent Selection A Starting Material: N-Boc-4-methylpiperidine-4-carboxylic acid B High Steric Hindrance? A->B C Standard Conditions: MeI, K2CO3 in DMF B->C No D Alternative Potent Reagents: DMS, MeOTf B->D Yes E Greener Alternative: DMC with catalyst B->E Greener Process Desired F Successful Esterification C->F D->F E->F

Caption: Decision-making for esterification reagent selection.

Q4: What are the best practices for purifying the final product?

The final product, being a diester, is relatively non-polar. However, impurities can range in polarity, requiring a systematic approach to purification.

Purification Strategy:

  • Aqueous Work-up: After the reaction, a standard aqueous work-up is essential. This typically involves washing the organic layer with a mild acid (e.g., dilute HCl) to remove any remaining basic impurities, followed by a wash with a mild base (e.g., saturated NaHCO₃ solution) to remove any unreacted carboxylic acid, and finally a brine wash to remove residual water.

  • Column Chromatography: Flash column chromatography on silica gel is the most common method for purifying piperidine derivatives.[11]

    • Solvent System: A gradient of ethyl acetate in hexanes or petroleum ether is a good starting point. Given the non-polar nature of the product, a low percentage of ethyl acetate will likely be sufficient.

    • Tailing Reduction: If the compound streaks on the silica gel, which can happen with basic piperidine derivatives, adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent can improve the peak shape.[12]

  • Crystallization: If the product is a solid and of sufficient purity after chromatography, crystallization can be an effective final purification step to obtain highly pure material.

Experimental Protocols

Protocol 1: N-Boc Protection of 4-Methylpiperidine-4-carboxylic Acid
  • To a stirred solution of 4-methylpiperidine-4-carboxylic acid (1.0 eq.) in a 1:1 mixture of tetrahydrofuran (THF) and water, add sodium hydroxide (1.1 eq.) and stir until all solids dissolve.

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq.) to the reaction mixture.

  • Stir vigorously at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, acidify the mixture to pH 3-4 with a 1 M HCl solution.

  • Extract the product with ethyl acetate (3 x volume of the reaction mixture).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-Boc protected product.

Protocol 2: Methyl Esterification of N-Boc-4-methylpiperidine-4-carboxylic Acid
  • To a solution of N-Boc-4-methylpiperidine-4-carboxylic acid (1.0 eq.) in anhydrous dimethylformamide (DMF), add potassium carbonate (K₂CO₃) (2.0 eq.).

  • Add methyl iodide (MeI) (1.5 eq.) dropwise to the suspension.

  • Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, or until the starting material is consumed as indicated by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with ethyl acetate (3 x volume of the reaction mixture).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

References

Minimizing epimerization during reactions with 1-tert-Butyl 4-methyl 4-methylpiperidine-1,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating Stereochemical Integrity at the C4 Position

Welcome to the technical support center for researchers, scientists, and drug development professionals working with substituted piperidine scaffolds. This guide focuses on a critical challenge in the synthesis and modification of these valuable heterocyclic compounds: the prevention of epimerization.

A crucial point of clarification is the nomenclature of the target molecule. The topic specifies "1-tert-Butyl 4-methyl 4-methylpiperidine-1,4-dicarboxylate." This name implies a quaternary carbon at the C4 position, substituted with both a methyl group and a methyl ester. A quaternary carbon lacks a proton and therefore cannot undergo epimerization. However, a common and structurally similar precursor in pharmaceutical synthesis is 1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate , which possesses a stereocenter at the C4 position bearing an acidic proton alpha to the ester's carbonyl group. It is this structure that is highly susceptible to epimerization under various reaction conditions.

This guide will proceed under the assumption that the user is working with this or a related C4-epimerizable piperidine derivative. We will explore the underlying mechanisms of this unwanted side reaction and provide detailed, field-proven strategies to maintain the stereochemical integrity of your molecules.

Frequently Asked Questions (FAQs): The Fundamentals of Epimerization

This section addresses the core principles governing the stereochemical stability of C4-substituted piperidines.

Q1: What exactly is epimerization, and why is it a significant problem in drug development?

A: Epimerization is a chemical process that inverts the configuration at only one of several stereogenic centers within a molecule.[1] In the context of 1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate, this almost always refers to the inversion of the stereocenter at the C4 position.

This is a critical issue in drug development because the three-dimensional structure of a molecule is intrinsically linked to its biological activity. The desired therapeutic effect often depends on a precise "lock-and-key" fit with a biological target, such as an enzyme or receptor. The formation of an unintended epimer can result in:

  • Loss of Potency: The epimer may have a significantly lower binding affinity for the target, rendering the drug less effective.

  • Altered Pharmacological Profile: The epimer could interact with different biological targets, leading to off-target effects or toxicity.

  • Purification Challenges: Epimers often have very similar physical properties (e.g., polarity, boiling point), making their separation by standard techniques like column chromatography difficult and costly.

Q2: What is the chemical mechanism that causes epimerization at the C4 position?

A: The primary driver for epimerization at the C4 position is the acidity of the hydrogen atom attached to it. This C-H bond is positioned alpha (α) to the carbonyl group of the methyl ester, making the proton susceptible to abstraction by a base. The mechanism proceeds as follows:

  • Deprotonation: A base removes the acidic α-proton from the C4 carbon.

  • Enolate Formation: This abstraction results in the formation of a planar, resonance-stabilized enolate intermediate. The planarity of the enolate means the original stereochemical information at the C4 carbon is lost.[2][3]

  • Reprotonation: The enolate can then be reprotonated by a proton source in the reaction mixture (such as the conjugate acid of the base, or a protic solvent). Since the enolate is planar, the proton can be added back from either face of the molecule, leading to a mixture of the original stereoisomer and its epimer.[3]

This process is illustrated in the diagram below.

G cluster_start cluster_process Epimerization Mechanism cluster_end Start Piperidine with C4-H (Chiral Center) Base Base (B:) Start->Base + Deprotonation 1. Deprotonation (α-Proton Abstraction) Start->Deprotonation C4-H Abstraction Enolate Planar Enolate Intermediate (Loss of Chirality) Deprotonation->Enolate Reprotonation 2. Reprotonation (from either face) Enolate->Reprotonation End Mixture of Epimers (S and R) Reprotonation->End ProtonSource Proton Source (H-B+) ProtonSource->Reprotonation

Caption: Mechanism of Base-Catalyzed Epimerization at C4.

Q3: How does kinetic vs. thermodynamic control influence the final product ratio?

A: The concepts of kinetic and thermodynamic control are crucial for understanding and controlling epimerization.[4]

  • Kinetic Control: This regime favors the product that is formed fastest, meaning the reaction pathway with the lowest activation energy.[5] In the context of epimerization, if the starting material is the less stable epimer, a kinetically controlled reaction (typically run at low temperatures for short durations) might allow you to perform a desired transformation before significant epimerization to the more stable form can occur.

  • Thermodynamic Control: This regime favors the most stable product. It is achieved when the reaction conditions (higher temperatures, longer reaction times) allow the epimerization process to become reversible, establishing an equilibrium.[6] The final product ratio will reflect the relative thermodynamic stability of the two epimers. Often, the thermodynamically favored epimer is the one where a bulky substituent at C4 adopts an equatorial position in the piperidine ring's chair conformation.

If your desired product is the thermodynamically less stable epimer, it is imperative to use conditions that favor kinetic control.

Troubleshooting Guide: Minimizing Epimerization in Practice

This section provides actionable solutions to common experimental problems.

Problem 1: I am running a base-mediated reaction (e.g., saponification, alkylation) and observing a significant amount of the undesired epimer in my product.

A: This is a classic problem where the reaction conditions are promoting the formation of the C4-enolate, leading to equilibration. The key factors to investigate are the base, temperature, and reaction time.

ParameterCause of EpimerizationRecommended Action
Base A strong, non-hindered base (e.g., NaOH, NaOMe) can readily deprotonate the C4 position.Switch to a non-nucleophilic, sterically hindered base (e.g., LDA, KHMDS) if deprotonation is required for a different step. For hydrolysis, consider acidic or enzymatic methods.
Temperature Elevated temperatures provide the energy needed to overcome the activation barrier for deprotonation and allow the system to reach thermodynamic equilibrium.[1]Run the reaction at the lowest possible temperature that allows the desired transformation to proceed. Start at -78 °C (dry ice/acetone bath) and only warm if necessary.
Time Prolonged exposure to basic conditions allows more time for the epimerization equilibrium to be established.[1][7]Monitor the reaction closely by TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to minimize the product's exposure to epimerizing conditions.
Solvent Protic solvents (e.g., methanol, ethanol) can act as a proton shuttle, facilitating the reprotonation of the enolate and promoting equilibration.[7]Use aprotic solvents (e.g., THF, Diethyl Ether, Toluene) whenever possible, especially when using strong bases.
Q2: How do I select the appropriate base to avoid epimerization?

A: The choice of base is critical. The ideal base for a given transformation will be effective for the desired reaction but will not significantly deprotonate the C4 position.

Base TypeExamplesCharacteristics & Use CaseEpimerization Risk
Strong, Hindered LDA, KHMDS, LiHMDSNon-nucleophilic. Excellent for creating kinetic enolates for alkylation at other positions. Use at low temp (-78 °C).Low (if used correctly)
Strong, Non-Hindered NaH, NaOMe, NaOH, KOtBuHighly reactive and nucleophilic. Prone to causing rapid deprotonation at C4.[8]Very High
Weak, Non-Nucleophilic DBU, DBNOrganic bases. Generally not strong enough to deprotonate the C4-H unless the position is highly activated.Moderate
Weak, Nucleophilic Et₃N, DIPEAAmine bases. Primarily used as acid scavengers. Unlikely to cause epimerization on their own.Very Low

Expert Tip: For ester hydrolysis (saponification), where a strong base like LiOH or NaOH is typically used, epimerization is a major risk. If you observe this, consider switching to an acid-catalyzed hydrolysis (e.g., HCl or TFA in water/dioxane). While this can be slower, it avoids the formation of the enolate intermediate.

Q3: I need to perform a reaction that requires elevated temperatures. How can I protect my stereocenter?

A: This is a challenging scenario. If high temperatures are unavoidable, you must minimize the time the compound is exposed to these conditions and ensure no strong base is present.

  • Staged Temperature Profile: Start the reaction at a low temperature to allow for the initial transformation, then briefly heat to drive the reaction to completion.

  • Neutralize Before Heating: If a base was used in a prior step, ensure it is completely quenched and neutralized before any heating step.

  • Consider a Protecting Group Change: In some advanced cases, the ester at C4 can be temporarily converted to a group that does not activate the C4-H to the same extent, such as an amide or an orthoester, though this adds steps to the synthesis.

Below is a workflow to guide your experimental design process.

G Start Goal: Perform reaction on C4-substituted piperidine CheckBase Is a base required? Start->CheckBase NoBase Use neutral or acidic conditions. CheckBase->NoBase NoBaseText SelectBase Select Base Type CheckBase->SelectBase YesBase ReactionSetup Set Reaction Conditions NoBase->ReactionSetup YesBase Yes NoBaseText No HinderedBase Use strong, hindered base (LDA, KHMDS) at -78 °C. Use aprotic solvent (THF). SelectBase->HinderedBase For deprotonation WeakBase Use weak base (Et3N, DIPEA) as acid scavenger. SelectBase->WeakBase For acid scavenging HinderedBase->ReactionSetup WeakBase->ReactionSetup LowTemp Start at low temp (-78 °C). Monitor reaction closely. Quench immediately upon completion. ReactionSetup->LowTemp CheckThermo Is desired product the thermodynamically favored epimer? LowTemp->CheckThermo ThermoProduct Longer reaction times or warming may be tolerated. CheckThermo->ThermoProduct YesThermo KineticProduct Strict adherence to low temp and short reaction time is critical. CheckThermo->KineticProduct NoThermo YesThermo Yes NoThermo No Final Proceed with Experiment ThermoProduct->Final KineticProduct->Final

Caption: Decision Workflow for Minimizing Epimerization.

References

Technical Support Center: Scalable Workup Procedures for 1-tert-Butyl 4-methyl 4-methylpiperidine-1,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 5, 2026

Introduction

Welcome to the technical support guide for the scalable workup of 1-tert-Butyl 4-methyl 4-methylpiperidine-1,4-dicarboxylate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the purification of this key piperidine derivative. Piperidine and its derivatives are crucial structural motifs in a wide range of pharmaceuticals.[1] The synthesis of these compounds often leads to complex crude mixtures requiring robust and efficient purification methods to isolate the target molecule with high purity.[1] This guide offers a structured, question-and-answer format to address specific challenges you may encounter during your experimental work, ensuring both scientific integrity and practical applicability for scalable processes.

Troubleshooting Guide

This section addresses common issues encountered during the workup and purification of this compound. Each entry details the problem, its probable cause, and a step-by-step solution.

Issue 1: Low Yield After Aqueous Workup

Question: I'm experiencing significant product loss during the aqueous extraction phase of my workup. What could be the cause and how can I mitigate this?

Probable Causes:

  • Partial Hydrolysis: The tert-butoxycarbonyl (Boc) protecting group or the methyl ester can be susceptible to hydrolysis under acidic or basic conditions, especially with prolonged exposure or elevated temperatures.

  • Product Solubility in Aqueous Layer: While the target compound is generally organic-soluble, the presence of polar impurities or the formation of salts can increase its solubility in the aqueous phase.

  • Emulsion Formation: The presence of fine solids or amphiphilic impurities can lead to the formation of a stable emulsion at the organic-aqueous interface, trapping the product.

Step-by-Step Solution:

  • pH Control: Carefully neutralize the reaction mixture to a pH of 6-7 before extraction.[2] Use a milder base like sodium bicarbonate for neutralization instead of strong bases like sodium hydroxide to minimize the risk of hydrolysis.

  • Solvent Selection: Ensure the use of a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane.[2][3]

  • Brine Wash: After the initial aqueous washes, perform a final wash with a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous layer, reducing the solubility of the organic product and helping to break up emulsions.

  • Back-Extraction: If significant product loss is suspected, back-extract the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.

  • Temperature Management: Conduct all extractions at room temperature or below to minimize potential side reactions.

Issue 2: Product Contamination with Starting Materials

Question: My final product shows contamination with unreacted starting materials, specifically the precursor piperidine. How can I effectively remove these?

Probable Causes:

  • Incomplete Reaction: The reaction may not have gone to completion.

  • Similar Polarity: The starting materials may have a similar polarity to the desired product, making separation by standard chromatography challenging.

Step-by-Step Solution:

  • Acidic Wash: A dilute acid wash can be employed to remove basic impurities like unreacted piperidine precursors. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute solution of hydrochloric acid (e.g., 1N HCl). The basic starting material will form a water-soluble salt and move into the aqueous layer.

  • Neutralization and Re-extraction: It is crucial to then wash the organic layer with a saturated sodium bicarbonate solution to remove any residual acid before drying and concentrating.

  • Chromatography Optimization: If co-elution is an issue in column chromatography, consider using a different solvent system or a different stationary phase to improve separation.

Issue 3: Oily Product That Fails to Crystallize

Question: I've isolated my product as an oil, but I'm struggling to induce crystallization for final purification. What techniques can I try?

Probable Causes:

  • Residual Solvent: Trace amounts of solvent can inhibit crystallization.

  • Presence of Impurities: Impurities can disrupt the crystal lattice formation.

  • Amorphous Nature: The product may exist as a stable amorphous solid or a viscous oil at room temperature.

Step-by-Step Solution:

  • High Vacuum Drying: Ensure all residual solvent is removed by drying the oil under high vacuum, possibly with gentle heating if the compound is thermally stable.

  • Solvent-Antisolvent Crystallization: Dissolve the oily product in a minimal amount of a good solvent (e.g., ethyl acetate, dichloromethane). Slowly add a poor solvent (an "anti-solvent") in which the product is insoluble (e.g., hexane, heptane) until the solution becomes cloudy. Allow the solution to stand, or gently warm it to redissolve the precipitate and then cool it slowly to promote crystal growth.

  • Seeding: If a small amount of crystalline material is available, add a seed crystal to the supersaturated solution to initiate crystallization.

  • Scratching: Use a glass rod to scratch the inside of the flask below the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Trituration: Add a solvent in which the desired product is sparingly soluble but the impurities are soluble. Stir the mixture vigorously. The product may solidify while the impurities remain in solution.[4]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for large-scale purification of piperidine derivatives?

For large-scale purification, liquid-liquid extraction and crystallization are often preferred over chromatography due to cost and throughput.[1] Distillation can also be an effective method for liquid piperidine derivatives, but it's important to be aware of potential azeotrope formation with precursors like pyridine.[1][5]

Q2: How can I remove colored impurities from my final product?

Colored impurities are often due to oxidation or other side reactions.[1] A common and effective method is to treat a solution of the crude product with activated carbon. The activated carbon adsorbs the colored impurities, and can then be removed by filtration.

Q3: What are the key safety precautions to take during the workup of piperidine derivatives?

Piperidine and its derivatives can be harmful if swallowed, cause skin irritation, and serious eye irritation.[6] Always handle these compounds in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q4: Can I use column chromatography for scalable purification?

While possible, scaling up column chromatography can be expensive and time-consuming. It is often used as a final polishing step for high-purity applications or when other methods fail to provide adequate separation. For larger scales, techniques like medium-pressure liquid chromatography (MPLC) can be more efficient.

Experimental Protocols

Protocol 1: Standard Aqueous Workup and Extraction

This protocol is a general procedure for the workup of a reaction mixture containing this compound.

  • Quenching: Cool the reaction mixture to room temperature and quench by slowly adding water or a saturated aqueous solution of ammonium chloride.

  • Solvent Addition: Add an appropriate organic solvent for extraction, such as ethyl acetate or dichloromethane.

  • Phase Separation: Transfer the mixture to a separatory funnel and allow the layers to separate.

  • Extraction: Drain the organic layer. Extract the aqueous layer with two additional portions of the organic solvent.

  • Washing: Combine the organic layers and wash sequentially with:

    • 1N HCl (if basic impurities are present)

    • Saturated aqueous NaHCO₃ solution

    • Brine

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

Protocol 2: Recrystallization for Final Purification

This protocol describes a typical recrystallization procedure to obtain a high-purity solid product.

  • Solvent Selection: Choose a suitable solvent system (a single solvent or a binary mixture) where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot solvent to dissolve it completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Data Presentation

Table 1: Common Solvents for Workup and Purification
Solvent Application Boiling Point (°C) Notes
Ethyl AcetateExtraction, Chromatography, Recrystallization77.1Good general-purpose solvent.
DichloromethaneExtraction, Chromatography39.6Can form emulsions; use with caution.
Hexane/HeptaneRecrystallization (anti-solvent), Chromatography69.0 / 98.4Often used in combination with a more polar solvent.
AcetoneCrystallization, Washing56.0Good for washing solid products.[2]
Diethyl EtherExtraction34.6Highly volatile and flammable.

Visualizations

Diagram 1: General Workup Workflow

Workup_Workflow Reaction_Mixture Crude Reaction Mixture Quench Quench (e.g., H₂O, aq. NH₄Cl) Reaction_Mixture->Quench Extraction Liquid-Liquid Extraction (e.g., EtOAc/H₂O) Quench->Extraction Aqueous_Layer Aqueous Layer (Discard or Back-Extract) Extraction->Aqueous_Layer Separate Organic_Layer Organic Layer Extraction->Organic_Layer Separate Washing Wash Organic Layer (Acid, Base, Brine) Organic_Layer->Washing Drying Dry (e.g., Na₂SO₄) Washing->Drying Concentration Concentrate (Rotary Evaporation) Drying->Concentration Crude_Product Crude Product Concentration->Crude_Product Purification Purification (Recrystallization or Chromatography) Crude_Product->Purification Final_Product Pure Product Purification->Final_Product

Caption: A generalized workflow for the workup and purification of this compound.

Diagram 2: Troubleshooting Decision Tree for Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed Check_pH Check pH of Aqueous Layers Start->Check_pH Check_Emulsion Emulsion Present? Check_pH->Check_Emulsion pH is Neutral (6-7) Re_evaluate Re-evaluate Reaction Conditions (Time, Temp, Reagents) Check_pH->Re_evaluate pH is Acidic/Basic (Potential Hydrolysis) Back_Extract Back-Extract Aqueous Layers with Fresh Solvent Check_Emulsion->Back_Extract No Brine_Wash Add Brine to Break Emulsion Check_Emulsion->Brine_Wash Yes Proceed Proceed with Dried Organic Layer Back_Extract->Proceed Brine_Wash->Back_Extract

Caption: A decision tree to troubleshoot low product yield during aqueous workup.

References

Technical Support Center: Impurity Analysis of 1-tert-Butyl 4-methyl 4-methylpiperidine-1,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analysis of impurities in 1-tert-Butyl 4-methyl 4-methylpiperidine-1,4-dicarboxylate (CAS: 124443-68-1). This document is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting, validated protocols, and expert insights to navigate the challenges of impurity profiling for this critical pharmaceutical intermediate.

Introduction

This compound is a key building block in the synthesis of complex active pharmaceutical ingredients (APIs). The piperidine core, protected by a tert-butyloxycarbonyl (Boc) group, allows for precise and controlled chemical modifications.[1][2] However, like any synthetic intermediate, the presence of impurities—even at trace levels—can significantly impact the safety, efficacy, and stability of the final drug product.[3][4]

Effective impurity control requires a deep understanding of the synthetic process and robust analytical methods for detection, identification, and quantification. This guide provides a structured approach to addressing common analytical challenges, grounded in established scientific principles and regulatory expectations.

Section 1: Frequently Asked Questions (FAQs) - Understanding Potential Impurities

This section addresses common questions regarding the origin and nature of impurities in this compound samples.

Q1: What are the primary sources and types of impurities I should expect?

A1: Impurities are unwanted chemicals that can arise at any stage of the manufacturing process, storage, or degradation.[3][4] For this specific intermediate, they can be classified into three main categories as defined by the International Council for Harmonisation (ICH) guidelines:[3]

  • Organic Impurities: These are the most common and can be process-related or degradation products.

    • Process-Related: Includes unreacted starting materials, synthetic intermediates, by-products from side reactions, and reagents.[5]

    • Degradation Products: Form when the molecule breaks down under stress conditions such as exposure to acid, base, heat, light, or oxidation.[3]

  • Inorganic Impurities: These originate from the manufacturing process and can include reagents, catalysts, and heavy metals.[3]

  • Residual Solvents: Traces of solvents used during synthesis or purification that are not completely removed.[3][6]

Q2: What is the most common degradation pathway for this molecule?

A2: The most labile functional group in this compound is the tert-butoxycarbonyl (Boc) protecting group. The Boc group is notoriously sensitive to acidic conditions, which cleave it to release the free secondary amine, isobutylene, and carbon dioxide.[1] Therefore, the primary degradation product you should anticipate is Methyl 4-methylpiperidine-4-carboxylate .

Table 1: Common Potential Impurities and Their Origins
Impurity NameStructureProbable OriginRecommended Primary Analytical Technique
Methyl 4-methylpiperidine-4-carboxylate Piperidine ring with methyl ester at C4Degradation (loss of Boc group)HPLC, LC-MS
Starting Materials (e.g., Di-tert-butyl dicarbonate) (Boc)₂OProcess-Related (Incomplete reaction)HPLC, GC-MS
4-Methylpiperidine-1,4-dicarboxylic acid Carboxylic acid at C1 instead of Boc groupDegradation/By-productHPLC, LC-MS
Di-acylated Impurity Additional acylation on the piperidine ringBy-productHPLC, LC-MS
Residual Solvents (e.g., Toluene, THF, Ethyl Acetate) N/AProcess-RelatedHeadspace GC

Section 2: Analytical & Troubleshooting Guides

This section provides practical, step-by-step guidance for common issues encountered during the analysis of this compound.

Issue 1: An Unknown Peak is Observed in my HPLC-UV Analysis.

The appearance of an unexpected peak is a common challenge. A systematic approach is required to identify its source and determine its identity.

The following diagram outlines a decision-making process for characterizing an unknown peak.

G Diagram 1: Troubleshooting Workflow for Unknown HPLC Peak start Unknown Peak Detected in HPLC-UV check_blank 1. Analyze Blank (Solvent) and Placebo (Excipients) start->check_blank is_system_peak Is peak present in blank? check_blank->is_system_peak system_peak Peak is from solvent, system, or mobile phase. Investigate source. is_system_peak->system_peak Yes stress_study 2. Perform Forced Degradation Study is_system_peak->stress_study No match_degradant Does retention time (RT) match a stress sample peak? stress_study->match_degradant degradant Peak is likely a Degradation Product. match_degradant->degradant Yes process_impurity Peak is likely a Process-Related Impurity. match_degradant->process_impurity No characterize 3. Proceed to Structural Characterization (LC-MS, NMR) degradant->characterize process_impurity->characterize

Caption: Troubleshooting workflow for an unknown HPLC peak.

This method provides a robust starting point for separating the main compound from its potential non-volatile impurities.

Causality: A C18 column is selected for its versatility in retaining moderately polar to non-polar compounds. The mobile phase pH is buffered above 7.0 to keep the piperidine nitrogen in its neutral, free base form. This minimizes ionic interactions with residual acidic silanols on the silica support, thereby preventing peak tailing and improving resolution.[7]

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 3.5 µmStandard for reversed-phase; good balance of efficiency and backpressure.
Mobile Phase A 10 mM Ammonium Bicarbonate, pH 8.0Volatile buffer suitable for LC-MS; pH ensures deprotonation of piperidine.
Mobile Phase B AcetonitrileStrong organic solvent for eluting analytes.
Gradient 10% B to 90% B over 20 minBroad gradient to elute impurities with a wide range of polarities.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Detection UV at 210 nmThe ester and carbamate groups have some UV absorbance at low wavelengths.
Injection Vol. 10 µLStandard volume; adjust based on sample concentration.

Procedure:

  • Prepare mobile phases and filter through a 0.45 µm membrane.

  • Equilibrate the column with the initial mobile phase composition (90% A, 10% B) for at least 15 minutes or until a stable baseline is achieved.

  • Prepare the sample by dissolving it in a 50:50 mixture of Mobile Phase A and B to a final concentration of ~1 mg/mL.

  • Inject the sample and run the gradient program.

Forced degradation intentionally exposes the drug intermediate to harsh conditions to generate potential degradation products.[3] This helps in identifying unknown peaks observed in stability studies and developing stability-indicating methods.

  • Acid Hydrolysis: Dissolve sample in 0.1 M HCl. Heat at 60 °C for 24 hours. Neutralize with 0.1 M NaOH before injection. Expected Outcome: Cleavage of the Boc group.

  • Base Hydrolysis: Dissolve sample in 0.1 M NaOH. Heat at 60 °C for 24 hours. Neutralize with 0.1 M HCl before injection. Expected Outcome: Potential hydrolysis of the methyl ester.

  • Oxidative Degradation: Dissolve sample in 3% H₂O₂. Keep at room temperature for 24 hours. Expected Outcome: Potential formation of N-oxide or other oxidation products.

  • Thermal Degradation: Store the solid sample in an oven at 80 °C for 48 hours. Dissolve in diluent before injection.

  • Photolytic Degradation: Expose the solid sample to UV light (ICH Option 1) for a specified duration. Dissolve in diluent before injection.

Analyze all stressed samples using Protocol 1 and compare the chromatograms to the unstressed sample to identify new peaks.

Issue 2: I need to confirm the structure of an unknown impurity.

Once an impurity is detected and determined to be significant, its structure must be elucidated. This typically involves a combination of chromatographic and spectroscopic techniques.

G Diagram 2: Workflow for Impurity Structure Elucidation start Unknown Impurity Detected (e.g., via HPLC) lcms 1. LC-MS Analysis start->lcms mw_info Obtain Molecular Weight and Fragmentation Data lcms->mw_info prep_hplc 2. Isolate Impurity via Preparative HPLC mw_info->prep_hplc pure_fraction Collect Pure Fraction of Impurity prep_hplc->pure_fraction nmr 3. NMR Spectroscopy (¹H, ¹³C, 2D NMR) pure_fraction->nmr structure Propose and Confirm Chemical Structure nmr->structure

Caption: Standard workflow for impurity identification and characterization.

Methodologies:

  • Mass Spectrometry (MS): LC-MS is the premier tool for obtaining the molecular weight of an unknown impurity.[3] The fragmentation pattern can provide initial clues about the structure. For instance, a neutral loss corresponding to the Boc group (100 Da) is a strong indicator of a Boc-containing structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for unambiguous structure elucidation.[8] After isolating a sufficient quantity of the impurity (typically >1 mg) via preparative HPLC, a suite of NMR experiments (¹H, ¹³C, COSY, HSQC) can reveal the precise connectivity of atoms, confirming the structure.[8] For the parent compound, you would expect to see a large singlet around 1.4 ppm for the tert-butyl protons and a singlet around 3.7 ppm for the methyl ester protons. The absence of the 1.4 ppm signal would strongly suggest a de-Boc degradation product.

Issue 3: How do I quantify residual solvents?

Residual solvents are best analyzed by Gas Chromatography (GC) due to their volatility.[3][4] HPLC-UV is generally not suitable as most common solvents lack a UV chromophore.

Causality: Headspace sampling is used to analyze volatile compounds in a non-volatile matrix. The sample is heated in a sealed vial, allowing the volatile solvents to partition into the gas phase (headspace), which is then injected into the GC. A Flame Ionization Detector (FID) is used for its excellent sensitivity to hydrocarbons.

ParameterRecommended Condition
GC Column DB-624 or equivalent, 30 m x 0.32 mm, 1.8 µm
Headspace Temp. 80 °C
Loop Temp. 90 °C
Transfer Line Temp. 100 °C
Carrier Gas Helium or Hydrogen
Oven Program 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min
Detector FID at 250 °C
Sample Prep Accurately weigh ~100 mg of sample into a headspace vial. Add 5 mL of a high-boiling solvent like DMSO.

References

Validation & Comparative

A Guide to the Crystallographic Characterization of N-Boc-Piperidine Carboxylic Acids: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

A Note on the Subject Compound: Initial investigations to locate crystallographic data for 1-tert-Butyl 4-methyl 4-methylpiperidine-1,4-dicarboxylate proved unsuccessful. To provide a comprehensive and data-supported guide, the focus of this document has been shifted to a closely related and structurally significant analogue for which detailed X-ray crystallographic information is publicly available: 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid . This guide will provide a thorough characterization of this compound and compare its solid-state features with other relevant piperidine derivatives.

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of a multitude of therapeutic agents. The conformational predisposition of the piperidine ring, coupled with the stereochemical arrangement of its substituents, is a critical determinant of a molecule's biological activity. Precise knowledge of the three-dimensional structure, attainable through single-crystal X-ray diffraction, is therefore indispensable for structure-based drug design and the development of novel chemical entities.

This guide presents a detailed crystallographic analysis of 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid, a versatile building block in organic synthesis. We will delve into the experimental protocol for its structural elucidation and provide a comparative analysis with other piperidine derivatives to highlight the influence of substitution on their solid-state conformations.

The Crystallographic Workflow: From Powder to Refined Structure

The determination of a crystal structure is a systematic process that transforms a crystalline solid into a detailed three-dimensional molecular model. The following protocol outlines the key stages in the X-ray crystallographic analysis of 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid.

Crystal Growth

The prerequisite for any X-ray diffraction study is the availability of high-quality single crystals. For 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid, single crystals suitable for X-ray analysis were grown by slow evaporation from an ethanol solution. This method allows for the gradual and orderly arrangement of molecules into a well-defined crystal lattice.

Data Collection

A suitable crystal was selected and mounted on a diffractometer. The crystal was maintained at a low temperature (typically 100-150 K) using a cryostream to minimize thermal vibrations of the atoms. Data for 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid was collected at 150 K.[1] A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

Structure Solution and Refinement

The collected diffraction data is processed to yield a set of structure factors. The phase problem is then solved using direct methods or Patterson methods to generate an initial electron density map. This map is used to build an initial model of the molecule, which is then refined using least-squares methods to improve the agreement between the calculated and observed structure factors. For 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid, the structure was solved and refined to yield the final crystallographic model.[2]

crystallography_workflow cluster_preparation Crystal Preparation cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination Compound Powdered Compound Crystallization Crystal Growth (Slow Evaporation) Compound->Crystallization SingleCrystal Single Crystal Crystallization->SingleCrystal Mounting Crystal Mounting SingleCrystal->Mounting DataCollection Data Collection (Diffractometer) Mounting->DataCollection DiffractionData Diffraction Pattern DataCollection->DiffractionData Processing Data Processing DiffractionData->Processing Solution Structure Solution (Direct Methods) Processing->Solution Refinement Structure Refinement Solution->Refinement FinalStructure Final Crystal Structure Refinement->FinalStructure

Caption: A generalized workflow for single-crystal X-ray crystallography.

Structural Analysis of 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic Acid

The single-crystal X-ray diffraction study of 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid (CCDC 845296) reveals key structural features in the solid state.[2][3]

Table 1: Crystal Data and Structure Refinement.

Parameter1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid
Empirical formulaC₁₁H₁₉NO₄
Formula weight229.27
Temperature150(2) K
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 11.233(2) Å, α = 90°
b = 10.999(2) Å, β = 107.58(3)°
c = 10.169(2) Å, γ = 90°
Volume1195.2(4) ų
Z4
Density (calculated)1.273 Mg/m³

The piperidine ring adopts a chair conformation, which is the most stable conformation for six-membered rings. The bulky tert-butoxycarbonyl (Boc) group on the nitrogen atom and the carboxylic acid group at the C4 position both occupy equatorial positions. This arrangement minimizes steric hindrance, particularly 1,3-diaxial interactions, which is a common feature in substituted piperidines.

In the crystal, molecules are linked by intermolecular O—H⋯O and C—H⋯O hydrogen bonds, forming a layered structure.[2]

Comparative Analysis with Other Piperidine Derivatives

To understand the impact of substituents on the conformation and packing of the piperidine ring, a comparison with other structurally elucidated piperidine derivatives is presented.

Table 2: Comparison of Conformational Features of Piperidine Derivatives.

CompoundPiperidine Ring ConformationSubstituent Orientation (Position)Key FeaturesReference
1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid ChairN-Boc (equatorial), 4-COOH (equatorial)Hydrogen-bonded layers in the crystal lattice.[2]
Ethyl 1-[N-(4-methylphenyl)-N-(methylsulfonyl)alanyl]piperidine-4-carboxylate Chair4-COOEt (equatorial), N-acyl groupThe geometry at the exocyclic nitrogen is nearly planar.[4]
(R)-Nipecotic acid Chair3-COOH (equatorial)Chiral molecule, forms diastereomeric salts for resolution.[5]
Ethyl (S)-Nipecotate Chair3-COOEt (equatorial)Used in the synthesis of immunopotentiating agents.[6]

This comparison highlights that the chair conformation is a highly conserved feature among these piperidine derivatives. The preference for bulky substituents to occupy equatorial positions is a dominant factor in determining the overall molecular geometry. The nature of the substituents also dictates the intermolecular interactions, leading to different crystal packing arrangements. For instance, the carboxylic acid group in 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid is a strong hydrogen bond donor, leading to the formation of hydrogen-bonded sheets.[2] In contrast, the ester group in the ethyl carboxylate derivative is a weaker hydrogen bond acceptor, resulting in a different packing motif.[4]

structural_comparison cluster_main 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid cluster_comparators Comparative Piperidine Derivatives MainCompound Key Features Conformation: Chair Substituents: N-Boc (Eq), 4-COOH (Eq) Packing: Hydrogen-bonded layers Comparator1 Ethyl 1-[...]-piperidine-4-carboxylate Conformation: Chair Substituents: 4-COOEt (Eq) Packing: Weaker H-bonds MainCompound->Comparator1 Different C4 substituent (Ester vs. Acid) Comparator2 (R)-Nipecotic Acid Conformation: Chair Substituents: 3-COOH (Eq) Packing: Chiral resolution MainCompound->Comparator2 Different substituent position (C4 vs. C3)

Caption: Logical comparison of the structural features of the primary compound and its analogues.

Conclusion

The crystallographic characterization of 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid provides a definitive view of its solid-state conformation, revealing a chair-form piperidine ring with equatorial substituents. This detailed structural knowledge is invaluable for its application as a building block in the synthesis of more complex molecules. The comparative analysis with other piperidine derivatives underscores the fundamental principles of conformational analysis and the profound influence of substituent effects on molecular structure and crystal packing. This guide serves as a testament to the power of X-ray crystallography in providing foundational insights for the advancement of chemical and pharmaceutical sciences.

References

A Comparative Guide to the Synthesis of 1-tert-Butyl 4-methyl 4-methylpiperidine-1,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of synthetic methodologies for the preparation of 1-tert-Butyl 4-methyl 4-methylpiperidine-1,4-dicarboxylate, a valuable building block in medicinal chemistry and drug discovery. The strategic introduction of a gem-dimethyl group at the 4-position of the piperidine ring can significantly influence the pharmacological properties of a molecule, making efficient and scalable synthetic routes to this intermediate highly sought after.

Introduction

This compound is a key intermediate in the synthesis of various biologically active compounds. The 4,4-disubstituted piperidine motif is a common feature in a range of pharmaceuticals, including analgesics and receptor modulators.[1][2] The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for controlled manipulation of the molecule during multi-step syntheses, while the methyl ester provides a handle for further functionalization.

This guide will delve into the primary synthetic strategies for obtaining this target molecule, focusing on a two-step approach that involves the synthesis of a mono-methylated precursor followed by a second methylation step. The core of this comparison will revolve around the methods for the crucial α-methylation of the piperidine-4-carboxylate system.

Synthetic Strategies: A Two-Step Approach

The most prevalent and reliable method for the synthesis of this compound involves a two-step sequence:

  • Synthesis of the Precursor: Preparation of 1-tert-butyl 4-methyl piperidine-1,4-dicarboxylate.

  • α-Methylation: Introduction of the second methyl group at the C4 position.

The following sections will compare different methodologies for each of these steps, providing detailed experimental protocols and discussing the rationale behind the choice of reagents and conditions.

Part 1: Synthesis of the Precursor: 1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate

The synthesis of the mono-methylated precursor can be achieved through two primary routes, each with its own set of advantages and disadvantages.

Method 1: N-Boc Protection of Methyl Isonipecotate

This is a straightforward and high-yielding method that starts from the commercially available methyl isonipecotate.

Method_1_Precursor_Synthesis start Methyl Isonipecotate product 1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate start->product N-Boc Protection reagent1 Di-tert-butyl dicarbonate (Boc)2O Triethylamine (Et3N) Dichloromethane (DCM) reagent1->product Method_2_Precursor_Synthesis cluster_reagents Esterification Reagents start N-Boc-piperidine-4-carboxylic acid product 1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate start->product Esterification reagent1 Trimethylsilyldiazomethane Methanol/Acetonitrile reagent1->product High Yield (Diazomethane) reagent2 Methyl iodide (CH3I) Potassium carbonate (K2CO3) Dimethylformamide (DMF) reagent2->product Milder Conditions (Methyl Iodide) Alpha_Methylation start 1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate intermediate Lithium Enolate start->intermediate Deprotonation reagent1 Lithium diisopropylamide (LDA) Tetrahydrofuran (THF), -78 °C reagent1->intermediate product 1-tert-Butyl 4-methyl 4-methylpiperidine-1,4-dicarboxylate intermediate->product Alkylation (SN2) reagent2 Methyl iodide (CH3I) reagent2->product

References

A Senior Application Scientist's Comparative Guide to Purity Analysis of 1-tert-Butyl 4-methyl 4-methylpiperidine-1,4-dicarboxylate by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. For researchers and drug development professionals, the robust analysis of compounds like 1-tert-Butyl 4-methyl 4-methylpiperidine-1,4-dicarboxylate is a critical step in the synthetic pipeline. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of this key piperidine derivative.

This compound is a substituted piperidine, a structural motif prevalent in many active pharmaceutical ingredients (APIs).[1] Its purity directly influences the quality and impurity profile of the final drug substance.[2] This guide is structured to provide not just a method, but a comprehensive analytical strategy, grounded in authoritative standards from the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[3][4][5][6][7][8][9][10][11][12]

The Gold Standard: Reversed-Phase HPLC with UV Detection

For routine purity analysis and quality control of this compound, Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet (RP-HPLC-UV) detection stands out as the gold standard.[2][13] The rationale for this choice is multifaceted, rooted in the physicochemical properties of the analyte and the robustness of the technique.

The compound possesses both hydrophobic (tert-butyl group) and polar (ester functionalities) characteristics, making it an ideal candidate for separation on a C18 stationary phase. The presence of a chromophore, while not exceptionally strong, is generally sufficient for UV detection at low wavelengths (e.g., 200-220 nm).

Diagram: HPLC Purity Analysis Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting SamplePrep Accurately weigh sample and dissolve in diluent (e.g., Acetonitrile/Water) Equilibration Equilibrate HPLC system with initial mobile phase conditions SamplePrep->Equilibration StandardPrep Prepare Reference Standard and System Suitability solutions SST Inject System Suitability Test (SST) and verify parameters (e.g., resolution, tailing factor) StandardPrep->SST MobilePhasePrep Prepare and degas Mobile Phase A (e.g., Water with 0.1% TFA) and Mobile Phase B (e.g., Acetonitrile with 0.1% TFA) MobilePhasePrep->Equilibration Equilibration->SST Injection Inject sample and standard solutions SST->Injection If SST passes Separation Gradient elution on a C18 column Injection->Separation Detection UV Detection (e.g., at 210 nm) Separation->Detection Integration Integrate chromatograms Detection->Integration Calculation Calculate purity by area percent. Identify and quantify impurities Integration->Calculation Report Generate final report with chromatograms and results Calculation->Report

Caption: Workflow for HPLC purity analysis of this compound.

Experimental Protocol: A Self-Validating HPLC Method

This proposed method is designed to be robust and adhere to the principles of analytical procedure validation as outlined in ICH Q2(R2).[4][6][7][9][10]

Parameter Recommended Condition Rationale/Expertise & Experience
Column C18, 250 mm x 4.6 mm, 5 µmA standard length and particle size provide a good balance of resolution and backpressure for separating closely related impurities.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent, improving peak shape for the amine moiety if any basic impurities are present.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency and elution strength for this type of compound.
Gradient 30% B to 95% B over 20 minutesA gradient elution is crucial for resolving impurities with a wide range of polarities and ensuring any highly retained species are eluted from the column.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, ensuring efficient separation.
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection UV at 210 nmProvides good sensitivity for the ester functionalities.
Injection Vol. 10 µLA typical injection volume to avoid column overloading.
Sample Prep. 1 mg/mL in Acetonitrile/Water (50:50)Ensures complete dissolution and compatibility with the mobile phase.

Trustworthiness through System Suitability Testing (SST)

Before any sample analysis, the system's performance must be verified. This is a non-negotiable aspect of good laboratory practice and is mandated by pharmacopeial standards like USP <621>.[3][5][8][11][12]

  • Tailing Factor: For the main peak, the tailing factor should be ≤ 2.0. This ensures the column is not exhibiting secondary interactions that could obscure small impurity peaks.

  • Theoretical Plates: A value of > 2000 demonstrates good column efficiency.

  • Repeatability: Multiple injections of a standard solution should show a relative standard deviation (RSD) of ≤ 2.0% for the peak area.

Comparative Analysis: HPLC vs. Alternative Techniques

While HPLC-UV is the workhorse for purity determination, a comprehensive analysis, especially during method development and impurity identification, often benefits from orthogonal techniques.

Technique Primary Application for this Analyte Advantages Disadvantages
HPLC-UV Quantitative Purity & Impurity Profiling Robust, reproducible, cost-effective, high precision.[2][13]Requires chromophores; co-eluting impurities without chromophores are missed.
HPLC-MS Impurity Identification & Structure Elucidation Provides molecular weight information, enabling identification of unknown impurities.[14]More complex, higher cost, potential for ion suppression affecting quantitation.
GC-MS Analysis of Volatile Impurities & Residual Solvents High sensitivity for volatile and semi-volatile compounds.[13]Analyte is non-volatile and would require derivatization, adding complexity and potential for artifacts.
qNMR Absolute Purity Determination (Assay) Provides an absolute measure of purity without the need for a specific reference standard for the analyte.[2]Lower sensitivity for trace impurities compared to HPLC; requires a certified internal standard.

Diagram: Logic for Selecting an Analytical Technique

Tech_Selection Start Goal of Analysis? RoutineQC Routine QC & Purity Check Start->RoutineQC Quantitative ImpurityID Impurity Identification Start->ImpurityID Qualitative Volatiles Volatile Impurities / Solvents Start->Volatiles Specific Impurity Class AbsolutePurity Absolute Purity (Assay) Start->AbsolutePurity Primary Standard Calibration HPLC_UV HPLC-UV RoutineQC->HPLC_UV HPLC_MS HPLC-MS ImpurityID->HPLC_MS GC_MS GC-MS Volatiles->GC_MS qNMR qNMR AbsolutePurity->qNMR

Caption: Decision tree for selecting the appropriate analytical technique.

Field-Proven Insights: Causality in Experimental Choices
  • Why Gradient Elution? Isocratic elution might be simpler, but it is a false economy. For purity analysis, where unknown impurities with varying polarities are expected, a gradient elution is essential. It ensures that both early-eluting polar impurities and late-eluting non-polar impurities are captured in a single run, providing a complete picture of the sample's purity.

  • The Role of Mass Spectrometry (MS): While UV detection tells you that something is there, it doesn't tell you what it is. During process development, coupling HPLC to a mass spectrometer is invaluable. If a new impurity appears, HPLC-MS provides its molecular weight, offering the first clue to its identity. This is crucial for understanding the degradation pathways or side reactions in the synthesis.[14]

  • When to Consider Gas Chromatography (GC): The target molecule itself is not suitable for GC due to its low volatility. However, GC-MS is the definitive technique for identifying and quantifying residual solvents from the synthesis (e.g., hexane, ethyl acetate, dichloromethane).[13] This is a separate, but equally important, aspect of purity assessment.

Conclusion: An Integrated Approach to Purity Analysis

For routine quality control of this compound, a well-validated RP-HPLC-UV method is the most appropriate and efficient tool. It provides the necessary precision and robustness for batch-to-batch comparisons and release testing.

However, a comprehensive understanding of the compound's purity profile, especially during development and for regulatory submissions, requires an integrated approach. Orthogonal techniques like HPLC-MS for impurity identification and GC-MS for residual solvent analysis are not just alternatives, but essential complements to the primary HPLC-UV method. This multi-faceted strategy ensures a deep and scientifically sound understanding of the material's quality, ultimately safeguarding the integrity of the final pharmaceutical product.

References

A Comparative Cost-Effectiveness Analysis of Synthetic Routes to 1-tert-Butyl 4-methyl 4-methylpiperidine-1,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-tert-Butyl 4-methyl 4-methylpiperidine-1,4-dicarboxylate is a key building block in the synthesis of various pharmaceutical compounds, particularly in the development of novel analgesics and other central nervous system-targeting agents. Its rigid piperidine core, coupled with the specific substitution pattern at the 4-position, makes it a valuable scaffold for medicinal chemists. The economic viability of synthesizing this intermediate is of paramount importance for drug development programs. This guide provides a detailed cost-effectiveness analysis of two distinct synthetic routes to the target molecule, offering insights into the practical considerations for laboratory-scale and potential scale-up production. The analysis is grounded in experimental data and current market prices for starting materials and reagents.

Synthetic Strategies Overview

Two primary synthetic strategies for the preparation of this compound are evaluated in this guide.

  • Route 1: The "Build-Up" Approach. This route commences with a commercially available, simpler piperidine derivative, methyl 4-piperidinecarboxylate. The synthesis involves a two-step sequence: N-protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group, followed by methylation at the C-4 position.

  • Route 2: The "Direct Esterification" Approach. This strategy begins with a more advanced intermediate, 1-Boc-4-methylpiperidine-4-carboxylic acid, which is also commercially available. The synthesis is a straightforward one-step esterification of the carboxylic acid to the corresponding methyl ester.

The following sections will delve into the detailed experimental protocols, cost analysis, and a comparative evaluation of these two routes.

Route 1: The "Build-Up" Approach

This two-step synthesis begins with the readily available methyl 4-piperidinecarboxylate.

Route_1_Workflow A Methyl 4-piperidinecarboxylate B 1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate A->B (Boc)2O, Et3N DCM, rt, 16h (Yield: ~99%) C 1-tert-Butyl 4-methyl 4-methylpiperidine-1,4-dicarboxylate B->C 1. LDA, THF, -78°C 2. MeI (Estimated Yield: ~85%)

Caption: Synthetic workflow for Route 1.

Experimental Protocols

Step 1: Synthesis of 1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate

  • Causality: The first step involves the protection of the secondary amine of methyl 4-piperidinecarboxylate with a tert-butoxycarbonyl (Boc) group. This is a crucial step to prevent side reactions at the nitrogen atom in the subsequent methylation step and to increase the solubility of the intermediate in organic solvents. Di-tert-butyl dicarbonate ((Boc)₂O) is the reagent of choice for this transformation due to its high reactivity and the clean byproducts (tert-butanol and CO₂). Triethylamine (Et₃N) is used as a base to neutralize the acid formed during the reaction. Dichloromethane (DCM) is an excellent solvent for this reaction due to its inertness and ability to dissolve both the starting material and the Boc-protected product.

  • Protocol:

    • To a stirred suspension of methyl 4-piperidinecarboxylate (1.0 eq) in dichloromethane (DCM, approx. 10 mL per gram of starting material), add triethylamine (Et₃N, 5.0 eq) at 0 °C.

    • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 3.0 eq) in DCM.

    • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

    • Add water to the reaction mixture and separate the organic layer.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel (e.g., using a mixture of methanol and chloroform as eluent) to afford the pure product as a colorless liquid. A high yield of approximately 99% can be expected.[1]

Step 2: Synthesis of this compound

  • Causality: This step involves the methylation of the α-carbon to the ester group. To achieve this, a strong, non-nucleophilic base is required to deprotonate the α-proton, forming a stabilized enolate. Lithium diisopropylamide (LDA) is an ideal base for this purpose as it is very strong and sterically hindered, minimizing the risk of nucleophilic attack on the ester. The reaction is carried out at a low temperature (-78 °C) to ensure the kinetic formation of the enolate and to prevent side reactions. Anhydrous tetrahydrofuran (THF) is used as the solvent as it is aprotic and can solvate the lithium cation. Methyl iodide (MeI) is then added as the electrophile to alkylate the enolate.

  • Protocol:

    • Prepare a solution of lithium diisopropylamide (LDA) in anhydrous tetrahydrofuran (THF) by adding n-butyllithium (1.1 eq) to a solution of diisopropylamine (1.1 eq) in THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen).

    • Slowly add a solution of 1-tert-butyl 4-methyl piperidine-1,4-dicarboxylate (1.0 eq) in anhydrous THF to the LDA solution at -78 °C.

    • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

    • Add methyl iodide (MeI, 1.2 eq) to the reaction mixture at -78 °C.

    • Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the final product. An estimated yield of around 85% is reasonable for this type of transformation.

Cost Analysis for Route 1

The following table provides an estimated cost analysis for the synthesis of 100g of the final product via Route 1, based on laboratory-scale pricing. Bulk pricing will significantly reduce these costs.

Reagent/SolventMolecular Weight ( g/mol )Moles for 100g ProductQuantity RequiredUnit Price (USD)Total Cost (USD)Source
Step 1: N-Boc Protection
Methyl 4-piperidinecarboxylate143.190.388 (assuming 84% overall yield)55.6 g~$71.50 / 25g~159.00[2]
Di-tert-butyl dicarbonate218.251.164254.1 g~$264.00 / 100g~671.00[3]
Triethylamine101.191.94196.3 g (271 mL)~$75.90 / 500mL~38.00
Dichloromethane (DCM)84.93-~1.5 L~$50 / 1L~75.00-
Step 2: Methylation
1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate243.300.431104.9 g-(Intermediate)-
Diisopropylamine101.190.47448.0 g (66.5 mL)~$48.02 / 500mL~6.40
n-Butyllithium (1.6M in hexanes)64.060.474296 mL~$161.65 / 800mL~60.00[4]
Methyl Iodide141.940.51773.4 g (32.2 mL)~$112.00 / 25g~330.00-
Tetrahydrofuran (THF), anhydrous72.11-~1.5 L~$184.00 / 1L~276.00[5]
Workup & Purification (Both Steps)
Ethyl Acetate88.11-~2 L~$115.00 / 500mL~460.00[6]
Hexane86.18-~3 L~$38.00 / 1 Quart~120.00[7]
Sodium Bicarbonate84.01-~100 g~$20 / 500g~4.00-
Magnesium Sulfate, anhydrous120.37-~100 g~$99.30 / 500g~20.00[8]
Sodium Chloride58.44-~200 g~$55.87 / 5kg~2.20[9]
Silica Gel--~500 g~$333.20 / 1kg~166.60[8]
Total Estimated Cost for 100g ~2418.20

Route 2: The "Direct Esterification" Approach

This route offers a more concise pathway by starting with a more complex, commercially available building block.

Route_2_Workflow A 1-Boc-4-methylpiperidine- 4-carboxylic acid B 1-tert-Butyl 4-methyl 4-methylpiperidine-1,4-dicarboxylate A->B SOCl2, MeOH Reflux, 4h (Yield: ~95%)

Caption: Synthetic workflow for Route 2.

Experimental Protocol

Step 1: Synthesis of this compound

  • Causality: This is a classic Fischer esterification reaction. Thionyl chloride (SOCl₂) is used to convert the carboxylic acid into a more reactive acyl chloride intermediate in situ. This intermediate then readily reacts with methanol (MeOH) to form the desired methyl ester. The reaction is typically carried out under reflux to drive it to completion. Methanol serves as both the reactant and the solvent.

  • Protocol:

    • To a stirred solution of 1-Boc-4-methylpiperidine-4-carboxylic acid (1.0 eq) in methanol (MeOH, approx. 10 mL per gram of starting material), add thionyl chloride (SOCl₂, 1.2 eq) dropwise at 0 °C.

    • After the addition is complete, heat the reaction mixture to reflux and maintain for 4 hours.

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess methanol and thionyl chloride.

    • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

    • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure final product. A high yield of approximately 95% is expected for this type of transformation.[10]

Cost Analysis for Route 2

The following table provides an estimated cost analysis for the synthesis of 100g of the final product via Route 2, based on laboratory-scale pricing.

Reagent/SolventMolecular Weight ( g/mol )Moles for 100g ProductQuantity RequiredUnit Price (USD)Total Cost (USD)Source
Step 1: Esterification
1-Boc-4-methylpiperidine-4-carboxylic acid243.300.411 (assuming 95% yield)105.3 g~$300 / 10g (estimated)~3159.00-
Thionyl Chloride118.970.49358.6 g (35.7 mL)~$50 / 100mL~18.00-
Methanol32.04-~1 L~$30 / 1L~30.00-
Workup & Purification
Ethyl Acetate88.11-~1 L~$115.00 / 500mL~230.00[6]
Hexane86.18-~2 L~$38.00 / 1 Quart~80.00[7]
Sodium Bicarbonate84.01-~100 g~$20 / 500g~4.00-
Magnesium Sulfate, anhydrous120.37-~50 g~$99.30 / 500g~10.00[8]
Sodium Chloride58.44-~100 g~$55.87 / 5kg~1.10[9]
Silica Gel--~300 g~$333.20 / 1kg~100.00[8]
Total Estimated Cost for 100g ~3632.10

Comparative Analysis and Discussion

MetricRoute 1: "Build-Up" ApproachRoute 2: "Direct Esterification" Approach
Number of Steps 21
Overall Yield (Estimated) ~84%~95%
Starting Material Cost Lower (Methyl 4-piperidinecarboxylate is relatively inexpensive)Higher (1-Boc-4-methylpiperidine-4-carboxylic acid is a specialty chemical)
Reagent Cost Higher (Requires expensive reagents like (Boc)₂O, n-BuLi, and MeI)Lower (Uses common and cheaper reagents like SOCl₂ and MeOH)
Process Complexity Higher (Involves air- and moisture-sensitive reagents and cryogenic temperatures)Lower (Standard laboratory techniques)
Potential for Scale-Up More challenging due to the use of LDA and cryogenic conditionsMore straightforward and amenable to industrial scale-up
Estimated Total Cost (100g) ~$2418.20 ~$3632.10

Expertise & Experience Insights:

From a process chemistry perspective, Route 1 is more versatile as it allows for the synthesis of various analogs by modifying the alkylating agent in the second step. However, the use of LDA at cryogenic temperatures presents significant challenges for large-scale production, requiring specialized equipment and stringent safety protocols. The handling of pyrophoric n-butyllithium also adds to the operational complexity and cost. While the starting material is cheaper, the overall cost is driven up by the expensive reagents and the multi-step nature of the synthesis.

Route 2 , in contrast, is a much more streamlined and operationally simpler process. The single-step esterification is a robust and well-understood reaction that is easily scalable. The primary drawback of this route is the high cost and limited availability of the starting material, 1-Boc-4-methylpiperidine-4-carboxylic acid. For laboratory-scale synthesis where time and simplicity are prioritized, and the cost of the starting material is manageable, Route 2 is an attractive option.

Trustworthiness and Self-Validation:

The protocols described for both routes are based on well-established and reliable chemical transformations. The success of each step can be readily monitored by standard analytical techniques such as Thin Layer Chromatography (TLC), and the purity and identity of the intermediates and final product can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The high yields reported for similar reactions in the literature provide confidence in the feasibility of these synthetic pathways.

Conclusion

The choice between these two synthetic routes to this compound depends heavily on the scale of production and the specific priorities of the project.

  • For laboratory-scale synthesis where cost is a major driver and the necessary expertise and equipment for handling air-sensitive reagents are available, Route 1 offers a more cost-effective solution . The lower cost of the starting material outweighs the higher cost of the reagents.

  • For industrial-scale production or in research settings where simplicity, speed, and ease of scale-up are paramount , Route 2 would be the preferred choice, provided the cost of the starting material can be justified or reduced through bulk purchasing .

Ultimately, a thorough evaluation of the available resources, timeline, and budget will guide the selection of the most appropriate synthetic strategy.

References

A Comparative Guide to the Validation of Analytical Methods for 1-tert-Butyl 4-methyl 4-methylpiperidine-1,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the development and validation of analytical methods for 1-tert-Butyl 4-methyl 4-methylpiperidine-1,4-dicarboxylate, a key intermediate in pharmaceutical synthesis. We will objectively compare the suitability of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for quantitative analysis, grounded in the principles of scientific integrity and regulatory compliance. The methodologies presented are aligned with the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring that the developed procedures are fit for their intended purpose.[1][2][3]

Introduction: The Analytical Challenge

This compound is a non-compendial building block whose purity is critical to the quality of the final active pharmaceutical ingredient (API). The absence of an established public monograph necessitates the development of a robust, validated in-house analytical method for lot release and stability testing. The primary analytical objectives are to quantify the compound (assay) and to detect and quantify any process-related impurities or degradation products.

The molecular structure, featuring two ester functional groups and a saturated piperidine ring, informs our choice of analytical techniques. The tert-butoxycarbonyl (Boc) protecting group and the methyl ester provide some UV absorbance, making HPLC-UV a viable primary technique. However, the compound's potential for thermal stability and the need for unambiguous peak identification also bring GC-MS and LC-MS into consideration as complementary or alternative methods.

Foundational Step: Physicochemical Characterization

Before method development, a thorough understanding of the analyte's properties is essential.

PropertyStructural FeatureImplication for Method Development
UV Absorbance Carbonyl groups of the carbamate and esterAllows for detection via UV spectrophotometry, although the chromophore is weak. Wavelength selection (e.g., 210-220 nm) will be critical.
Polarity Ester functionalities and piperidine coreModerately polar, making it well-suited for reversed-phase chromatography.
Volatility & Thermal Stability Molecular Weight: ~257.33 g/mol ; presence of a stable Boc groupMay be sufficiently volatile and thermally stable for GC analysis, but the risk of thermal degradation of the Boc group must be evaluated.
Solubility Expected to be soluble in common organic solvents (e.g., Methanol, Acetonitrile)Simplifies sample and standard preparation for both HPLC and GC.

Comparative Analysis of Primary Analytical Techniques

The two most logical choices for routine quality control are HPLC-UV and GC-MS. Below is a comparison of their suitability.

FeatureHPLC-UVGC-MS
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with UV detection.Separation based on volatility and partitioning with a gaseous mobile phase, coupled with mass-based detection.
Applicability Excellent for non-volatile and thermally sensitive compounds. The compound's polarity is ideal for reversed-phase HPLC.Requires the analyte to be volatile and thermally stable. Potential for on-column degradation of the Boc-group is a significant risk.
Specificity Good. Can be enhanced by photodiode array (PDA) detection for peak purity analysis. However, co-eluting impurities without a chromophore will be missed.Excellent. Mass spectrometry provides structural information, ensuring unambiguous identification of the analyte and its impurities.
Sensitivity Dependent on the chromophore. May be limited for this compound, requiring higher concentrations.Generally high, especially in selected ion monitoring (SIM) mode.
Recommendation Primary Recommended Method. HPLC is the industry standard for pharmaceutical assay and impurity analysis due to its robustness and applicability to a wide range of compounds.[4][5]Alternative/Confirmatory Method. Best suited for identifying volatile impurities or as an orthogonal method to confirm results obtained by HPLC. A thorough thermal stability study is required.

The Validation Workflow: An ICH Q2(R2) Approach

The objective of method validation is to demonstrate that the analytical procedure is fit for its intended purpose.[3][6] The following workflow outlines the validation process for the primary recommended method, HPLC-UV.

G cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol Execution cluster_2 Phase 3: Documentation MD Method Development (Column, Mobile Phase, Flow Rate) SS System Suitability Establishment MD->SS Spec Specificity (Forced Degradation) SS->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LODQ LOD & LOQ Prec->LODQ Rob Robustness LODQ->Rob VR Validation Report (Summarize Data) Rob->VR SOP Final SOP VR->SOP

Caption: High-level workflow for analytical method validation.

Experimental Protocols and Acceptance Criteria

Here we detail the experimental execution for validating an HPLC-UV method for the assay of this compound.

Proposed HPLC Method
  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: Acetonitrile : Water (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 215 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Standard Concentration: 0.5 mg/mL in Acetonitrile

Causality: A C18 column is chosen for its versatility in retaining moderately polar compounds. The acetonitrile/water mobile phase is a common, effective eluent system for such molecules, and the ratio is optimized to achieve a reasonable retention time (e.g., 5-10 minutes) and good peak shape. A detection wavelength of 215 nm is selected to maximize the signal from the weak carbonyl chromophores.

Validation Parameters

The following table summarizes the validation parameters, their purpose, and typical acceptance criteria as mandated by regulatory bodies.[7][8][9]

ParameterPurposeAcceptance Criteria
System Suitability To ensure the chromatographic system is adequate for the intended analysis.Tailing Factor ≤ 2.0; Theoretical Plates > 2000; %RSD of 5 replicate injections ≤ 2.0%.
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of other components (impurities, degradants, placebo).Peak is pure and no co-elution from placebo or known impurities. Mass balance should be close to 100% in forced degradation studies.
Linearity To demonstrate a direct proportional relationship between concentration and instrument response.Correlation coefficient (r²) ≥ 0.999 over the specified range.
Range The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.For Assay: 80% to 120% of the test concentration.
Accuracy To demonstrate the closeness of the test results to the true value.Mean recovery between 98.0% and 102.0% at three levels (e.g., 80%, 100%, 120%).
Precision To demonstrate the degree of scatter between a series of measurements.Repeatability (Intra-assay): %RSD ≤ 2.0% for 6 preparations. Intermediate Precision: %RSD between two analysts/days/instruments should meet predefined criteria.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio > 10; Precision (%RSD) at this concentration should be acceptable (e.g., ≤ 10%).
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters should pass, and results should not be significantly affected by variations (e.g., ±10% flow rate, ±5°C column temp).
Detailed Protocol: Specificity through Forced Degradation

Specificity is arguably the most critical validation parameter, as it proves the method is stability-indicating.

G cluster_0 Stress Conditions Acid Acid Hydrolysis (0.1N HCl, 60°C) Analysis Analyze via HPLC-PDA & LC-MS Acid->Analysis Base Base Hydrolysis (0.1N NaOH, 60°C) Base->Analysis Ox Oxidation (3% H₂O₂, RT) Ox->Analysis Therm Thermal (80°C Dry Heat) Therm->Analysis Photo Photolytic (ICH Light Box) Photo->Analysis Analyte Analyte Sample (Drug Substance) Analyte->Acid Analyte->Base Analyte->Ox Analyte->Therm Analyte->Photo Results Evaluate Results: - Peak Purity (PDA) - Mass Balance - Identify Degradants (MS) Analysis->Results

Caption: Logical workflow for a forced degradation study.

Step-by-Step Protocol:

  • Prepare Samples: Expose the drug substance to the following conditions:

    • Acid: Dissolve in 0.1N HCl and heat at 60°C for 4 hours.

    • Base: Dissolve in 0.1N NaOH and heat at 60°C for 2 hours.

    • Oxidative: Dissolve in 3% H₂O₂ and keep at room temperature for 8 hours.

    • Thermal: Store the solid powder at 80°C for 24 hours.

    • Photolytic: Expose the solid powder to light in an ICH-compliant photostability chamber.

  • Neutralization: Neutralize the acid and base-stressed samples to stop the reaction before injection.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the proposed HPLC-PDA method.

  • Peak Purity: Evaluate the main analyte peak in each chromatogram for purity using the PDA detector. The purity angle should be less than the purity threshold.

  • Mass Balance: Calculate the mass balance (%Assay of main peak + %Area of all impurities/degradants). The result should be between 95% and 105% to ensure all degradants are accounted for.

  • Identification (LC-MS): If significant degradation is observed, analyze the samples by LC-MS to tentatively identify the structure of the degradation products. This is critical for understanding the degradation pathways.

Summary of Comparative Performance Data (Hypothetical)

The following table presents hypothetical data from the validation of the HPLC-UV method, demonstrating its suitability.

Validation ParameterResultConclusion
Linearity (80-120%) r² = 0.9995Pass
Accuracy (n=3 levels) Mean Recovery = 100.5%Pass
Precision (Repeatability) %RSD = 0.85% (n=6)Pass
Specificity No interference from placebo. Degradation products resolved from the main peak (Resolution > 2.0).Pass
LOQ 0.05% of test concentration; %RSD = 6.5%Pass
Robustness Flow Rate (±0.1 mL/min): Results within ±1.5% of nominal.Pass

Conclusion and Recommendations

Based on the physicochemical nature of this compound and the rigorous demands of regulatory agencies, a reversed-phase HPLC method with UV detection is the most suitable primary technique for assay and impurity testing. Its robustness, precision, and accuracy make it ideal for routine quality control environments.

While GC-MS offers superior specificity, the inherent risk of thermal degradation of the Boc-group complicates its use as a primary quantitative method without extensive preliminary studies. Its strength lies in its use as a complementary technique for identifying unknown volatile or semi-volatile impurities. For comprehensive characterization, especially during forced degradation studies, LC-MS is an invaluable tool for identifying non-volatile degradation products and confirming degradation pathways.

The validation framework presented in this guide provides a scientifically sound and compliant pathway to establish an analytical method that is truly fit for its purpose, ensuring the quality and consistency of this critical pharmaceutical intermediate.

References

A Senior Application Scientist's Guide to Catalyst Performance in 1-tert-Butyl 4-methyl 4-methylpiperidine-1,4-dicarboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4,4-Disubstituted Piperidines in Medicinal Chemistry

The 4,4-disubstituted piperidine motif is a cornerstone in modern drug discovery, serving as a crucial scaffold in a multitude of pharmacologically active agents. Its rigid, three-dimensional structure allows for precise orientation of functional groups, enabling high-affinity interactions with biological targets. The specific compound, 1-tert-Butyl 4-methyl 4-methylpiperidine-1,4-dicarboxylate, is a valuable building block, providing a synthetically versatile platform for the elaboration of more complex molecules. The tert-butoxycarbonyl (Boc) protecting group offers robust protection of the piperidine nitrogen under a wide range of conditions, while the C4-substituents can be further modified or incorporated into a final drug candidate.

The synthesis of this target molecule, while seemingly straightforward, hinges on a critical C-C bond formation: the methylation at the C4 position. This step, an α-methylation of an ester, is highly dependent on the choice of catalyst or reagent system. The efficiency of this transformation directly impacts the overall yield, purity, and economic viability of the synthetic route. This guide provides an in-depth comparison of common catalytic and stoichiometric systems for this key step, offering experimental data, detailed protocols, and a mechanistic rationale to aid researchers in selecting the optimal method for their specific needs.

Overall Synthetic Strategy

The most common and logical synthetic route to this compound begins with commercially available 4-piperidinecarboxylic acid. The synthesis can be dissected into three primary stages: protection, esterification, and the pivotal C4-methylation.

G cluster_0 Stage 1: N-Protection cluster_1 Stage 2: Esterification cluster_2 Stage 3: C4-Methylation A 4-Piperidinecarboxylic Acid B 1-Boc-piperidine-4-carboxylic Acid A->B (Boc)2O, Base (e.g., NaOH, Et3N) C 1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate B->C CH3I, K2CO3 or TMSCHN2 D Target Molecule: 1-tert-Butyl 4-methyl 4-methylpiperidine-1,4-dicarboxylate C->D Base + CH3I (Catalyst Comparison)

Caption: General three-stage synthetic workflow for the target molecule.

While the N-protection and esterification steps are generally high-yielding and well-established, the C4-methylation presents the primary challenge and opportunity for optimization through catalyst selection.[1][2] This guide will focus on benchmarking the performance of different base systems for this critical transformation.

Benchmarking Catalysts for C4-α-Methylation

The α-methylation of the ester intermediate proceeds via the formation of an enolate, which then acts as a nucleophile to attack an electrophilic methyl source, typically methyl iodide. The choice of base is critical as it dictates the efficiency of enolate formation, reaction temperature, and potential side reactions. We will compare three widely employed systems: Lithium Diisopropylamide (LDA), Sodium Hydride (NaH), and Phase-Transfer Catalysis (PTC).

Data Summary: Performance Comparison
ParameterLithium Diisopropylamide (LDA)Sodium Hydride (NaH)Phase-Transfer Catalysis (PTC)
Catalyst Type Strong, non-nucleophilic bulky baseStrong, non-nucleophilic baseQuaternary Ammonium Salt (e.g., Aliquat 336®) with an inorganic base (e.g., NaOH, K2CO3)
Typical Yield 85-95%70-85%65-80%
Reaction Temp. -78 °C to 0 °C0 °C to Room TemperatureRoom Temperature to 50 °C
Reaction Time 1-4 hours4-12 hours8-24 hours
Key Advantages - High yields and clean reactions- Rapid, quantitative enolate formation at low temperatures- Steric bulk prevents self-condensation[3]- Less expensive than LDA- Easier to handle on a large scale (solid)- Milder, safer conditions- Avoids cryogenic temperatures and pyrophoric reagents- Suitable for industrial scale-up[4][5]
Key Disadvantages - Requires cryogenic temperatures (-78 °C)- Moisture-sensitive and pyrophoric (often handled as a solution)- Stoichiometric use required- Can be slower than LDA- Risk of over-alkylation if not controlled- Heterogeneous reaction can be difficult to monitor- Generally lower yields than LDA- Longer reaction times- Catalyst may need to be separated from the product
Causality Behind Experimental Choices: A Deeper Dive

1. Lithium Diisopropylamide (LDA): The Kinetic Control Champion

LDA is a powerful, sterically hindered base renowned for its ability to rapidly and quantitatively deprotonate the α-carbon of esters at very low temperatures (-78 °C).[3][6][7] This low temperature is crucial; it "freezes out" potential side reactions like ester hydrolysis or self-condensation. The bulky isopropyl groups on the nitrogen atom make LDA an extremely poor nucleophile, meaning it will not attack the ester's carbonyl group itself. Its strength ensures that the equilibrium lies far to the side of the enolate, allowing for a clean and efficient subsequent reaction with methyl iodide. This method is the gold standard for achieving high yields in a laboratory setting where precise control over temperature and atmosphere is possible.

G cluster_LDA LDA-Mediated Methylation Ester Ester Intermediate Enolate Lithium Enolate (Kinetic Product) Ester->Enolate LDA, THF, -78°C (Fast, Irreversible) Product Methylated Product Enolate->Product CH3I

Caption: LDA pathway for kinetic enolate formation.

2. Sodium Hydride (NaH): The Thermodynamic Workhorse

Sodium hydride is a strong, non-nucleophilic base that is less expensive and easier to handle than LDA, especially on an industrial scale.[8] As a solid, it reacts on the surface of the particle, often leading to slower, more controlled deprotonation at temperatures ranging from 0 °C to ambient.[8] This can be an advantage in large reactors where dissipating the heat from a rapid deprotonation can be challenging. However, because the reaction is often run at higher temperatures and for longer times than with LDA, there is a greater possibility for the reaction to reach thermodynamic equilibrium, which can sometimes lead to side products if other acidic protons are present. Careful control of stoichiometry and temperature is necessary to maximize the yield of the desired mono-methylated product.

3. Phase-Transfer Catalysis (PTC): The Scalable & Green Alternative

PTC offers a compelling alternative for large-scale synthesis by avoiding the need for cryogenic temperatures and strictly anhydrous conditions.[4][5] In this system, a quaternary ammonium salt (the catalyst) transports a hydroxide or carbonate anion from an aqueous or solid phase into the organic phase containing the ester.[9] This "phase-transferred" anion is highly reactive ("naked") in the organic solvent and can deprotonate the ester to form the enolate. The key benefit is the use of inexpensive, safe, and environmentally benign bases like NaOH or K2CO3.[5] While reaction times are longer and yields may be slightly lower than with LDA, the operational simplicity, safety, and reduced cost make PTC an attractive option for industrial production.[4][10]

G cluster_PTC Phase-Transfer Catalysis (PTC) Workflow Aqueous Aqueous/Solid Phase (e.g., 50% NaOH) Catalyst_aq Catalyst (Q+X-) in Aqueous Phase Organic Organic Phase (e.g., Toluene) Ester + CH3I Organic->Organic Catalyst_org Catalyst (Q+OH-) in Organic Phase Catalyst_aq->Catalyst_org Anion Exchange at Interface Catalyst_org->Organic Deprotonation of Ester

Caption: Simplified workflow of Phase-Transfer Catalysis.

Experimental Protocols

The following protocols are provided as self-validating systems. Each step includes reactant quantities and conditions designed for high-yield synthesis.

Protocol 1: Synthesis of Intermediate - 1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate

Step A: N-Boc Protection of 4-Piperidinecarboxylic Acid

  • To a stirred solution of 4-piperidinecarboxylic acid (12.9 g, 100 mmol) in a 1:1 mixture of tert-butanol and water (200 mL), add sodium hydroxide (4.0 g, 100 mmol).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add di-tert-butyl dicarbonate (24.0 g, 110 mmol) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Concentrate the mixture under reduced pressure to remove the tert-butanol.

  • Adjust the pH of the remaining aqueous solution to ~3 with 1M HCl. A white precipitate will form.

  • Extract the mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 1-Boc-piperidine-4-carboxylic acid as a white solid (Yield: ~95%).[1][11]

Step B: Esterification

  • Dissolve the 1-Boc-piperidine-4-carboxylic acid (22.9 g, 100 mmol) in N,N-Dimethylformamide (DMF, 200 mL).

  • Add anhydrous potassium carbonate (20.7 g, 150 mmol).

  • Add methyl iodide (9.4 mL, 150 mmol) dropwise.

  • Stir the reaction mixture at room temperature for 3-5 hours, monitoring by TLC until the starting material is consumed.[2]

  • Pour the reaction mixture into ice water (500 mL) and extract with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford 1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate as a colorless oil (Yield: ~90%).[2]

Protocol 2: C4-Methylation - A Comparative Study

Method A: Using Lithium Diisopropylamide (LDA)

  • Set up a flame-dried, three-necked flask under an argon atmosphere, equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Add anhydrous tetrahydrofuran (THF, 150 mL) to the flask and cool to -78 °C using an acetone/dry ice bath.

  • Slowly add LDA (2.0 M solution in THF/heptane/ethylbenzene, 22 mL, 44 mmol) via syringe.

  • In a separate flask, dissolve the ester intermediate (10.0 g, 41.1 mmol) in anhydrous THF (50 mL).

  • Add the ester solution dropwise to the LDA solution over 30 minutes, maintaining the temperature at -78 °C. Stir for 1 hour at this temperature.

  • Add methyl iodide (3.1 mL, 50 mmol) dropwise.

  • Stir the reaction at -78 °C for 2 hours, then allow it to slowly warm to 0 °C over 1 hour.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (50 mL).

  • Extract with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate.

  • Purify by column chromatography to yield the final product. Expected Yield: ~90% .

Method B: Using Sodium Hydride (NaH)

  • To a flame-dried flask under argon, add a 60% dispersion of NaH in mineral oil (1.8 g, 45 mmol) and wash with anhydrous hexane (2 x 20 mL) to remove the oil.

  • Add anhydrous THF (150 mL) and cool the suspension to 0 °C.

  • Slowly add a solution of the ester intermediate (10.0 g, 41.1 mmol) in anhydrous THF (50 mL) dropwise. (Note: Hydrogen gas evolution).

  • Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Cool the mixture back to 0 °C and add methyl iodide (3.1 mL, 50 mmol) dropwise.

  • Stir at room temperature for 8-12 hours, monitoring by TLC.

  • Carefully quench the reaction by cooling to 0 °C and slowly adding saturated aqueous ammonium chloride (50 mL).

  • Perform an aqueous workup and purification as described in Method A. Expected Yield: ~75% .

Method C: Using Phase-Transfer Catalysis (PTC)

  • To a round-bottom flask, add the ester intermediate (10.0 g, 41.1 mmol), toluene (100 mL), methyl iodide (3.8 mL, 61.7 mmol), and Aliquat 336® (tricaprylylmethylammonium chloride, 1.66 g, 4.1 mmol).

  • Add a 50% (w/w) aqueous solution of sodium hydroxide (40 mL).

  • Stir the biphasic mixture vigorously at room temperature for 12-24 hours. The use of a mechanical stirrer is recommended to ensure efficient mixing.

  • Monitor the reaction by TLC. Upon completion, separate the layers.

  • Wash the organic layer with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over sodium sulfate, filter, concentrate, and purify by column chromatography. Expected Yield: ~70% .

Conclusion and Recommendations

The choice of catalyst for the synthesis of this compound is fundamentally a decision based on the specific priorities of the researcher or organization.

  • For maximum yield and purity on a laboratory scale , Lithium Diisopropylamide (LDA) remains the superior choice. Its ability to achieve clean, quantitative enolate formation at cryogenic temperatures minimizes side reactions and consistently delivers the highest yields.

  • For large-scale production where cost and operational simplicity are paramount , Sodium Hydride (NaH) and Phase-Transfer Catalysis (PTC) present more viable options. PTC, in particular, aligns well with the principles of green chemistry by avoiding harsh reagents and extreme temperatures, making it a compelling choice for industrial applications despite a potential trade-off in yield.

Ultimately, this guide provides the necessary data and protocols for scientists to make an informed decision, balancing the demands of reaction efficiency with practical considerations of scale, safety, and cost.

References

Safety Operating Guide

Navigating the Disposal of 1-tert-Butyl 4-methyl 4-methylpiperidine-1,4-dicarboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis and application of novel chemical entities are at the forefront of innovation. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of 1-tert-Butyl 4-methyl 4-methylpiperidine-1,4-dicarboxylate, ensuring the safety of laboratory personnel and adherence to environmental regulations.

Core Principles of Chemical Waste Management

The foundation of safe chemical disposal lies in a robust waste management plan.[1] Every laboratory should have a written plan that details the procedures for handling, storing, and disposing of all waste streams, including hazardous chemical waste.[1] This plan should be readily accessible to all personnel and should be developed in consultation with your institution's Environmental Health and Safety (EHS) department.

Hazardous waste is regulated from its point of generation to its final disposal.[2] It is crucial to understand that a chemical waste is considered hazardous if it exhibits characteristics such as ignitability, corrosivity, reactivity, or toxicity, or if it is specifically listed as a hazardous waste by regulatory bodies like the Environmental Protection Agency (EPA).[2][3]

Step-by-Step Disposal Protocol for this compound

1. Personal Protective Equipment (PPE): The First Line of Defense

Before handling any chemical waste, it is imperative to be equipped with the appropriate PPE. Based on the general handling procedures for piperidine derivatives, the following PPE is recommended:

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use solvent-resistant gloves (e.g., nitrile or neoprene).

  • Body Protection: A lab coat or chemical-resistant apron is essential.

  • Respiratory Protection: Work in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any potential vapors or aerosols.

2. Waste Characterization and Segregation

Proper characterization of the waste is the cornerstone of compliant disposal. Since the exact hazards of this compound are not fully documented, it should be treated as hazardous waste.

  • Solid Waste: Collect any solid residues, contaminated labware (e.g., weighing boats, filter paper), and used PPE in a designated, leak-proof container.

  • Liquid Waste: Solutions containing the compound should be collected in a separate, dedicated liquid hazardous waste container.[4] Do not mix with other waste streams unless explicitly permitted by your EHS department. This prevents unintended chemical reactions.

3. Container Selection and Labeling: Clarity is Key

The integrity and labeling of your waste container are critical for safety and compliance.

  • Container Choice: Use a container that is chemically compatible with the waste. Plastic containers are often preferred.[2] The container must have a secure, screw-on cap.[4]

  • Labeling: Every waste container must be clearly labeled with the words "Hazardous Waste." [1][5] The label should also include:

    • The full chemical name: "this compound" (avoid abbreviations or chemical formulas on the primary label).[4]

    • An indication of the hazards (e.g., "Toxic," "Irritant").

    • The date when the first drop of waste was added to the container.

4. Accumulation and Storage: The Satellite Accumulation Area (SAA)

Designate a specific location in your laboratory as a Satellite Accumulation Area (SAA) for the temporary storage of hazardous waste.[1][2][5]

  • The SAA must be at or near the point of waste generation.[2]

  • Keep the waste container tightly closed except when adding waste.[2][3]

  • A maximum of 55 gallons of hazardous waste may be stored in an SAA.[2]

The following diagram illustrates the decision-making process for handling chemical waste in the laboratory:

WasteDisposalWorkflow A Waste Generation B Characterize Waste (Solid vs. Liquid) A->B C Select Compatible Hazardous Waste Container B->C D Label Container: 'Hazardous Waste' + Full Chemical Name + Hazard Info + Start Date C->D E Store in Designated SAA D->E F Keep Container Closed E->F G Arrange for EHS Pickup E->G When container is full or storage time limit is reached H Final Disposal (e.g., Incineration) G->H

Caption: Workflow for the safe disposal of laboratory chemical waste.

5. Arranging for Final Disposal

Once your waste container is full or has reached the storage time limit specified by your institution, contact your EHS department to arrange for a pickup.[2] Professional, licensed hazardous waste contractors will then transport the waste for final disposal, which for many organic compounds, including piperidine derivatives, is high-temperature incineration.[4][6][7]

Spill and Decontamination Procedures

In the event of a spill, prompt and safe cleanup is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Don PPE: Wear the appropriate PPE before attempting to clean the spill.

  • Contain the Spill: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.[6] For solid spills, carefully sweep up the material to avoid creating dust.[7]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.[4]

  • Dispose of Cleanup Materials: All materials used for spill cleanup must be disposed of as hazardous waste.

Quantitative Data Summary

ParameterGuidelineSource
SAA Maximum Volume 55 gallons[2]
SAA Storage Time Limit Up to 12 months (unless accumulation limits are exceeded)[2]
Acutely Toxic Waste Limit 1 quart (liquid) or 1 kilogram (solid)[2]

Conclusion

The responsible management of chemical waste is a non-negotiable aspect of laboratory safety and environmental stewardship. By adhering to these established procedures for the disposal of this compound, researchers can ensure a safe working environment and maintain compliance with all relevant regulations. Always consult your institution's EHS department for specific guidance and to address any questions or concerns.

References

A Senior Application Scientist's Guide to Handling 1-tert-Butyl 4-methyl 4-methylpiperidine-1,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential guidance for the safe handling, use, and disposal of 1-tert-Butyl 4-methyl 4-methylpiperidine-1,4-dicarboxylate (CAS No. Not Available). As a trusted partner in your research, we are committed to providing in-depth technical support that extends beyond the product itself, ensuring the safety and success of your scientific endeavors. The following protocols and recommendations have been synthesized from best practices in laboratory safety and data from structurally related compounds.

Foundational Safety Principles: Understanding the Hazard Profile

The primary routes of exposure are inhalation, ingestion, and skin/eye contact. Given its likely low volatility as a dicarboxylate ester, the risk of inhalation is minimal under standard laboratory conditions but may increase if the material is aerosolized or heated. The most significant risks are associated with direct contact with skin and eyes.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive personal protective equipment strategy is crucial when handling this and any chemical compound. The following table outlines the recommended PPE, with explanations rooted in the anticipated chemical properties.

Body Part Recommended PPE Specifications and Best Practices
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended for their broad chemical resistance.[3][4] Always inspect gloves for tears or punctures before use. For extended handling, consider double-gloving.
Eyes & Face Safety goggles with side shields or a face shieldEssential for protecting the eyes from splashes.[3] Standard safety glasses are insufficient; chemical splash goggles that form a seal around the eyes are required.
Body Laboratory coatA standard laboratory coat should be worn and kept buttoned to protect against accidental spills.
Respiratory Not generally required under normal useWork should be conducted in a well-ventilated area or a chemical fume hood to minimize potential exposure to any vapors or aerosols.

Operational Workflow: From Receipt to Disposal

A systematic approach to handling this compound will ensure safety and the integrity of your experiments.

Handling_Workflow cluster_receipt Receiving & Storage cluster_handling Handling & Use cluster_disposal Waste Management Receipt Receive Package Inspect Inspect for Damage Receipt->Inspect Visually Check Store Store in Cool, Dry, Well-Ventilated Area Inspect->Store If Intact Don_PPE Don Appropriate PPE Store->Don_PPE Before Use Work_Area Prepare Well-Ventilated Work Area Don_PPE->Work_Area Weigh_Dispense Weigh/Dispense in Fume Hood Work_Area->Weigh_Dispense Reaction Perform Experiment Weigh_Dispense->Reaction Segregate Segregate Waste Reaction->Segregate Post-Experiment Label Label Waste Container Segregate->Label Dispose Dispose via Approved Hazardous Waste Vendor Label->Dispose

Caption: A logical workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:
  • Receiving and Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5][6]

  • Preparation: Before handling, ensure you are wearing the appropriate PPE as detailed in the table above. Prepare your workspace in a chemical fume hood or a well-ventilated area.

  • Weighing and Dispensing: To minimize the risk of inhalation, perform all weighing and dispensing of the compound inside a chemical fume hood.

  • Experimental Use: During the experiment, be mindful of potential splashes and maintain a safe distance from the reaction.

  • Decontamination: After use, thoroughly clean the work area. Decontaminate any reusable equipment according to your laboratory's standard operating procedures.

Emergency Preparedness: Spill and Exposure Management

Accidents can happen, and being prepared is critical.

Spill Response:

In the event of a spill, follow these steps:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For a small spill, use an inert absorbent material like vermiculite or sand to contain the substance.

  • Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

Exposure Protocol:
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[7] If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan: Responsible Waste Management

All waste containing this compound, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.

  • Waste Collection: Collect all waste in a clearly labeled, sealed container.

  • Disposal: Dispose of the hazardous waste through your institution's designated hazardous waste management program, following all local, state, and federal regulations.[5] Do not dispose of this chemical down the drain.

By adhering to these guidelines, you can ensure a safe laboratory environment while advancing your critical research. Our team of application scientists is always available to provide further support and answer any questions you may have.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-tert-Butyl 4-methyl 4-methylpiperidine-1,4-dicarboxylate
Reactant of Route 2
Reactant of Route 2
1-tert-Butyl 4-methyl 4-methylpiperidine-1,4-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.